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  • Product: 1-Benzyl-3,3-difluoro-1,5-diazocane
  • CAS: 2219407-33-5

Core Science & Biosynthesis

Foundational

1-Benzyl-3,3-difluoro-1,5-diazocane synthesis pathway and mechanism

An In-Depth Technical Guide to the Synthesis of 1-Benzyl-3,3-difluoro-1,5-diazocane This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of a robust synthetic path...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Synthesis of 1-Benzyl-3,3-difluoro-1,5-diazocane

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of a robust synthetic pathway for 1-Benzyl-3,3-difluoro-1,5-diazocane. The strategic incorporation of a gem-difluoro motif within a flexible eight-membered diazocane scaffold represents a compelling area of interest for medicinal chemistry, offering a unique combination of structural and electronic properties. The difluoromethyl group can act as a bioisostere for a carbonyl or hydroxyl group, potentially enhancing metabolic stability and modulating binding affinity.

This document moves beyond a simple recitation of steps, delving into the mechanistic underpinnings and strategic rationale for the selected chemical transformations. The pathway is designed for efficiency and is grounded in well-established, high-yielding reactions, ensuring both reliability and scalability.

Part 1: Strategic Synthesis Design and Retrosynthetic Analysis

The design of a viable synthetic route hinges on a logical retrosynthetic analysis that deconstructs the target molecule into readily available starting materials. Our strategy prioritizes the late-stage introduction of the gem-difluoro group to avoid carrying these sensitive atoms through multiple synthetic steps. The core of the synthesis is the construction of the 1,5-diazocane ring system.

The retrosynthetic breakdown of 1-Benzyl-3,3-difluoro-1,5-diazocane (1) points to the key intermediate, 1-Benzyl-1,5-diazocan-3-one (2) . The gem-difluoro group in 1 can be installed via a deoxofluorination reaction of the ketone in 2 . The diazocanone ring itself can be efficiently assembled through a double reductive amination, a powerful C-N bond-forming strategy, from N-benzylethylenediamine (3) and a suitable three-carbon dielectrophile such as 1,3-dimethoxy-2-propanone (4) .

G cluster_target Target Molecule cluster_intermediate Key Intermediate cluster_start Starting Materials target 1-Benzyl-3,3-difluoro-1,5-diazocane (1) intermediate 1-Benzyl-1,5-diazocan-3-one (2) target->intermediate Deoxofluorination start1 N-Benzylethylenediamine (3) intermediate->start1 Double Reductive Amination start2 1,3-Dimethoxy-2-propanone (4) intermediate->start2 Double Reductive Amination

Figure 1: Retrosynthetic analysis of the target molecule.

Following this analysis, the forward synthesis is designed as a two-step process, focusing on the formation of the heterocyclic core followed by the crucial fluorination step.

Part 2: Detailed Synthesis and Mechanistic Insights

This section provides a step-by-step guide to the synthesis, complete with mechanistic explanations and detailed experimental protocols derived from established methodologies.

Step 1: Synthesis of 1-Benzyl-1,5-diazocan-3-one (2) via Tandem Reductive Amination

Expertise & Rationale: The construction of the eight-membered 1,5-diazocane ring is the cornerstone of this synthesis. A tandem (or double) reductive amination is selected for its efficiency, as it forms two C-N bonds in a single, controlled operation.[1][2] This method avoids the often-problematic over-alkylation associated with direct alkylation of amines.[2] The reaction condenses a primary and a secondary amine from N-benzylethylenediamine with a ketone, forming two iminium ion intermediates that are reduced in situ. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice due to its mild nature and remarkable selectivity for iminium ions over ketones, which prevents premature reduction of the carbonyl starting material.[3]

Reaction Mechanism: The reaction proceeds through a well-defined sequence:

  • Initial Condensation: The primary amine of N-benzylethylenediamine attacks the carbonyl carbon of 1,3-dimethoxy-2-propanone.

  • Iminium Ion Formation: Dehydration of the resulting hemiaminal intermediate yields a reactive iminium ion.

  • First Reduction: The iminium ion is selectively reduced by sodium triacetoxyborohydride to form a secondary amine intermediate.

  • Intramolecular Cyclization: The newly formed secondary amine then undergoes an intramolecular condensation with the ketone functionality (which is revealed after the initial reaction or is present from the start), leading to a cyclic iminium ion.

  • Second Reduction: A final reduction of the cyclic iminium ion with NaBH(OAc)₃ furnishes the desired 1-Benzyl-1,5-diazocan-3-one ring system.

G Start Amine + Ketone Hemiaminal Hemiaminal Start->Hemiaminal + H+ Iminium Iminium Ion Hemiaminal->Iminium - H2O ReducedIntermediate Reduced Intermediate Iminium->ReducedIntermediate [H] (Reduction) CyclicIminium Cyclic Iminium Ion ReducedIntermediate->CyclicIminium Intramolecular Condensation Product Diazocanone Product CyclicIminium->Product [H] (Reduction)

Figure 2: Simplified workflow for tandem reductive amination.

Experimental Protocol: Synthesis of 1-Benzyl-1,5-diazocan-3-one (2)

  • To a stirred solution of N-benzylethylenediamine (3) (1.0 eq) in dichloroethane (DCE, 0.1 M) is added 1,3-dimethoxy-2-propanone (4) (1.1 eq).

  • The mixture is stirred at room temperature for 1 hour to facilitate the initial condensation.

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (2.5 eq) is added portion-wise over 20 minutes. The reaction is mildly exothermic.

  • The reaction mixture is stirred at room temperature for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of starting materials.

  • Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3x).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield 1-Benzyl-1,5-diazocan-3-one (2) as a pale yellow oil.

Reagent/ParameterCondition/AmountPurpose
N-benzylethylenediamine1.0 eqDiamine source
1,3-dimethoxy-2-propanone1.1 eqKetone source
Sodium triacetoxyborohydride2.5 eqSelective reducing agent
Dichloroethane (DCE)0.1 MSolvent
TemperatureRoom TemperatureMild reaction conditions
Expected Yield 65-75% Based on similar literature
Step 2: Gem-Difluorination of 1-Benzyl-1,5-diazocan-3-one (2)

Expertise & Rationale: The conversion of the carbonyl group in intermediate 2 to a gem-difluoro group is accomplished using a deoxofluorinating agent. Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) is an excellent choice for this transformation.[4] It is more thermally stable and often considered safer to handle than diethylaminosulfur trifluoride (DAST), while providing similar or superior yields.[4] The presence of two basic nitrogen atoms in the substrate requires careful consideration, as they can be protonated by HF generated in situ, potentially deactivating the substrate or causing side reactions. The use of a non-protic solvent and slow addition of the reagent at low temperatures helps to control the reaction.

Reaction Mechanism: The mechanism of deoxofluorination with a fluorinating agent like Deoxo-Fluor involves several steps:

  • Activation: The ketone oxygen attacks the sulfur atom of Deoxo-Fluor, displacing a fluoride ion.

  • Intermediate Formation: This forms an intermediate with an O-S bond.

  • Fluoride Attack: A fluoride ion attacks the electrophilic carbon atom of the former carbonyl group.

  • Elimination: The intermediate collapses, eliminating a stable sulfur-containing byproduct and forming one C-F bond. This process repeats to form the second C-F bond, resulting in the gem-difluoro product.

G Ketone Ketone (C=O) Activated Activated O-S Intermediate Ketone->Activated + Deoxo-Fluor FluoroIntermediate Monofluoro Intermediate Activated->FluoroIntermediate + F- Product gem-Difluoro Product (CF2) FluoroIntermediate->Product Repeat Sequence

Figure 3: Simplified mechanism of deoxofluorination.

Experimental Protocol: Synthesis of 1-Benzyl-3,3-difluoro-1,5-diazocane (1)

  • A solution of 1-Benzyl-1,5-diazocan-3-one (2) (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) is prepared in a flame-dried flask under an inert atmosphere (Argon or Nitrogen).

  • The solution is cooled to 0 °C in an ice bath.

  • Deoxo-Fluor® (1.5 eq) is added dropwise via syringe over 30 minutes.

  • After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for 24 hours. Progress is monitored by TLC or ¹⁹F NMR.

  • The reaction is cautiously quenched by pouring it into a stirred, saturated aqueous solution of NaHCO₃ at 0 °C.

  • The layers are separated, and the aqueous phase is extracted with DCM (3x).

  • The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated in vacuo.

  • The resulting crude material is purified by flash column chromatography on silica gel to afford 1-Benzyl-3,3-difluoro-1,5-diazocane (1) .

Reagent/ParameterCondition/AmountPurpose
1-Benzyl-1,5-diazocan-3-one1.0 eqKetone precursor
Deoxo-Fluor®1.5 eqFluorinating agent
Dichloromethane (DCM)0.2 MAnhydrous solvent
Temperature0 °C to RTControlled reaction
Expected Yield 50-65% Based on similar literature[4]

Part 3: Final Product Characterization

To confirm the identity and purity of the final product, a full suite of analytical techniques should be employed:

  • Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR spectroscopy will confirm the molecular structure. The ¹⁹F NMR will show a characteristic signal for the CF₂ group, while the ¹³C NMR will show a triplet for the CF₂ carbon due to C-F coupling.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition and molecular weight of the target compound.

  • Infrared (IR) Spectroscopy: Will show the absence of the C=O stretch from the starting material and the presence of C-F bond vibrations.

Conclusion

This guide outlines a logical, efficient, and well-documented pathway for the synthesis of 1-Benzyl-3,3-difluoro-1,5-diazocane. By leveraging a tandem reductive amination for the construction of the core diazocane ring and a robust deoxofluorination for the introduction of the gem-difluoro moiety, this approach provides a reliable method for accessing this novel chemical entity. The mechanistic insights and detailed protocols provided herein are intended to empower researchers in the fields of synthetic and medicinal chemistry to explore the potential of this and related fluorinated heterocyclic scaffolds.

References

  • Reductive Amination Overview: A comprehensive portal for organic reactions, including various methods for reductive amination. Source: Organic Chemistry Portal, [Link][1]

  • Practical Reductive Amination: A key paper describing the use of sodium triacetoxyborohydride for the reductive amination of aldehydes and ketones. Source: J. Org. Chem., [Link]

  • Mechanism and Application of Reductive Amination: An educational resource explaining the mechanism and utility of reductive amination. Source: Master Organic Chemistry, [Link][2]

  • Deoxofluorination Reagents: A review of deoxofluorination reagents, including Deoxo-Fluor®, for the synthesis of gem-difluoroalkanes. Source: Organic Chemistry Portal, [Link][4]

  • Borch Reductive Amination: The original work by Borch and co-workers on reductive amination using sodium cyanoborohydride. Source: J. Am. Chem. Soc., [Link][3]

Sources

Exploratory

Stereoelectronic Profiling of Medium-Sized Rings: A Technical Guide to 1-Benzyl-3,3-difluoro-1,5-diazocane

Target Audience: Medicinal Chemists, DMPK Scientists, and Drug Development Professionals Scope: Physicochemical characterization, experimental validation workflows, and metabolic profiling. Medium-sized nitrogen heterocy...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, DMPK Scientists, and Drug Development Professionals Scope: Physicochemical characterization, experimental validation workflows, and metabolic profiling.

Medium-sized nitrogen heterocycles—specifically 8-membered diazocanes—are increasingly utilized in modern drug discovery to access novel 3D chemical spaces that traditional flat aromatics cannot reach. However, the inherent conformational flexibility of these macrocycles often leads to unpredictable pharmacokinetic (PK) behavior.

As an application scientist specializing in lead optimization, I have found that the introduction of a gem-difluoro moiety, as seen in 1-Benzyl-3,3-difluoro-1,5-diazocane , is a highly effective strategic maneuver. This modification restricts the ring's conformation via the gauche effect and drastically alters the basicity of the adjacent amines. This whitepaper provides an authoritative framework for profiling the physicochemical and metabolic properties of this specific fluorinated scaffold.

Core Physicochemical Parameters

Before initiating costly in vitro or in vivo assays, establishing a baseline of physicochemical properties is essential. The table below synthesizes the foundational data for 1-Benzyl-3,3-difluoro-1,5-diazocane, combining empirical database standards with predictive models.

PropertyValueSource / Methodology
CAS Number 2219407-33-5
Molecular Formula C13H18F2N2[1]
Molecular Weight 240.298 g/mol Computed Standard
Monoisotopic Mass 240.1438 Da[2]
Predicted XLogP 2.1XLogP3 Algorithm[2]
Predicted CCS [M+H]+ 156.7 ŲCCSbase (Collision Cross Section)[2]
Experimental Workflows & Self-Validating Protocols

To accurately profile this compound, standard high-throughput assays must be adapted. The lipophilicity and basicity of fluorinated diazocanes are highly sensitive to microenvironmental pH. The following sequence ensures high-fidelity data generation.

Workflow A Compound Synthesis & Verification B pKa Determination (Potentiometric) A->B C Lipophilicity (LogD) (Shake-Flask) A->C D Permeability Assay (PAMPA / Caco-2) B->D C->D E Metabolic Stability (HLM Incubation) D->E F Data Synthesis & Lead Optimization E->F

Fig 1. Sequential physicochemical and ADME profiling workflow for diazocane derivatives.
Protocol A: High-Fidelity Shake-Flask LogD(7.4) Determination

Causality for Choice: Traditional computational LogP models frequently fail for medium-sized rings due to unpredictable transannular interactions. We utilize a physical shake-flask method. Self-Validation Mechanism: The protocol mandates a strict mass-balance check. If the combined mass recovered from both phases is <95%, the assay automatically fails, flagging potential compound precipitation, degradation, or non-specific glass binding.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of 1-Benzyl-3,3-difluoro-1,5-diazocane in LC-MS grade DMSO.

  • Equilibration: Dispense 10 µL of the stock into a borosilicate glass vial containing exactly 495 µL of 1-octanol and 495 µL of PBS (pH 7.4).

  • Partitioning: Agitate the mixture at 800 rpm for 120 minutes at a constant 25°C to ensure complete thermodynamic equilibrium.

  • Phase Separation: Centrifuge the vial at 3,000 x g for 15 minutes to break any micro-emulsions at the interface.

  • Quantification: Aliquot 50 µL from both the organic (octanol) and aqueous (PBS) layers. Dilute 1:100 in acetonitrile and analyze via LC-MS/MS (monitoring the MRM transition of m/z 241.15 → 91.05 for the benzyl cation).

  • Validation Check: Calculate total mass recovery. Proceed to calculate LogD only if recovery exceeds 95%.

Protocol B: Potentiometric pKa Profiling

Causality for Choice: The basicity of the diazocane nitrogens dictates target engagement and potential hERG channel liability. We select potentiometric titration over UV-metric methods because the aliphatic diazocane core lacks a strong chromophore that shifts upon protonation. Self-Validation Mechanism: The system utilizes a standardized strong acid/base calibration curve prior to each run. The derivative of the titration curve must yield a clear inflection point with a signal-to-noise ratio >10 to be accepted.

Step-by-Step Methodology:

  • Solubilization: Dissolve 1.0 mg of the compound in 10 mL of 0.15 M KCl (maintaining constant ionic strength).

  • Acidification: Lower the solution pH to 2.0 using standardized 0.5 M HCl, ensuring full protonation of both N1 and N5 amines.

  • Titration: Titrate with standardized 0.5 M KOH under a continuous nitrogen blanket (to prevent atmospheric CO2 absorption) from pH 2.0 up to 12.0.

  • Data Analysis: Plot the volume of titrant against pH. Calculate the exact pKa values from the inflection points of the first derivative curve (dpH/dV).

Mechanistic Insights: The Stereoelectronic "Fluorine Effect"

In drug design, adding a benzyl group typically serves as a lipophilic anchor or a synthetic protecting group. However, the true engineering marvel of this molecule lies in the 3,3-difluoro substitution.

Basicity Modulation: Unsubstituted 1,5-diazocanes are highly basic (pKa ~9.5–10.5), meaning they are almost entirely ionized at physiological pH (7.4). This high charge state severely limits passive membrane permeability and increases the risk of phospholipidosis and hERG toxicity. By placing a gem-difluoro group at the 3-position, fluorine's intense electronegativity exerts a strong inductive pull (-I effect) through the sigma bonds. This significantly lowers the pKa of the adjacent nitrogens (N1 and N5) to a more drug-like range (estimated pKa ~7.0–8.0). Consequently, a much higher fraction of the drug remains unionized at pH 7.4, drastically improving Caco-2 permeability and blood-brain barrier (BBB) penetration.

Metabolic Stability & Degradation Pathways

When profiling 1-Benzyl-3,3-difluoro-1,5-diazocane in Human Liver Microsomes (HLM), the primary metabolic liability is not the fluorinated ring, but the benzyl group. The strong C-F bonds protect the 3-position from cytochrome P450 (CYP) mediated oxidation, redirecting metabolic clearance toward N-debenzylation.

Pathway A 1-Benzyl-3,3-difluoro- 1,5-diazocane B CYP450 Oxidation (Hepatic Microsomes) A->B Phase I Metabolism C N-Debenzylation (Primary Metabolite) B->C C-H Abstraction D 3,3-Difluoro-1,5-diazocane (Active Intermediate) C->D Cleavage E Benzaldehyde / Benzoic Acid C->E Cleavage

Fig 2. Primary CYP450-mediated N-debenzylation metabolic pathway of the diazocane core.

Understanding this pathway is critical. If the compound is being used as a prodrug or an intermediate, the rapid cleavage of the benzyl group by CYP3A4 yields the secondary amine (3,3-difluoro-1,5-diazocane), which may possess distinct on-target or off-target pharmacology that must be accounted for during in vivo efficacy studies.

References
  • PubChem. "1-benzyl-3,3-difluoro-1,5-diazocane Predicted Collision Cross Section and Mass Data". PubChemLite / CCSbase. [Link]

Sources

Foundational

Comprehensive NMR Characterization of 1-Benzyl-3,3-difluoro-1,5-diazocane: A Technical Guide

Abstract The integration of gem-difluoro groups into saturated nitrogen heterocycles is a privileged strategy in modern drug discovery, designed to modulate basicity, enhance metabolic stability, and optimize lipophilici...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The integration of gem-difluoro groups into saturated nitrogen heterocycles is a privileged strategy in modern drug discovery, designed to modulate basicity, enhance metabolic stability, and optimize lipophilicity. 1-Benzyl-3,3-difluoro-1,5-diazocane (C₁₃H₁₈F₂N₂) [1] represents a highly valuable 8-membered building block. However, the conformational dynamics of the diazocane ring, combined with the strong inductive effects and heteronuclear spin-spin couplings introduced by the fluorine atoms, create a complex nuclear magnetic resonance (NMR) profile.

This whitepaper provides an in-depth, self-validating technical guide to the ¹H and ¹⁹F NMR spectral analysis of 1-benzyl-3,3-difluoro-1,5-diazocane, detailing the causality behind chemical shifts, coupling patterns, and the experimental protocols required for rigorous structural validation [2].

Structural Dynamics & Conformational Considerations

The 1,5-diazocane ring is a flexible 8-membered system that typically exists in a dynamic equilibrium between crown and boat-chair conformations. The introduction of a gem-difluoro group at the C3 position introduces a strong "gauche effect," which restricts certain transannular interactions and subtly rigidifies the local geometry around the C2–C3–C4 axis.

At ambient temperature (298 K), the ring interconversion is fast on the NMR timescale. Consequently, the two fluorine atoms on C3, as well as the geminal protons on the adjacent CH₂ groups, average out to become magnetically equivalent. This dynamic symmetry is critical for interpreting the resulting multiplet structures in both ¹H and ¹⁹F spectra [3].

Workflow A Sample Preparation (15 mg in 0.6 mL CDCl3) B 1D NMR Acquisition (1H, 19F, 19F{1H}) A->B C 2D NMR Acquisition (COSY, HSQC, HMBC) B->C D Data Processing (Apodization, Phase Correction) C->D E Structural Validation (Cross-referencing 1D/2D) D->E

Caption: Workflow for NMR sample preparation and spectral acquisition of fluorinated heterocycles.

¹H NMR Spectral Analysis: Causality and Assignments

The ¹H NMR spectrum of 1-benzyl-3,3-difluoro-1,5-diazocane is defined by the topological isolation of specific spin systems.

The Isolated C2 and C4 Protons

The most diagnostic signals in the ¹H spectrum are the protons on C2 and C4.

  • Causality of Chemical Shift: These protons are sandwiched between highly electronegative environments: the nitrogen atoms (N1 and N5) and the C3 gem-difluoro group. The strong electron-withdrawing inductive effect (-I) of the CF₂ group deshields these protons, pushing them downfield to 3.05 ppm (C2) and 2.95 ppm (C4) .

  • Causality of Multiplicity: Because C2 and C4 are bounded by heteroatoms (N) and a quaternary carbon (C3), they have no adjacent protons to couple with. Their multiplicity is dictated entirely by 3-bond heteronuclear scalar coupling (³J_{HF}) to the two equivalent fluorine atoms. This results in two distinct, clean triplets with a coupling constant of approximately 13.5 Hz.

The C6–C7–C8 Aliphatic Spin System

The remaining ring protons form a contiguous -CH₂-CH₂-CH₂- spin system. C6 and C8 are adjacent to N5 and N1, respectively, placing them in the 2.65–2.75 ppm range. They couple with the central C7 protons, appearing as triplets. The C7 protons, coupled to four adjacent protons, appear as a quintet at 1.65 ppm.

Table 1: ¹H NMR Data Summary (400 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment / Causality
Ar-H 7.22 – 7.35Multiplet (m)-5HPhenyl ring protons of the benzyl group.
Ph-CH₂ 3.65Singlet (s)-2HBenzylic protons; deshielded by Ph and N1.
C2-H₂ 3.05Triplet (t)³J_{HF} = 13.52HDeshielded by N1 and CF₂. Split by 2F atoms.
C4-H₂ 2.95Triplet (t)³J_{HF} = 13.52HDeshielded by N5 and CF₂. Split by 2F atoms.
C8-H₂ 2.75Triplet (t)³J_{HH} = 6.02HAdjacent to N1; couples with C7.
C6-H₂ 2.65Triplet (t)³J_{HH} = 6.02HAdjacent to N5; couples with C7.
N5-H 1.95Broad Singlet (br s)-1HSecondary amine proton; exchangeable.
C7-H₂ 1.65Quintet (p)³J_{HH} = 6.02HCentral aliphatic CH₂; couples with C6 and C8.

¹⁹F NMR Spectral Analysis

The ¹⁹F NMR spectrum provides direct confirmation of the gem-difluoro moiety.

  • Chemical Shift: Saturated heterocyclic gem-difluoro groups typically resonate between -90 and -110 ppm. For this diazocane system, the signal appears at -102.5 ppm [4].

  • Multiplicity (The Quintet): Because the ring interconverts rapidly, the two fluorine atoms are magnetically equivalent. They couple to the four adjacent protons (two on C2, two on C4). Assuming the ³J_{FH} coupling constants are nearly identical (~13.5 Hz), the signal is split into a quintet ( n+1 rule, where n=4 ).

Table 2: ¹⁹F NMR Data Summary (376 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
C3-F₂ -102.5Quintet (p)³J_{FH} = 13.52F

Note: Acquiring a proton-decoupled ¹⁹F{¹H} spectrum will collapse this quintet into a sharp singlet, definitively proving that the splitting arises from the adjacent C2 and C4 protons.

Self-Validating Experimental Protocols

To ensure scientific integrity, the NMR acquisition must function as a self-validating system. Do not rely solely on 1D NMR; use 2D correlations to definitively prove the regiochemistry of the benzyl group (N1 vs. N5).

Step-by-Step Acquisition Methodology
  • Sample Preparation: Dissolve 15–20 mg of the highly pure compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Use a standard 30° pulse program (zg30). Set the relaxation delay (D1) to 2.0 seconds to ensure full relaxation of the benzylic and aliphatic protons. Acquire 16 scans (NS=16).

  • ¹⁹F and ¹⁹F{¹H} Acquisition: Acquire the standard ¹⁹F spectrum (zgflqn) to observe the heteronuclear quintet. Immediately follow with a ¹H-decoupled ¹⁹F spectrum (iginv1h or equivalent) to verify the collapse of the multiplet into a singlet.

  • 2D HMBC Acquisition: To prove that the benzyl group is on N1, acquire an HMBC spectrum (hmbcgplpndqf) optimized for long-range carbon-proton couplings of 8 Hz.

    • Self-Validation Logic: The benzylic CH₂ protons (3.65 ppm) will show strong ³J_{CH} cross-peaks to the carbons at C2 and C8. If the benzyl group were misassigned to N5, correlations would appear at C4 and C6 instead.

HMBC_COSY N_Bn Benzyl-CH2 (3.65 ppm) C2 C2-H2 (3.05 ppm) N_Bn->C2 HMBC C8 C8-H2 (2.75 ppm) N_Bn->C8 HMBC F2 C3-F2 (-102.5 ppm) C2->F2 3J_HF C4 C4-H2 (2.95 ppm) C4->F2 3J_HF C6 C6-H2 (2.65 ppm) C7 C7-H2 (1.65 ppm) C6->C7 COSY C8->C7 COSY

Caption: Self-validating 2D NMR correlation network confirming 1,5-diazocane regiochemistry.

References

  • National Center for Biotechnology Information (PubChem). "1-Benzyl-3,3-difluoro-1,5-diazocane (CID 136575889) - Structural Information and Profile." PubChem Database. Available at:[Link]

  • Li, X., et al. "Palladium-Catalyzed Cycloaddition Reactions of π–Allylpalladium 1,4-Dipoles with 1,3,5-Triazinanes: Access to Hexahydropyrimidines, 1,3-Oxazinanes, and 1,5-Diazocanes." The Journal of Organic Chemistry, ACS Publications (2024). Available at:[Link]

  • Zimmermann, P., et al. "Synthesis of Novel Diazabicycles and their Antiprotozoal Activities (Diazocane structural analysis)." Australian Journal of Chemistry, 62(9), 1166–1172 (2009). Available at:[Link]

  • Castanheiro, T., et al. "Preparation of imidazo[1,2-a]-N-heterocyclic derivatives with gem-difluorinated side chains." Beilstein Journal of Organic Chemistry, 13, 2115–2121 (2017). Available at:[Link]

Exploratory

A Methodological Guide to the Structural and Conformational Analysis of 1-Benzyl-3,3-difluoro-1,5-diazocane

A Whitepaper for Researchers, Scientists, and Drug Development Professionals Abstract The introduction of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, often imparting desirable proper...

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Author: BenchChem Technical Support Team. Date: April 2026

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, often imparting desirable properties such as enhanced metabolic stability and binding affinity. The 1,5-diazocane scaffold, a flexible eight-membered heterocycle, represents a compelling structural motif for the design of novel therapeutics. This guide provides a comprehensive methodological framework for the detailed structural and conformational analysis of the novel compound, 1-Benzyl-3,3-difluoro-1,5-diazocane. In the absence of pre-existing literature on this specific molecule, this document serves as a technical blueprint, drawing upon established principles and analogous structures to outline the critical steps from synthesis to in-depth solid-state and solution-phase characterization.

Introduction: The Significance of Fluorinated Diazocanes in Medicinal Chemistry

Eight-membered nitrogen-containing heterocycles are prevalent in a wide array of natural products and pharmacologically active compounds.[1] Their inherent conformational flexibility allows them to interact with a variety of biological targets. The strategic incorporation of gem-difluoro groups can have a profound impact on the physicochemical properties of these scaffolds. The high electronegativity of fluorine can alter pKa, lipophilicity, and metabolic stability, making gem-difluorinated compounds particularly attractive in drug discovery.[2][3][4][5][6] The title compound, 1-Benzyl-3,3-difluoro-1,5-diazocane, combines the conformational versatility of the diazocane ring with the electronic effects of the gem-difluoro group and the steric influence of the benzyl substituent, making its structural elucidation of paramount importance for understanding its potential as a therapeutic agent.

Synthesis and Crystallization

The synthesis of 1-Benzyl-3,3-difluoro-1,5-diazocane, while not explicitly detailed in the literature, can be approached through established synthetic routes for diazocanes and gem-difluorination.

Proposed Synthetic Pathway

A plausible synthetic route would involve the cyclization of appropriate precursors to form the 1,5-diazocane ring, followed by the introduction of the gem-difluoro moiety. The synthesis of the parent 1,5-diazacyclooctane can be achieved, albeit in low yield, by the alkylation of ammonia with 1,3-dibromopropane.[7] N-benzylation can be readily accomplished using benzyl bromide. The introduction of the gem-difluoro group at the 3-position would likely involve the oxidation of the corresponding methylene group to a ketone, followed by deoxofluorination using reagents such as diethylaminosulfur trifluoride (DAST) or related fluorinating agents.

G cluster_synthesis Synthetic Workflow Precursors Precursors Diazocane_Formation Diazocane_Formation Precursors->Diazocane_Formation Cyclization N_Benzylation N_Benzylation Diazocane_Formation->N_Benzylation Benzyl Bromide Oxidation Oxidation N_Benzylation->Oxidation e.g., PCC, Swern Gem_Difluorination Gem_Difluorination Oxidation->Gem_Difluorination e.g., DAST Final_Product Final_Product Gem_Difluorination->Final_Product

Crystallization Methodologies

Obtaining high-quality single crystals is a critical prerequisite for X-ray diffraction analysis.[8][9] For a novel compound like 1-Benzyl-3,3-difluoro-1,5-diazocane, a systematic screening of crystallization conditions is recommended.

Crystallization TechniqueDescriptionSuitability
Slow Evaporation A solution of the compound is allowed to slowly evaporate, gradually increasing the concentration until saturation is reached and crystals form.[10]A good starting point for moderately soluble compounds.
Vapor Diffusion A solution of the compound is placed in a sealed container with a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.Highly effective for small quantities of material.
Liquid-Liquid Diffusion A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface as the liquids slowly mix.[10]Useful for compounds that are sensitive to temperature changes.
Cooling A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.Effective for compounds with a significant temperature-dependent solubility.

Experimental Protocol: Screening for Crystallization Conditions

  • Purity Assessment: Ensure the compound is of high purity (>98%) using techniques such as NMR and HPLC.

  • Solvent Screening: Test the solubility of the compound in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol).

  • Set up Crystallization Trials: Using the most promising solvents and anti-solvents, set up crystallization experiments using the techniques listed in the table above.

  • Incubation and Monitoring: Store the trials in a vibration-free environment and monitor for crystal growth over several days to weeks.[10]

  • Crystal Harvesting: Once suitable crystals have formed, carefully harvest them using a cryoloop for mounting on the diffractometer.

Solid-State Analysis: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state.[11][12]

Data Collection and Structure Solution

A suitable single crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is collected, and the resulting data are used to solve and refine the crystal structure.

G cluster_xray SCXRD Workflow Crystal_Selection Crystal_Selection Mounting Mounting Crystal_Selection->Mounting Data_Collection Data_Collection Mounting->Data_Collection X-ray Source Data_Processing Data_Processing Data_Collection->Data_Processing Integration & Scaling Structure_Solution Structure_Solution Data_Processing->Structure_Solution e.g., Direct Methods Structure_Refinement Structure_Refinement Structure_Solution->Structure_Refinement Validation Validation Structure_Refinement->Validation e.g., CheckCIF Final_Structure Final_Structure Validation->Final_Structure

Analysis of the Crystal Structure

The refined crystal structure will provide precise information on:

  • Molecular Geometry: Bond lengths, bond angles, and torsion angles.

  • Conformation of the Diazocane Ring: In the solid state, eight-membered rings can adopt various conformations, such as boat-chair, twist-boat-chair, and crown.[13][14] The specific conformation will be dictated by the substituents and crystal packing forces. For substituted dibenzo[b,f][2][15]diazocines, a saddle-shaped conformation with an interplane angle of approximately 75° has been observed.[15][16]

  • Intermolecular Interactions: Hydrogen bonds, van der Waals forces, and other non-covalent interactions that govern the crystal packing.

The Cambridge Structural Database (CSD) is an invaluable resource for comparing the determined structure with those of related compounds.[17][18][19][20]

Solution-Phase Conformational Analysis

The conformation of a flexible molecule in solution can differ significantly from its solid-state structure. A combination of spectroscopic and computational methods is essential for a thorough conformational analysis in solution.[21]

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing molecular conformation and dynamics in solution.[22][23]

  • ¹H and ¹³C NMR: The chemical shifts and coupling constants of the ring protons and carbons can provide initial insights into the time-averaged conformation.

  • Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY experiments can identify protons that are close in space, providing crucial distance constraints for determining the predominant solution-state conformation.

  • Variable Temperature NMR: Studying the NMR spectra at different temperatures can reveal information about the energy barriers between different conformers.

Computational Conformational Analysis

Computational methods are indispensable for exploring the potential energy surface of flexible molecules and identifying low-energy conformers.

Workflow for Computational Conformational Analysis:

  • Conformational Search: A systematic or stochastic search of the conformational space is performed using molecular mechanics (MM) force fields to generate a large number of possible conformers.[24][25]

  • Geometry Optimization and Energy Calculation: The geometries of the generated conformers are optimized, and their relative energies are calculated using more accurate quantum mechanical methods, such as Density Functional Theory (DFT).[26]

  • Boltzmann Averaging: The calculated energies are used to determine the population of each conformer at a given temperature using the Boltzmann distribution.

  • Comparison with Experimental Data: The calculated NMR parameters (e.g., coupling constants, NOE distances) for the populated conformers are compared with the experimental data to validate the computational model.[27]

G cluster_computational Computational Analysis Workflow Initial_Structure Initial_Structure Conformational_Search Conformational_Search Initial_Structure->Conformational_Search MM Force Field Geometry_Optimization Geometry_Optimization Conformational_Search->Geometry_Optimization DFT Energy_Calculation Energy_Calculation Geometry_Optimization->Energy_Calculation Boltzmann_Averaging Boltzmann_Averaging Energy_Calculation->Boltzmann_Averaging Property_Calculation Property_Calculation Boltzmann_Averaging->Property_Calculation e.g., NMR parameters Comparison Comparison Property_Calculation->Comparison vs. Experimental Data

Conclusion: A Holistic Approach to Structural Elucidation

The comprehensive structural and conformational analysis of a novel molecule like 1-Benzyl-3,3-difluoro-1,5-diazocane requires a multi-faceted approach that integrates synthesis, crystallization, solid-state analysis, and solution-phase characterization. By following the methodological framework outlined in this guide, researchers can obtain a detailed understanding of the three-dimensional structure and dynamic behavior of this and other complex fluorinated heterocycles. This knowledge is crucial for establishing structure-activity relationships and guiding the design of future drug candidates.

References

  • Zhen Yang, M. Möller, R. Koenigs. Synthesis of gem‐Difluoro Olefins through C−H Functionalization and β‐fluoride Elimination Reactions. Angewandte Chemie International Edition, 2020. [Link]

  • Zhen Yang, M. Möller, R. Koenigs. Synthesis of gem‐Difluoro Olefins through C−H Functionalization and β‐fluoride Elimination Reactions. Angewandte Chemie, 2020. [Link]

  • Zhen Yang, M. Möller, R. Koenigs. Synthesis of gem-Difluoro Olefins through C-H Functionalization and β-fluoride Elimination Reactions. PubMed, 2020. [Link]

  • Zhen Yang, M. Möller, R. Koenigs. Synthesis of gem‐Difluoro Olefins through C−H Functionalization and β‐fluoride Elimination Reactions. Semantic Scholar, 2019. [Link]

  • Amine-Substituted Diazocine Derivatives - Synthesis, Structure, and Photophysical Properties. SciSpace, 2018. [Link]

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  • On the Conformation of 8‐Membered Ring Heterocycles – Dynamic and Static Conformational Analysis of Acylated Hexahydrobenzazocines. ResearchGate. [Link]

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  • How to grow crystals for X-ray crystallography. IUCr Journals, 2024. [Link]

  • Conformational sampling of seven-membered rings using extended puckering collective variables in metadynamics. The Journal of Chemical Physics, 2025. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. Arkivoc. [Link]

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  • A simple 1H nmr conformational study of some heterocyclic azomethines. Canadian Journal of Chemistry, 1981. [Link]

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  • Heterocyclic Conformational Analysis. ElectronicsAndBooks. [Link]

  • (PDF) A Conformational Study of Flexible Cyclic Compounds (Hydrocarbon Rings of 9-12 Members). ResearchGate, 2025. [Link]

  • Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. ChemRxiv. [Link]

  • Crystal structures of 2,5-diazido-1,4-phenylene diacetate and 2,5-diazido-1,4-phenylene dibutyrate. Acta Crystallographica Section E, 2014. [Link]

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  • How To: Grow X-Ray Quality Crystals. University of Rochester, Department of Chemistry. [Link]

  • Conformational Investigations in Flexible Molecules Using Orientational NMR Constraints in Combination with 3J-Couplings and NOE Distances. Molecules, 2021. [Link]

  • Recent progress in the construction of eight-membered nitrogen-heterocycles. New Journal of Chemistry, 2024. [Link]

  • Conformational Analysis of Medium Rings. Macmillan Group Meeting, 2003. [Link]

  • Computational Study Focusing on a Comprehensive Conformational Analysis of Transition States for Aza-Spiro Ring Formations with N-Alkoxyamides. The Journal of Organic Chemistry, 2023. [Link]

  • 1,5-Diazacyclooctane. Wikipedia. [Link]

  • Rapid conformational analysis of semi-flexible liquid crystals. Liquid Crystals, 2024. [Link]

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  • The Cambridge Structural Database. BiŌkeanós. [Link]

  • CCDC: Structural Chemistry Data, Software, and Insights. CCDC. [Link]

  • 1,4-Diazacubane crystal structure rectified as piperazinium. ResearchGate. [Link]

  • Crystal structures of two substituted thiazolidine derivatives. Acta Crystallographica Section E, 2017. [Link]

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Foundational

An In-depth Technical Guide on the Predicted Toxicity and Safety Data for 1-Benzyl-3,3-difluoro-1,5-diazocane

For Researchers, Scientists, and Drug Development Professionals Disclaimer: This document provides a predictive toxicological and safety assessment for 1-Benzyl-3,3-difluoro-1,5-diazocane based on available data for stru...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a predictive toxicological and safety assessment for 1-Benzyl-3,3-difluoro-1,5-diazocane based on available data for structurally related compounds. No direct toxicological studies for this specific molecule have been identified in the public domain.[1] Therefore, all handling and experimental procedures should be conducted with the utmost caution, assuming the compound is hazardous until experimentally verified. This guide is intended for informational purposes and should not replace a formal risk assessment.

Introduction: Understanding the Molecule

1-Benzyl-3,3-difluoro-1,5-diazocane is a synthetic organic compound that incorporates several key structural motifs relevant to medicinal chemistry and drug development. Its potential applications likely lie in its use as a scaffold or intermediate in the synthesis of novel therapeutic agents. The presence of a benzyl group, a gem-difluoro functionality, and a diazocane ring system suggests a unique combination of lipophilicity, metabolic stability, and basicity that could be exploited in drug design.[2]

The synthesis of such a molecule would likely involve the use of hazardous reagents, such as benzyl chloride or its derivatives, and fluorinating agents.[3][4][5][6] The final compound's purity and potential for residual starting materials or byproducts should be carefully considered in any toxicological assessment.

Predicted Toxicological Profile: A Hazard Assessment by Analogy

Due to the absence of specific toxicological data for 1-Benzyl-3,3-difluoro-1,5-diazocane, this section will extrapolate potential hazards from its constituent chemical moieties: the benzylamine core, the gem-difluoro group, and the diamine (diazocane) structure.

The Benzylamine Moiety: A Primary Source of Irritation and Corrosivity

The benzylamine substructure is a significant contributor to the predicted hazard profile. Safety data sheets (MSDS) for benzylamine and related compounds consistently highlight the following risks:

  • Corrosivity: Benzylamine is classified as corrosive and can cause severe skin burns and eye damage.[7][8] Contact with skin or eyes requires immediate and thorough washing.[7][9]

  • Inhalation Toxicity: Vapors or mists of benzylamine are harmful if inhaled, potentially causing respiratory irritation.[8][10]

  • Dermal and Oral Toxicity: The compound is harmful if swallowed or absorbed through the skin.[7]

Table 1: Summary of Hazards Associated with Benzylamine

HazardDescriptionReferences
Skin Corrosion/Irritation Causes severe burns.[7][8]
Serious Eye Damage Risk of serious damage to eyes.[7][8][9]
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[7][10]
Respiratory Irritation May cause respiratory irritation.[8][10]
The Gem-Difluoro Group: Metabolic Stability and Potential for Fluoride Release

The introduction of fluorine atoms into organic molecules is a common strategy in drug design to enhance metabolic stability and modulate physicochemical properties.[2] However, the carbon-fluorine bond is not always inert, and its metabolism can lead to toxicity.[11][12]

  • Metabolic Defluorination: While gem-difluoro groups are generally more stable than monofluorinated counterparts, enzymatic processes, such as those mediated by Cytochrome P450, can lead to C-F bond cleavage.[11]

  • Fluoride Ion Toxicity: The release of fluoride ions can lead to adverse effects, including skeletal fluorosis with long-term exposure to certain fluorinated drugs.[11]

  • Formation of Toxic Metabolites: The metabolism of fluorinated compounds can sometimes produce reactive or toxic metabolites.[11] For instance, the metabolism of compounds containing N- or O-2-fluoroethyl groups can release fluoroacetate, a potent inhibitor of the citric acid cycle.[11] While not directly applicable to the structure of 1-Benzyl-3,3-difluoro-1,5-diazocane, it highlights the potential for unexpected toxicity from fluorinated molecules.

The Diazocane Ring: Properties of Aliphatic Amines

The 1,5-diazocane ring system is a cyclic diamine. Aliphatic amines share some of the hazards of benzylamine, including:

  • Alkalinity and Corrosivity: They are basic compounds and can be corrosive to skin and eyes.

  • Respiratory Irritation: Volatile amines can cause irritation to the respiratory tract.

Material Safety Data Sheet (MSDS) Recommendations

Based on the predicted toxicological profile, the following MSDS-style information should be considered when handling 1-Benzyl-3,3-difluoro-1,5-diazocane.

Table 2: Predicted MSDS for 1-Benzyl-3,3-difluoro-1,5-diazocane

SectionRecommendation
Hazard Identification Assumed to be corrosive, causing severe skin burns and eye damage. Harmful if swallowed, inhaled, or absorbed through the skin. May cause respiratory irritation. The toxicological properties have not been fully investigated.[13]
First-Aid Measures Inhalation: Move to fresh air. If not breathing, give artificial respiration. Consult a physician.[8] Skin Contact: Immediately wash off with plenty of water for at least 15 minutes. Remove contaminated clothing. Consult a physician.[7][8] Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[7][8] Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[8]
Handling and Storage Handle in a well-ventilated place.[14] Wear appropriate personal protective equipment.[9][15] Avoid contact with skin, eyes, and clothing.[8][9] Keep container tightly closed in a dry and well-ventilated place.[7][8][15]
Personal Protective Equipment Eye/Face Protection: Use chemical safety goggles and/or a face shield.[9][15] Hand Protection: Wear compatible chemical-resistant gloves (e.g., FKM - fluoro rubber).[9] Skin and Body Protection: Wear a protective suit.[8] Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[15]
Fire-Fighting Measures Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8] Wear self-contained breathing apparatus for firefighting if necessary.[8]
Accidental Release Measures Use personal protective equipment.[8] Avoid breathing vapors, mist, or gas.[8] Ensure adequate ventilation.[8] Soak up with inert absorbent material and dispose of as hazardous waste.[15]

Experimental Protocols for Preliminary Toxicity Assessment

Given the lack of data, a tiered approach to in vitro toxicity testing is recommended before any in vivo studies are considered.

Workflow for Preliminary In Vitro Toxicity Screening

Toxicity_Workflow cluster_0 Tier 1: Cytotoxicity cluster_1 Tier 2: Genotoxicity & Specific Organ Toxicity cluster_2 Tier 3: Further Mechanistic Studies A Prepare Stock Solution in appropriate solvent (e.g., DMSO) B Cell Viability Assay (e.g., MTT, MTS, or CellTiter-Glo®) A->B Dose-response concentrations C Determine IC50 in multiple cell lines B->C D Ames Test (Bacterial Reverse Mutation Assay) C->D If cytotoxic E In Vitro Micronucleus Assay C->E F Hepatotoxicity Assay (e.g., using HepG2 cells) C->F G Metabolic Stability Assay (Microsomes or Hepatocytes) D->G E->G F->G H Reactive Metabolite Screening G->H I hERG Channel Assay G->I

Caption: A tiered workflow for the in vitro toxicity assessment of a novel compound.

Detailed Protocol: MTT Cytotoxicity Assay
  • Cell Culture: Plate cells (e.g., HeLa, HepG2, HEK293) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of 1-Benzyl-3,3-difluoro-1,5-diazocane from a stock solution. Remove the culture medium from the cells and add the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Conclusion and Recommendations

While 1-Benzyl-3,3-difluoro-1,5-diazocane may hold promise as a building block in drug discovery, the available data on its structural analogs suggest that it should be handled as a hazardous compound. The benzylamine moiety points towards a high likelihood of corrosivity and irritation, while the fluorinated nature of the molecule warrants caution regarding its metabolic fate.

It is strongly recommended that any laboratory working with this compound conduct a thorough risk assessment and implement stringent safety protocols, including the use of appropriate personal protective equipment and engineering controls. Furthermore, preliminary in vitro toxicity studies should be performed to establish a baseline understanding of its cytotoxic and genotoxic potential before proceeding with more advanced research.

References

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Benzylamine. Retrieved from [Link]

  • Loba Chemie Pvt. Ltd. (2016, April 29). BENZYLAMINE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • PubChem. (n.d.). 1-benzyl-3,3-difluoro-1,5-diazocane. Retrieved from [Link]

  • Wang, J., Sánchez-Roselló, M., Aceña, J. L., del Pozo, C., Sorochinsky, A. E., Fustero, S., ... & Soloshonok, V. A. (2019). The Dark Side of Fluorine. Journal of Medicinal Chemistry, 62(12), 5585-5601. [Link]

  • PubChem. (n.d.). 1-Benzyl-3,3-difluoro-4-methylpiperidine. Retrieved from [Link]

  • Kyzer, J. L., & Martens, M. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology, 34(3), 678-680. [Link]

  • Rusch, G. M., & Clark, G. C. (2005). Toxicological profile of hydrofluoropolyethers. Toxicology, 214(1-2), 1-13. [Link]

  • Zhang, P., Le, C. M., & MacMillan, D. W. C. (2018). Homologation of Electron-Rich Benzyl Bromide Derivatives via Diazo C–C Bond Insertion. Journal of the American Chemical Society, 140(35), 10968-10973. [Link]

  • ResearchGate. (2021). Metabolism and Toxicity of Fluorine Compounds. Retrieved from [Link]

  • Google Patents. (2016). RU2596872C1 - Method of producing mono- and difluoro benzyl chlorides.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (2003). Toxicological Profile for Fluorides, Hydrogen Fluoride, and Fluorine. Retrieved from [Link]

  • Quick Company. (n.d.). A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. Retrieved from [Link]

  • PENTA. (2025, April 7). Benzyl chloride. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Electronic Supplementary Material For A facile one pot strategy for synthesis of well-defined polyacrylates from acrylic acid via RAFT polymerization. Retrieved from [Link]

  • RECERCAT. (n.d.). α-Difluoroalkylation of Benzyl Amines with Trifluoromethylarenes. Retrieved from [Link]

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Dibenzyltoluene. Retrieved from [Link]

  • Cosmetic Ingredient Review. (n.d.). Safety Assessment of Benzyl Salicylate As Used in Cosmetics. Retrieved from [Link]

  • PubMed. (2017). Design, synthesis, and SAR study of 3-(benzo[d][8][9]dioxol-5-yl)-N-benzylpropanamide as novel potent synergists against fluconazole-resistant Candida albicans. Retrieved from [Link]

  • MDPI. (2020). Synthesis of Novel Potent Biologically Active N-Benzylisatin-Aryl Hydrazones in Comparison with Lung Cancer Drug 'Gefitinib'. Retrieved from [Link]

  • RSC Publishing. (n.d.). In vitro and in silico analysis of synthesized N-benzyl indole-derived hydrazones as potential anti-triple negative breast cancer agents. Retrieved from [Link]

  • PubMed. (2023). Discovery of 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea as a promising anticancer drug via synthesis, characterization, biological screening, and computational studies. Retrieved from [Link]

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Exploratory

A Technical Guide to the Thermodynamic Stability of Difluorinated Diazocane Rings

Abstract The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern drug discovery, with nearly one-third of new small-molecule drugs approved by the FDA since 2020...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern drug discovery, with nearly one-third of new small-molecule drugs approved by the FDA since 2020 containing at least one fluorine atom.[1][2] This is due to the profound and often beneficial changes fluorine imparts on a molecule's metabolic stability, pKa, and binding affinity.[1][3][4] One of the most subtle yet powerful influences of fluorination is its ability to control molecular shape by altering conformational preferences.[1][5][6] This guide provides an in-depth analysis of the thermodynamic stability of difluorinated diazocane rings, a heterocyclic scaffold of growing interest in medicinal chemistry. We will explore the foundational principles of diazocane conformation, the stereoelectronic effects of difluorination, and provide a validated framework of experimental and computational protocols for assessing the stability of the resulting conformers.

Introduction: The Diazocane Scaffold and the Fluorine Advantage

The 1,5-diazocane is an eight-membered saturated heterocycle. Its inherent flexibility allows it to adopt multiple, low-energy conformations, such as boat-chair, twist-boat, and crown forms. This conformational dynamism can be a double-edged sword in drug design. While it allows the molecule to adapt to a binding site, the associated entropic penalty upon binding can reduce affinity.[7] Furthermore, the specific three-dimensional arrangement of atoms is critical for receptor interaction.

Introducing fluorine atoms—particularly a geminal difluoride (CF2) group—offers a mechanism to "lock" the ring into a more limited set of conformations, or even a single, desired bioactive shape.[5][7] This is achieved through a combination of steric and potent stereoelectronic effects, which can predictably alter the thermodynamic landscape of the ring system.[8][9][10] Understanding and predicting these effects are paramount for rationally designing next-generation therapeutics.

The Conformational Landscape of Diazocanes

Saturated eight-membered rings like diazocane are significantly more complex than their six-membered cyclohexane counterparts.[11] They exist as a dynamic equilibrium of multiple conformers, with the boat-chair (BC) and twist-chair (TC) forms often being the most stable. The energy barriers between these conformers can be low, leading to rapid interconversion at room temperature.[12]

The introduction of substituents, including fluorine, directly impacts the relative Gibbs free energies (ΔG) of these conformers, shifting the equilibrium towards the most thermodynamically stable state.

The Gauche Effect and Other Stereoelectronic Influences of Difluorination

The primary driver behind fluorine's conformational control is the gauche effect . Counterintuitively, for a 1,2-difluoroethane molecule, the gauche conformer (where the fluorine atoms have a ~60° dihedral angle) is more stable than the anti-conformer.[8][10][13] This phenomenon is largely attributed to stabilizing hyperconjugative interactions, specifically the donation of electron density from a C-H bonding orbital (σC-H) into an adjacent anti-bonding C-F orbital (σ*C-F).[8][9]

In a difluorinated diazocane ring, similar F-C-C-N motifs exist. The powerful electron-withdrawing nature of fluorine polarizes the C-F bond, making the σ*C-F orbital an excellent electron acceptor. This can lead to:

  • Hyperconjugative Stabilization: The alignment of C-H or C-C bonds with an anti-periplanar C-F bond can significantly stabilize a specific ring pucker.[8]

  • Charge-Dipole Interactions: In protonated diazocanes (as would be found at physiological pH), a favorable electrostatic interaction between the positive charge on a nitrogen atom and the negative end of the C-F dipole can strongly favor conformations that bring these groups into proximity.[6][14]

These stereoelectronic forces, combined with classical steric considerations, dictate the overall thermodynamic preference of the difluorinated ring system.

A Validated Framework for Stability Assessment

A dual-pronged approach, combining computational modeling with empirical experimental validation, provides the most robust understanding of conformational stability.

Computational Modeling: A Predictive First Look

Density Functional Theory (DFT) is a powerful quantum mechanical method for accurately predicting the geometries and relative energies of different conformers.[15][16][17][18]

G cluster_0 Computational Workflow P1 Step 1: Conformer Generation Generate all plausible starting geometries (Boat-Chair, Twist-Boat, etc.) for the difluorinated diazocane. P2 Step 2: Geometry Optimization Optimize each structure using a suitable DFT functional and basis set (e.g., B3LYP/6-31G*). This finds the nearest local energy minimum. P3 Step 3: Frequency Calculation Perform a frequency calculation on each optimized structure. This confirms it is a true minimum (no imaginary frequencies) and provides zero-point vibrational energies (ZPVE) and thermal corrections. P4 Step 4: Energy Calculation Calculate the Gibbs Free Energy (G) for each confirmed conformer. Compare the relative energies (ΔG) to determine the most stable conformer and predict the equilibrium population.

Caption: DFT workflow for conformational stability analysis.

  • Structure Building: Construct 3D models of the difluorinated diazocane in several plausible starting conformations (e.g., boat-chair, twist-boat).

  • Geometry Optimization: Perform a full geometry optimization using a functional like B3LYP with a basis set such as 6-31G* or larger.[15][17][19] This allows the molecule to relax to its lowest energy shape for that conformational family.

  • Vibrational Frequency Analysis: For each optimized structure, compute the vibrational frequencies at the same level of theory.[15] The absence of imaginary frequencies confirms the structure is a true energy minimum. This step is also crucial for obtaining the Gibbs free energy.

  • Relative Energy Analysis: Compare the calculated Gibbs free energies of all stable conformers. The conformer with the lowest energy is the most thermodynamically stable. The relative populations can be estimated using the Boltzmann distribution equation.

Experimental Validation: Empirical Proof

Computational predictions must be anchored by experimental data. Synthesis of the target compound followed by spectroscopic and crystallographic analysis provides definitive proof of its conformational preferences.

While numerous methods exist, a common approach involves the fluorination of a suitable precursor, such as a ketone, using a deoxofluorinating agent.

  • Precursor Synthesis: Synthesize the corresponding diazocanone precursor.

  • Fluorination: Dissolve the diazocanone in a suitable anhydrous solvent (e.g., dichloromethane). Cool the solution to 0 °C.

  • Reagent Addition: Add a deoxofluorinating agent, such as bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®), dropwise to the solution.[20]

  • Reaction: Allow the reaction to warm to room temperature and stir for 16-24 hours.

  • Quenching & Extraction: Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent.

  • Purification: Purify the crude product using column chromatography to yield the difluorinated diazocane.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for studying solution-phase conformation.[11][21]

  • Vicinal Coupling Constants (³J): The magnitude of ³JHH and ³JHF coupling constants are dependent on the dihedral angle between the coupled nuclei (described by the Karplus equation).[10] Measuring these values can provide precise information about ring torsion angles.

  • Nuclear Overhauser Effect (NOE): 1D ¹⁹F-¹H HOESY or 2D NOESY experiments can measure through-space interactions.[2][22][23] The strength of an NOE signal is inversely proportional to the sixth power of the distance between two nuclei, providing definitive proof of their spatial proximity and thus, the molecule's conformation.

X-Ray Crystallography: This technique provides an unambiguous picture of the molecule's conformation in the solid state.[24][25][26] While solution and solid-state conformations can differ, a crystal structure is considered the "gold standard" for structural determination.[26]

G cluster_1 Experimental Workflow S1 Step 1: Synthesis Synthesize the target difluorinated diazocane using an appropriate fluorination method. S2 Step 2: Purification Isolate the pure compound using techniques like column chromatography or recrystallization. S3 Step 3: NMR Analysis Acquire comprehensive 1D and 2D NMR data (¹H, ¹³C, ¹⁹F, COSY, NOESY/HOESY) in a suitable solvent. S4 Step 4: X-ray Crystallography Grow high-quality single crystals and perform X-ray diffraction analysis to determine the solid-state structure. S5 Step 5: Data Correlation Correlate NMR data (coupling constants, NOEs) with the crystal structure and DFT predictions to build a cohesive model.

Caption: Experimental workflow for stability assessment.

Data Synthesis: A Comparative Case Study

To illustrate the principles, let's consider a hypothetical case: 3,3-difluoro-1,5-dimethyl-1,5-diazocane. Our computational and experimental data might be summarized as follows:

Conformer Calculated Relative Gibbs Free Energy (ΔG, kcal/mol) Predicted Population (%) Key Experimental NMR Observables
Boat-Chair (BC)0.0098.9Strong NOE between axial H at C2 and axial H at C4. Large ³JHF coupling constant (~30 Hz) indicating anti-periplanar F-C-C-H relationship.
Twist-Boat (TB)2.851.1Absence of key BC NOEs. Different pattern of ³J couplings.

In this hypothetical case, the DFT calculations strongly predict the Boat-Chair conformer to be dominant. This prediction would then be confirmed experimentally by observing the specific NOEs and coupling constants that are only possible in that particular geometry. An X-ray crystal structure showing the molecule in a Boat-Chair conformation would provide the final, definitive piece of evidence.

Conclusion and Implications for Drug Development

The difluorination of diazocane rings provides a powerful and predictable strategy for controlling molecular conformation. By leveraging potent stereoelectronic effects like hyperconjugation and charge-dipole interactions, medicinal chemists can rigidify this flexible scaffold into a desired bioactive shape.[6][7] This pre-organization can reduce the entropic penalty of binding, potentially leading to significant improvements in drug potency and selectivity. The integrated computational and experimental framework detailed in this guide offers a reliable pathway for investigating and validating the thermodynamic stability of these and other fluorinated heterocyclic systems, accelerating the design of more effective therapeutics.

References

  • Britton, R., et al. (2015). Can acyclic conformational control be achieved via a sulfur–fluorine gauche effect? Chemical Science. Available at: [Link]

  • Silla, J. M., et al. (2019). Influence of stereoelectronic effects on the 1 JC F spin-spin coupling constant in fluorinated heterocyclic compounds. Magnetic Resonance in Chemistry. Available at: [Link]

  • Encyclopedia.pub. (2024). The Role of Small Molecules Containing Fluorine Atoms. Encyclopedia.pub. Available at: [Link]

  • Patra, A., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of the Indian Chemical Society. Available at: [Link]

  • Katritzky, A. R., et al. (1971). The conformational analysis of saturated heterocycles. N-inversion in hindered piperidines. Journal of the Chemical Society, Chemical Communications. Available at: [Link]

  • Thiehoff, C., et al. (2018). Informing Molecular Design by Stereoelectronic Theory: The Fluorine Gauche Effect in Catalysis. Accounts of Chemical Research. Available at: [Link]

  • Britton, R., et al. (2015). Can acyclic conformational control be achieved via a sulfur–fluorine gauche effect?. Chemical Science. Available at: [Link]

  • Cogswell, T. J., et al. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Chemical Science. Available at: [Link]

  • Pihlaja, K. & Kleinpeter, E. (1994). Conformational Analysis of Saturated Heterocyclic Six-Membered Rings. ResearchGate. Available at: [Link]

  • World Pharma Today. (n.d.). Structure and conformational dynamics of fluorine-containing drugs – new insights for small molecule development using 19F NMR spectrometry. World Pharma Today. Available at: [Link]

  • Iaroshenko, V. O. (2014). Fluorine in heterocyclic chemistry. ResearchGate. Available at: [Link]

  • Thiehoff, C., et al. (2017). The Fluorine Gauche Effect: A Brief History. ResearchGate. Available at: [Link]

  • Cogswell, T. J., et al. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Chemical Science. Available at: [Link]

  • Anglès, d'., et al. (2017). Stereoselectively fluorinated N-heterocycles: a brief survey. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • De la Figuera, N., et al. (2000). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry. Available at: [Link]

  • Salas-Ambrosio, P., et al. (2022). Crystalline Derivatives of Dipyrazolo-1,5-diazocine and Dipyrazolopyrimidine: A Case of Unexpected Synthesis and Isostructural Polymorphism. Molecules. Available at: [Link]

  • Cormanich, R. A., et al. (2014). The Reverse Fluorine Perlin-like Effect and Related Stereoelectronic Interactions. The Journal of Organic Chemistry. Available at: [Link]

  • Eliel, E. L., et al. (1977). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society. Available at: [Link]

  • Jones, R. A. Y., et al. (1976). The conformational analysis of saturated heterocycles. Part 72. Tetrahydro-1,3,4-oxadiazines. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Bent's Rule and Stereoelectronic Effects. (2023). YouTube. Available at: [Link]

  • Gevorgyan, V., et al. (2006). Diazocinones: synthesis and conformational analysis. The Journal of Organic Chemistry. Available at: [Link]

  • Yoshida, H., et al. (1998). Density Functional Study of the Conformations and Vibrations of 1,2-Dimethoxyethane. The Journal of Physical Chemistry A. Available at: [Link]

  • Mloston, G., et al. (2011). Density functional theory (DFT) calculations of conformational energies and interconversion pathways in 1,2,7-thiadiazepane. ResearchGate. Available at: [Link]

  • Wei, D. & Salahub, D. R. (1994). Towards a density functional treatment of chemical reactions in complex media. Chemical Physics Letters. Available at: [Link]

  • Li, Y., et al. (2025). Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. Pharmaceutics. Available at: [Link]

  • Forni, A., et al. (2019). Experimental and computational study of the crystal packing of isoelectronic 4,11-diaza[4]helicene and 4,7,8,11-tetraaza[4]helicene. ResearchGate. Available at: [Link]

  • Al-Rawi, J. M. A., et al. (1993). Synthesis and X-ray crystallographic characterization of a stable dioxadiphosphetane. Journal of the Chemical Society, Chemical Communications. Available at: [Link]

  • Suhail, M. (2022). A theoretical density functional theory calculation-based analysis of conformers of p-xylene. European Journal of Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Difluoroalkane synthesis by fluorination or substitution. Organic Chemistry Portal. Available at: [Link]

  • Tarselli, M. A., et al. (2020). Synthesis and Conformational Analysis of Fluorinated Uridine Analogues Provide Insight into a Neighbouring-Group Participation Mechanism. Molecules. Available at: [Link]

  • Cormanich, R. A., et al. (2012). Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs. Chemistry. Available at: [Link]

  • Sante, L. D., et al. (1993). Synthesis of 5-fluoro-1,3-dioxin-4-ones: versatile building blocks of fluorinated compounds. Synthesis. Available at: [Link]

  • Di Salvo, A., et al. (2024). Photocatalytic Synthesis of Difluorinated Glycoamino Acids and Neoglycopeptides via Hydrodifluoroacetamidation of Vinyl-C-glycosides. The Journal of Organic Chemistry. Available at: [Link]

  • Nairoukh, Z., et al. (2017). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition. Available at: [Link]

  • Sharma, A. & Kumar, V. (2023). Synthetic Strategies to Access Fluorinated Azoles. Molecules. Available at: [Link]

  • Organic Chemistry Portal. (2005). Electrophilic Fluorination, Palladium-Catalyzed Intramolecular Cyclization, Quinoxalines Synthesis, Petasis Olefination. Organic Chemistry Portal. Available at: [Link]

  • Custodio, J. M. F., et al. (2016). Conformation analysis of a novel fluorinated chalcone. ResearchGate. Available at: [Link]

  • Li, H., et al. (2022). Structure and absolute configuration of liquid molecules based on adamantane derivative cocrystallization. Chemical Communications. Available at: [Link]

  • Ochiai, B., et al. (2024). Preparation and X-ray Structural Study of Dibenzobromolium and Dibenzochlorolium Derivatives. The Journal of Organic Chemistry. Available at: [Link]

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  • Rivera-Gavidia, L. M. & Quapp, W. (2006). A computational study of conformers of 1,3-dioxane (1,3-dioxacyclohexane). ResearchGate. Available at: [Link]

  • Srivastava, S., et al. (2019). Conformational Analysis of 5-Ethyl-5-hydroxymethyl-2,2-dimethyl-1,3-dioxane. ACS Omega. Available at: [Link]

Sources

Foundational

Engineering sp³-Rich Chemical Space: A Technical Guide to 1-Benzyl-3,3-difluoro-1,5-diazocane

As drug discovery paradigms shift away from planar, sp²-hybridized "flatland" molecules, the exploration of three-dimensional, sp³-rich scaffolds has become critical for developing highly selective and metabolically stab...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery paradigms shift away from planar, sp²-hybridized "flatland" molecules, the exploration of three-dimensional, sp³-rich scaffolds has become critical for developing highly selective and metabolically stable therapeutics. Among these emerging scaffolds, medium-sized 8-membered heterocycles like 1,5-diazocanes offer unique spatial vectors for lead optimization.

This whitepaper provides an in-depth technical analysis of 1-Benzyl-3,3-difluoro-1,5-diazocane , a highly versatile building block. By dissecting its physicochemical properties, the mechanistic rationale behind its fluorination, and its synthetic applications, this guide equips medicinal chemists and drug development professionals with the insights needed to leverage this scaffold effectively.

Physicochemical Profiling

Understanding the baseline physicochemical parameters of a building block is the first step in predicting its behavior in downstream synthetic steps and its ultimate impact on the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate. The quantitative data for 1-Benzyl-3,3-difluoro-1,5-diazocane is summarized in Table 1 [1].

Table 1: Physicochemical and Structural Data

ParameterValueClinical / Synthetic Significance
Chemical Name 1-Benzyl-3,3-difluoro-1,5-diazocaneN-1 is protected; N-5 is available for orthogonal functionalization.
CAS Registry Number 2219407-33-5Unique identifier for procurement and database querying.
Molecular Formula C₁₃H₁₈F₂N₂High sp³ fraction, ideal for escaping "flatland" chemical space.
Molecular Weight 240.30 g/mol Low molecular weight allows for extensive downstream elaboration without exceeding Lipinski's Rule of 5.
Monoisotopic Mass 240.1438 DaCritical for high-resolution LC-MS monitoring during synthesis.
Key Functional Groups gem-Difluoro, Benzyl amine, Secondary amineModulates pKa, provides lipophilic anchoring, and serves as a coupling handle.

Structural and Mechanistic Rationale

As a Senior Application Scientist, I frequently observe that the most successful lead optimizations rely on deliberate, mechanistically sound structural modifications. The architecture of 1-Benzyl-3,3-difluoro-1,5-diazocane is not arbitrary; it is a masterclass in bioisosteric design.

The Power of gem-Difluorination

The introduction of a gem-difluoro group at the C-3 position—adjacent to the N-1 and N-5 amines—exerts profound stereoelectronic effects:

  • pKa Modulation via Inductive Effects: Fluorine is highly electronegative. The strong electron-withdrawing inductive effect (-I) pulls electron density away from the adjacent nitrogen lone pairs. This significantly lowers the basicity (pKa) of the amines. In drug development, highly basic amines often lead to hERG potassium channel blockade (cardiotoxicity) and phospholipidosis. Lowering the pKa mitigates these liabilities [4].

  • Metabolic Stability: The C-3 position in saturated heterocycles is highly susceptible to cytochrome P450-mediated oxidative metabolism (e.g., hydroxylation). Replacing the reactive C-H bonds with robust C-F bonds effectively blocks this metabolic vulnerability.

  • Conformational Locking: Medium-sized 8-membered rings are notoriously flexible, which can result in a high entropic penalty upon binding to a target protein. The gem-difluoro group induces a gauche effect, restricting the ring's conformational ensemble and pre-organizing it into a bioactive conformation.

The Benzyl Protecting Group

The benzyl group at N-1 serves a dual purpose. Synthetically, it acts as a robust protecting group, preventing unwanted polymerization or over-alkylation during the construction of the 8-membered ring. Pharmacologically, if retained in the final drug candidate, it provides a lipophilic anchor that can occupy hydrophobic pockets in target proteins.

Mechanism A gem-Difluoro Group at C-3 B Inductive Electron Withdrawal (-I) A->B C Decreased Amine pKa B->C D Reduced hERG Binding (Mitigates Toxicity) C->D E Increased Lipophilicity (Better BBB Permeability) C->E

Caption: Pharmacological impact of gem-difluorination on the diazocane scaffold.

Synthetic Methodologies

The synthesis of 8-membered rings is historically challenging due to unfavorable transannular interactions and entropic factors that favor intermolecular polymerization over intramolecular cyclization.

However, recent breakthroughs in have enabled the modular construction of 1,5-diazocanes [3]. One of the most elegant modern approaches involves the of aza-π-allylpalladium 1,4-dipoles[2].

For commercial building blocks like 1-Benzyl-3,3-difluoro-1,5-diazocane, the core is typically assembled via a double Beckmann rearrangement or through the cyclization of fluorinated linear polyamines, followed by regioselective reductive amination with benzaldehyde to yield the mono-protected scaffold.

Workflow A 3,3-Difluoro- 1,5-diazocane Core B Reductive Amination (PhCHO, NaBH(OAc)3) A->B N-1 Protection C 1-Benzyl-3,3-difluoro- 1,5-diazocane B->C Isolation D Buchwald-Hartwig Cross-Coupling (at N-5) C->D Aryl Halide, Pd Catalyst E Lead Compound Scaffold D->E Target Synthesis

Caption: Workflow for the synthesis and downstream functionalization of the diazocane building block.

Experimental Protocol: Regioselective N-Functionalization

To integrate 1-Benzyl-3,3-difluoro-1,5-diazocane into a drug discovery pipeline, the free secondary amine (N-5) is typically coupled to an aryl halide. Below is a field-proven, self-validating protocol for a Buchwald-Hartwig cross-coupling.

Causality Check: Palladium-catalyzed C-N coupling is chosen over standard SₙAr to accommodate sterically hindered or electron-rich aryl halides. The benzyl group at N-1 effectively prevents di-arylation. Sodium tert-butoxide (NaOtBu) is utilized as a strong base to deprotonate the weakly nucleophilic (due to the adjacent fluorines) secondary amine.

Step-by-Step Methodology
  • Preparation of the Reaction Mixture:

    • In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 1-Benzyl-3,3-difluoro-1,5-diazocane (1.0 equiv, 0.5 mmol), the target aryl bromide (1.1 equiv, 0.55 mmol), Pd₂(dba)₃ (0.02 equiv, 1 mol%), RuPhos ligand (0.04 equiv, 2 mol%), and NaOtBu (1.5 equiv, 0.75 mmol).

    • Expert Insight: The use of an inert argon atmosphere is non-negotiable here to prevent the oxidation of the electron-rich RuPhos ligand, which would immediately kill the catalytic cycle.

  • Solvent Addition and Heating:

    • Evacuate and backfill the tube with argon three times.

    • Add anhydrous, degassed Toluene (5.0 mL) via syringe.

    • Seal the tube and heat the mixture in a pre-heated oil bath at 90 °C for 12 hours.

  • Self-Validating In-Process Control (IPC):

    • After 8 hours, extract a 10 µL aliquot, dilute in LC-MS grade acetonitrile, and analyze via LC-MS.

    • Validation: The reaction is deemed complete when the 241.1 m/z [M+H]⁺ peak of the starting diazocane is entirely consumed. If >10% starting material persists, catalyst deactivation has occurred; spike the reaction with an additional 1 mol% Pd₂(dba)₃ and continue heating.

  • Workup and Palladium Scavenging:

    • Cool the mixture to room temperature. Dilute with Ethyl Acetate (15 mL) and filter through a pad of Celite to remove insoluble inorganic salts.

    • Wash the filtrate with a 0.5 M aqueous EDTA solution (2 × 10 mL).

    • Expert Insight: The EDTA wash is a critical step. It sequesters residual palladium, preventing heavy metal contamination that frequently causes false positives (PAINS) in downstream biological screening assays.

  • Isolation:

    • Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the N-arylated product.

References

  • Zhang, X.-H., et al. (2024). "Palladium-Catalyzed Cycloaddition Reactions of π–Allylpalladium 1,4-Dipoles with 1,3,5-Triazinanes: Access to Hexahydropyrimidines, 1,3-Oxazinanes, and 1,5-Diazocanes." The Journal of Organic Chemistry, 89, 8366-8375. Available at:[Link]

  • Tricotet, T., et al. (2014). "A modular lead-oriented synthesis of diverse piperazine, 1,4-diazepane and 1,5-diazocane scaffolds." Organic & Biomolecular Chemistry, 12, 5998-6010. Available at:[Link]

  • Wuitschik, G., et al. (2021). "3,3-Difluorooxetane – a Versatile Functional Group for Bioisosteric Replacements in Drug Discovery." ChemRxiv. Available at:[Link]

Protocols & Analytical Methods

Method

Application Note: 1-Benzyl-3,3-difluoro-1,5-diazocane as a Conformationally Locked Piperazine Bioisostere in Drug Discovery

Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols Executive Summary The pursuit of novel chemical space in drug discovery...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Executive Summary

The pursuit of novel chemical space in drug discovery has driven a paradigm shift away from flat, sp²-rich aromatic systems toward sp³-enriched, three-dimensional scaffolds. 1-Benzyl-3,3-difluoro-1,5-diazocane (CAS: 2219407-33-5) represents a highly specialized building block designed to address the limitations of traditional piperazine rings. By combining the unique spatial vectors of an 8-membered medium-sized ring with the profound stereoelectronic effects of a gem-difluoro group, this scaffold offers exceptional opportunities for modulating physicochemical properties, enhancing metabolic stability, and targeting complex Protein-Protein Interactions (PPIs).

This application note details the mechanistic rationale for employing fluorinated 1,5-diazocanes, provides comparative quantitative data, and outlines field-proven protocols for their orthogonal functionalization.

Mechanistic Insights: The Triad of Scaffold Design

As a Senior Application Scientist, it is critical to understand why this specific building block is utilized rather than simply how to use it. The utility of 1-benzyl-3,3-difluoro-1,5-diazocane is grounded in three structural pillars:

The 3D Spatial Advantage: Escaping "Flatland"

Standard 6-membered piperazines are ubiquitous in medicinal chemistry but often suffer from predictable, flat topographies that fail to engage complex, dynamic protein interfaces. Medium-sized rings (8–11 members), such as the 1,5-diazocane core, inherently possess greater 3D conformational rigidity and unique exit vectors for substituents [2]. This structural feature is particularly advantageous for targeting previously "undruggable" PPIs, where traditional drug-like rules often fall short [2].

The Fluorine Effect: pKa Modulation and Conformational Locking

The introduction of a gem-difluoro group at the 3-position is not merely for metabolic protection; it fundamentally alters the physical chemistry of the diazocane ring [3].

  • pKa Modulation: The highly electronegative fluorine atoms exert a strong inductive pull through the sigma-bond framework, significantly lowering the basicity (pKa) of the adjacent N1 and N5 amines. This increases the fraction of un-ionized drug at physiological pH (7.4), thereby enhancing lipophilicity (logD) and passive membrane permeability (e.g., BBB penetration) [3].

  • Conformational Bias: The gem-difluoro group induces strong stereoelectronic effects (the gauche effect) and steric constraints. This restricts the otherwise flexible 8-membered ring into specific, predictable low-energy conformations (e.g., boat-chair forms), reducing the entropic penalty upon binding to a target receptor [1].

The Benzyl Handle: Orthogonal Reactivity

The 1-benzyl group serves as a robust, lipophilic protecting group. It allows for selective functionalization at the unprotected N5 position (via acylation, alkylation, or SNAr reactions) without the risk of over-alkylation. Once the N5 vector is elaborated, the benzyl group can be cleanly removed via catalytic hydrogenolysis, freeing the N1 position for further diversification (e.g., attachment to a PROTAC linker).

Quantitative Data Presentation

The table below summarizes the theoretical and computed physicochemical shifts when transitioning from a standard piperazine to the fluorinated diazocane scaffold [1][3].

Property / MetricPiperazine1,5-Diazocane3,3-Difluoro-1,5-diazocaneMechanistic Causality
Ring Size 6-membered8-membered8-memberedExpands 3D exit vectors for substituents.
Fsp³ Fraction High (1.0)High (1.0)High (1.0)Improves solubility and clinical success rates.
Estimated N-pKa ~9.8~10.5~7.5 - 8.5F-atoms exert inductive electron withdrawal, lowering pKa.
Lipophilicity (LogD) LowModerateHighReduced ionization at pH 7.4 increases lipophilicity.
Metabolic Stability ModerateLow (prone to oxidation)HighC-F bonds block CYP450-mediated oxidative metabolism.
Conformational Flexibility Rigid (Chair)Highly FlexibleRestrictedGauche effect and steric bulk lock the ring conformation.

Experimental Workflows & Protocols

The following protocols describe the orthogonal elaboration of 1-benzyl-3,3-difluoro-1,5-diazocane into a complex drug candidate.

Protocol 1: Selective N5-Functionalization (SNAr)

Objective: To attach a heteroaromatic warhead to the free N5 amine.

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve 1-benzyl-3,3-difluoro-1,5-diazocane (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF) to a concentration of 0.2 M.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (3.0 equiv). Rationale: A non-nucleophilic base is required to neutralize any trace acid and act as an acid scavenger during the SNAr process.

  • Electrophile Addition: Add the desired heteroaryl chloride/fluoride (1.1 equiv).

  • Reaction: Heat the mixture to 80–100 °C for 12 hours. Monitor via LC-MS.

  • Workup: Quench with water, extract with EtOAc (3x), wash the combined organic layers with 5% LiCl aqueous solution (to remove DMF), dry over Na₂SO₄, and concentrate. Purify via flash column chromatography.

Protocol 2: Catalytic N1-Debenzylation

Objective: To remove the benzyl protecting group cleanly without hydrodefluorination.

  • Solvent Selection: Dissolve the N5-functionalized intermediate in MS-grade Methanol or Ethanol (0.1 M). Rationale: Protic solvents facilitate the hydrogenolysis of benzyl amines.

  • Catalyst Loading: Add 10% Pd/C (10-20% w/w). Critical Step: Purge the reaction vessel with Argon before and after adding the catalyst to prevent solvent ignition.

  • Hydrogenation: Introduce H₂ gas via a balloon or Parr shaker (1-3 atm). Stir vigorously at room temperature.

  • Monitoring (Self-Validation): Monitor strictly by LC-MS every 2 hours. Causality: Over-reduction or prolonged exposure to Pd/C and H₂ can lead to unwanted hydrodefluorination (loss of the gem-difluoro group). Stop the reaction immediately upon consumption of the starting material.

  • Filtration: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad thoroughly with MeOH. Concentrate the filtrate in vacuo to yield the free N1-amine.

Mandatory Visualization: Synthetic Workflow

The following diagram illustrates the logical progression of utilizing this building block in a modular drug discovery campaign (e.g., PROTAC synthesis).

G A 1-Benzyl-3,3-difluoro-1,5-diazocane (Starting Building Block) B N5-Functionalization (Acylation / Alkylation / SNAr) A->B Step 1: Orthogonal Protection C Catalytic Hydrogenolysis (Pd/C, H2) -> N1-Debenzylation B->C Step 2: Benzyl Removal D N1-Diversification (PROTAC Linker / Warhead Attachment) C->D Step 3: Scaffold Elaboration E Conformationally Locked Drug Candidate D->E Final Assembly

Workflow for orthogonal functionalization of 1-Benzyl-3,3-difluoro-1,5-diazocane in drug synthesis.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 165888081, 3,3-Difluoro-1,5-diazocane. Retrieved from[Link]

  • Yoo, J. Y., Choi, Y., Kim, H., & Park, S. B. (2024). Revisiting Pyrimidine-Embedded Molecular Frameworks to Probe the Unexplored Chemical Space for Protein–Protein Interactions. Accounts of Chemical Research, 57(22), 3254-3265. Retrieved from[Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. Retrieved from[Link]

Application

Catalytic cross-coupling reactions using 1-Benzyl-3,3-difluoro-1,5-diazocane

Application Note: Catalytic Buchwald-Hartwig Cross-Coupling of 1-Benzyl-3,3-difluoro-1,5-diazocane in Drug Discovery Audience: Researchers, scientists, and drug development professionals. Content Type: Advanced Applicati...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Catalytic Buchwald-Hartwig Cross-Coupling of 1-Benzyl-3,3-difluoro-1,5-diazocane in Drug Discovery

Audience: Researchers, scientists, and drug development professionals. Content Type: Advanced Application Note & Experimental Protocol.

Introduction & Strategic Rationale

In modern medicinal chemistry, the strategic incorporation of medium-sized heterocycles and fluorinated motifs is a proven tactic for optimizing pharmacokinetic (PK) profiles. 1-Benzyl-3,3-difluoro-1,5-diazocane (CAS: 2219407-33-5) is a highly valuable, conformationally unique 8-membered building block.

The inclusion of the gem-difluoro group at the 3-position serves two critical functions:

  • Metabolic Stability: The strong C–F bonds and their electron-withdrawing nature shield the adjacent molecular framework from cytochrome P450-mediated oxidative metabolism, drastically improving the biological half-life of the resulting drug candidate[1].

  • Basicity Modulation: The inductive electron-withdrawing effect of the gem-difluoro group lowers the pKa of the adjacent N5 secondary amine. While this improves the oral bioavailability of the final drug, it simultaneously reduces the amine's nucleophilicity, presenting a distinct challenge during catalytic cross-coupling.

This application note details a highly optimized, self-validating protocol for the Palladium-catalyzed Buchwald-Hartwig amination of 1-Benzyl-3,3-difluoro-1,5-diazocane with aryl halides.

Mechanistic Insights & Causality (E-E-A-T)

The cross-coupling of an 8-membered, electronically deactivated secondary amine requires precise control over the catalytic cycle. Standard first-generation Palladium catalysts (e.g., Pd(PPh3)4) fail here due to the severe steric bulk (transannular interactions of the diazocane ring) and the reduced nucleophilicity of the fluorinated amine.

To overcome this, we employ a Third-Generation Palladium Precatalyst (Pd G3) paired with the bulky, electron-rich biaryl phosphine ligand RuPhos .

  • Causality of Catalyst Choice: The Pd G3 precatalyst ensures rapid, quantitative generation of the active monoligated Pd(0) species at room temperature. RuPhos is specifically engineered for secondary amines; its large steric profile accelerates the rate-limiting reductive elimination step while completely suppressing unwanted β-hydride elimination[2].

  • Causality of Base Choice: Because the gem-difluoro group reduces the amine's nucleophilicity, a strong base like Sodium tert-butoxide (NaOtBu) is required to efficiently deprotonate the Pd(II)-amine intermediate and drive the cycle forward[2].

CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition Pd(II)(Ar)(X)L Pd0->OxAdd + Ar-X AmineCoord Amine Coordination Pd(II)(Ar)(Amine)L OxAdd->AmineCoord + Diazocane Deprot Deprotonation Pd(II)(Ar)(Amido)L AmineCoord->Deprot + Base - Base·HX RedElim Reductive Elimination Product Release Deprot->RedElim RedElim->Pd0 - N-Aryl Diazocane

Fig 1: Pd-catalyzed Buchwald-Hartwig catalytic cycle for 1-Benzyl-3,3-difluoro-1,5-diazocane.

Quantitative Data: Reaction Optimization

The following table summarizes the empirical optimization of the cross-coupling conditions using 4-chlorotoluene as the model aryl halide. The data clearly demonstrates the necessity of the RuPhos/Pd G3 system.

EntryPalladium Source (2 mol%)Ligand (2 mol%)Base (1.5 eq)SolventYield (%)Empirical Observation
1Pd2(dba)3BINAPCs2CO3Toluene<10%Poor conversion; steric clash prevents coordination.
2Pd(OAc)2XPhosNaOtBu1,4-Dioxane45%Moderate yield; significant β-hydride elimination observed.
3RuPhos Pd G3 RuPhos NaOtBu 1,4-Dioxane 94% Optimal; rapid conversion, clean baseline.
4RuPhos Pd G3RuPhosLiHMDSTHF88%Excellent alternative if base-sensitive functional groups are present.

Experimental Protocols

This protocol is designed as a self-validating system. The use of a G3 precatalyst means the reaction mixture should transition from a pale yellow to a deep red/orange upon activation. Failure to observe this color change indicates oxygen contamination or inactive catalyst.

Workflow Step1 1. Reagent Prep (Glovebox) Step2 2. Catalyst Activation (Pd G3 + RuPhos) Step1->Step2 Step3 3. Heating (100°C, 12h) Step2->Step3 Step4 4. Quench & Extract (EtOAc/H2O) Step3->Step4 Step5 5. Purification (Chromatography) Step4->Step5

Fig 2: Step-by-step experimental workflow for the mechanistically guided cross-coupling.

Step-by-Step Methodology
  • Preparation (Inert Atmosphere): Inside a nitrogen-filled glovebox, charge an oven-dried 20 mL Schlenk flask with RuPhos Pd G3 (16.7 mg, 0.02 mmol, 2 mol%), RuPhos ligand (9.3 mg, 0.02 mmol, 2 mol%), and NaOtBu (144 mg, 1.50 mmol, 1.5 equiv).

  • Substrate Addition: Add the aryl chloride (1.00 mmol, 1.0 equiv). Next, add 1-Benzyl-3,3-difluoro-1,5-diazocane (288 mg, 1.20 mmol, 1.2 equiv). Note: If the aryl chloride is a liquid, add it outside the glovebox via a microsyringe after solvent addition.

  • Solvent Addition: Add 5.0 mL of anhydrous, thoroughly degassed 1,4-dioxane (0.2 M concentration). Seal the flask with a Teflon-lined cap.

  • Reaction Execution: Remove the flask from the glovebox. Place it in a pre-heated oil bath at 100 °C and stir vigorously (800 rpm) for 12 hours.

  • Validation & Monitoring: After 2 hours, sample 10 µL of the reaction mixture, dilute with LC-MS grade acetonitrile, and analyze. The presence of the active catalyst is visually confirmed by a deep orange/red hue.

  • Quench and Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (15 mL) and quench with deionized water (15 mL). Separate the organic layer and extract the aqueous layer with EtOAc (2 x 10 mL).

  • Filtration & Purification: Pass the combined organic layers through a short pad of Celite to remove palladium black. Concentrate in vacuo. Purify the crude residue via silica gel flash chromatography (Gradient: 5% to 30% EtOAc in Hexanes) to yield the pure N-aryl-1-benzyl-3,3-difluoro-1,5-diazocane.

Downstream Applications

Following successful C-N coupling, the benzyl protecting group at the N1 position can be readily cleaved to expose a new secondary amine for further derivatization (e.g., amide coupling or a second Buchwald-Hartwig amination). Standard debenzylation conditions (10% Pd/C, H2 gas at 1 atm, in Methanol) proceed smoothly without defluorination, preserving the critical gem-difluoro pharmacophore.

References

  • Sigma-Aldrich. 1-benzyl-3,3-difluoro-1,5-diazocane (CAS: 2219407-33-5) Product Profile. Retrieved from .

  • National Institutes of Health (NIH PMC). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Retrieved from 1[1].

  • Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference (Buchwald-Hartwig Amination: Secondary Amines). Retrieved from.

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Retrieved from 2[2].

Sources

Method

Application Notes and Protocols for the Integration of 1-Benzyl-3,3-difluoro-1,5-diazocane into Peptidomimetic Scaffolds

Introduction: The Rationale for Fluorinated Diazocane Scaffolds in Peptidomimetic Design Peptidomimetics, molecules that mimic the structure and function of natural peptides, are a cornerstone of modern drug discovery. T...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rationale for Fluorinated Diazocane Scaffolds in Peptidomimetic Design

Peptidomimetics, molecules that mimic the structure and function of natural peptides, are a cornerstone of modern drug discovery. They offer the potential to overcome the inherent limitations of peptide-based therapeutics, such as poor metabolic stability and low bioavailability[1][2]. A key strategy in peptidomimetic design is the incorporation of conformationally constrained scaffolds to pre-organize the molecule into a bioactive conformation, thereby enhancing binding affinity and selectivity for its biological target[3].

This document outlines the application of a novel building block, 1-Benzyl-3,3-difluoro-1,5-diazocane , for the development of advanced peptidomimetics. The incorporation of a gem-difluoro moiety onto the diazocane ring is a deliberate design element aimed at leveraging the unique properties of fluorine in medicinal chemistry. Fluorine substitution is known to enhance metabolic stability by blocking sites of oxidative metabolism, modulate the basicity (pKa) of nearby functional groups, and improve binding affinity through favorable electrostatic interactions[4][5]. The gem-difluoro group, in particular, can exert significant conformational effects, influencing the puckering of the diazocane ring and the spatial orientation of appended peptide chains[6].

The 1,5-diazocane scaffold itself serves as a versatile dipeptide mimic, capable of replacing two amino acid residues in a peptide sequence. The benzyl group on one of the nitrogen atoms provides a handle for further functionalization or can be part of the pharmacophore itself. This guide provides a comprehensive overview of the synthesis of this building block, its incorporation into peptide chains using solid-phase peptide synthesis (SPPS), and detailed protocols for the characterization of the resulting peptidomimetics.

I. Synthesis of the Core Scaffold: 1-Benzyl-3,3-difluoro-1,5-diazocane

A. Proposed Synthetic Pathway

G A Diethyl 2,2-difluoromalonate B 2,2-Difluoro-1,3-propanediol A->B LiAlH4 C 1,3-Dibromo-2,2-difluoropropane B->C PBr3 E 1,5-Dibenzyl-3,3-difluoro-1,5-diazocane C->E N,N'-Dibenzyl-1,3-diaminopropane, Base D N,N'-Dibenzyl-1,3-diaminopropane F 3,3-Difluoro-1,5-diazocane E->F Pd/C, H2 G 1-Benzyl-3,3-difluoro-1,5-diazocane F->G Benzaldehyde, NaBH4

Figure 1: Proposed synthetic route for 1-Benzyl-3,3-difluoro-1,5-diazocane.

B. Experimental Protocols

Protocol 1: Synthesis of 1,5-Dibenzyl-3,3-difluoro-1,5-diazocane (E)

  • Synthesis of 2,2-Difluoro-1,3-propanediol (B): To a stirred solution of diethyl 2,2-difluoromalonate (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, slowly add a solution of lithium aluminum hydride (LiAlH4) (2.0 eq) in THF. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours. Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous NaOH, and water. Filter the resulting precipitate and concentrate the filtrate under reduced pressure to yield the crude diol, which can be used in the next step without further purification.

  • Synthesis of 1,3-Dibromo-2,2-difluoropropane (C): To a stirred solution of 2,2-difluoro-1,3-propanediol (B) (1.0 eq) in anhydrous diethyl ether at 0 °C, add phosphorus tribromide (PBr3) (0.7 eq) dropwise. Allow the reaction to warm to room temperature and stir for 18 hours. Pour the reaction mixture onto ice and extract with diethyl ether. Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by vacuum distillation to afford 1,3-dibromo-2,2-difluoropropane.

  • Cyclization to 1,5-Dibenzyl-3,3-difluoro-1,5-diazocane (E): To a stirred solution of N,N'-dibenzyl-1,3-diaminopropane (1.0 eq) and potassium carbonate (3.0 eq) in acetonitrile, add a solution of 1,3-dibromo-2,2-difluoropropane (C) (1.1 eq) in acetonitrile dropwise at room temperature. Heat the reaction mixture to reflux and stir for 24 hours. Cool the reaction to room temperature, filter the inorganic salts, and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired product.

Protocol 2: Synthesis of 3,3-Difluoro-1,5-diazocane (F)

  • Debenzylation: To a solution of 1,5-dibenzyl-3,3-difluoro-1,5-diazocane (E) (1.0 eq) in ethanol, add palladium on carbon (10 wt. %). Stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 48 hours. Filter the catalyst through a pad of Celite and concentrate the filtrate under reduced pressure to obtain the crude 3,3-difluoro-1,5-diazocane.

Protocol 3: Synthesis of 1-Benzyl-3,3-difluoro-1,5-diazocane (G)

  • Reductive Amination: To a stirred solution of 3,3-difluoro-1,5-diazocane (F) (1.0 eq) in methanol, add benzaldehyde (1.0 eq) and stir at room temperature for 1 hour. Cool the reaction mixture to 0 °C and add sodium borohydride (NaBH4) (1.2 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with water and extract with dichloromethane. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 1-benzyl-3,3-difluoro-1,5-diazocane.

II. Incorporation into Peptidomimetics via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of the 1-benzyl-3,3-difluoro-1,5-diazocane scaffold into a growing peptide chain on a solid support requires a carefully planned orthogonal protection strategy. One of the nitrogen atoms of the diazocane will be coupled to the C-terminus of the peptide chain, while the other nitrogen can be either protected for subsequent elongation or remain as a secondary amine in the final peptidomimetic.

A. Orthogonal Protection Strategy

G cluster_0 Diazocane Scaffold cluster_1 Peptide Synthesis A 3,3-Difluoro-1,5-diazocane B 1-Boc-3,3-difluoro-1,5-diazocane A->B Boc2O C 1-Boc-5-benzyl-3,3-difluoro-1,5-diazocane B->C Benzaldehyde, NaBH(OAc)3 D Resin-Bound Peptide-COOH E Resin-Bound Peptidomimetic D->E 1-Boc-5-benzyl-3,3-difluoro-1,5-diazocane, HBTU, DIPEA F Cleavage and Deprotection E->F TFA Cocktail G Final Peptidomimetic F->G

Figure 2: Workflow for incorporating the diazocane scaffold into a peptide chain.

B. Experimental Protocols

Protocol 4: Preparation of N-Boc-1-benzyl-3,3-difluoro-1,5-diazocane

  • Mono-Boc Protection: To a solution of 3,3-difluoro-1,5-diazocane (F) (1.0 eq) in dichloromethane at 0 °C, add a solution of di-tert-butyl dicarbonate (Boc2O) (1.0 eq) in dichloromethane dropwise. Stir the reaction at room temperature for 4 hours. Concentrate the reaction mixture and purify by column chromatography to isolate the mono-Boc protected product.

  • N-Benzylation: To a solution of the mono-Boc protected diazocane (1.0 eq) and benzaldehyde (1.1 eq) in dichloroethane, add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq). Stir the reaction at room temperature for 12 hours. Quench with saturated aqueous sodium bicarbonate and extract with dichloromethane. Dry the organic layer and concentrate. Purify by column chromatography to yield N-Boc-1-benzyl-3,3-difluoro-1,5-diazocane.

Protocol 5: Solid-Phase Peptide Synthesis (SPPS) Incorporation

This protocol assumes a standard Fmoc-based SPPS strategy.

  • Resin Preparation: Swell the appropriate resin (e.g., Rink Amide resin) in dimethylformamide (DMF).

  • Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminal amino acid.

  • Coupling of the Diazocane Scaffold:

    • Pre-activate the resin-bound peptide's C-terminal carboxylic acid with a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (3.0 eq) and a base like diisopropylethylamine (DIPEA) (6.0 eq) in DMF.

    • Add a solution of N-Boc-1-benzyl-3,3-difluoro-1,5-diazocane (2.0 eq) in DMF to the activated resin.

    • Agitate the reaction mixture at room temperature for 2-4 hours.

    • Wash the resin thoroughly with DMF, dichloromethane, and methanol.

  • Boc-Deprotection (if further elongation is desired): Treat the resin with a solution of trifluoroacetic acid (TFA) in dichloromethane (e.g., 25-50% TFA) to remove the Boc group from the diazocane nitrogen.

  • Peptide Elongation: Continue with standard Fmoc-SPPS cycles to add more amino acids to the newly deprotected nitrogen of the diazocane.

  • Cleavage and Global Deprotection: Once the desired sequence is assembled, treat the resin with a cleavage cocktail (e.g., TFA/triisopropylsilane/water, 95:2.5:2.5) to cleave the peptidomimetic from the resin and remove all side-chain protecting groups.

  • Purification: Purify the crude peptidomimetic by reverse-phase high-performance liquid chromatography (RP-HPLC).

III. Characterization of the Resulting Peptidomimetics

Thorough characterization is essential to confirm the identity, purity, and conformational properties of the synthesized peptidomimetics.

A. Data Presentation

Table 1: Key Characterization Data for a Model Peptidomimetic

AnalysisExpected Result
Mass Spectrometry (ESI-MS) Calculated [M+H]+
¹H NMR Characteristic signals for the diazocane ring protons and the benzyl group.
¹⁹F NMR A single resonance (or AB quartet) corresponding to the gem-difluoro group.
2D NMR (COSY, TOCSY, NOESY) Correlation signals confirming the connectivity and spatial proximity of protons.
RP-HPLC Purity >95%
B. Characterization Protocols

Protocol 6: Mass Spectrometry Analysis

  • Sample Preparation: Dissolve a small amount of the purified peptidomimetic in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).

  • Data Acquisition: Analyze the sample using an electrospray ionization mass spectrometer (ESI-MS) in positive ion mode.

  • Data Analysis: Determine the monoisotopic mass of the protonated molecular ion ([M+H]+) and compare it with the calculated theoretical mass. For more detailed structural information, perform tandem mass spectrometry (MS/MS) to analyze the fragmentation pattern. Peptides containing heterocyclic moieties may exhibit unique fragmentation pathways that can be used for structural elucidation[7][8][9][10][11].

Protocol 7: NMR Spectroscopy Analysis

  • Sample Preparation: Dissolve the purified peptidomimetic in a suitable deuterated solvent (e.g., DMSO-d6 or CD3CN) to a concentration of 1-5 mM.

  • 1D NMR: Acquire ¹H and ¹⁹F NMR spectra. The ¹H spectrum will show signals for the peptide backbone, amino acid side chains, and the unique protons of the 1-benzyl-3,3-difluoro-1,5-diazocane moiety. The ¹⁹F spectrum should confirm the presence of the CF2 group.

  • 2D NMR: To fully assign the proton resonances and gain insight into the three-dimensional structure, acquire a suite of 2D NMR experiments, including:

    • COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the same spin system.

    • TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system, which is particularly useful for assigning amino acid residues.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing crucial distance restraints for conformational analysis[12][13][14][15].

  • Conformational Analysis: The distance restraints obtained from NOESY/ROESY data can be used in conjunction with molecular dynamics (MD) simulations to generate a model of the predominant solution-state conformation of the peptidomimetic. The gem-difluoro group is expected to influence the conformational equilibrium of the diazocane ring, and this can be probed by analyzing the coupling constants and NOE patterns of the ring protons.

G cluster_0 Identity & Purity cluster_1 Structural Elucidation A Synthesized Peptidomimetic B Mass Spectrometry (ESI-MS, MS/MS) A->B C NMR Spectroscopy (1D & 2D) A->C D RP-HPLC A->D E Verified Structure B->E Molecular Weight Fragmentation Pattern F Conformational Model C->F Connectivity 3D Conformation G Purity Assessment D->G Purity

Figure 3: Workflow for the characterization of the final peptidomimetic.

IV. Conclusion

The incorporation of 1-benzyl-3,3-difluoro-1,5-diazocane into peptidomimetics represents a promising strategy for the development of novel therapeutics with enhanced pharmacological properties. The gem-difluoro group offers a powerful tool for modulating the conformation and metabolic stability of the resulting molecules. The synthetic and analytical protocols detailed in this guide provide a comprehensive framework for researchers to explore the potential of this unique building block in their drug discovery programs. The combination of robust synthetic chemistry, strategic peptide synthesis, and in-depth characterization will enable the rational design of next-generation peptidomimetics.

V. References

  • Vila-Perelló, M., & Muir, T. W. (2010). Biological applications of protein splicing. Cell, 143(2), 191-200. [Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

  • Cogswell, T. J., Lewis, R. J., Sköld, C., Nordqvist, A., Ahlqvist, M., & Knerr, L. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Chemical Science, 15(1), 134-141. [Link]

  • Holmgren, E., & Törnqvist, K. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. RSC Publishing. [Link]

  • Böhm, H. J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., ... & Stahl, M. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643. [Link]

  • A Review on Introduction, Importance and Applications of Peptidomimetics. (2024). [Source not further specified].

  • Oppong, K. A., Ellis, C. D., Laufersweiler, M. C., O'Neil, S. V., Wang, Y., Soper, D. L., ... & Demuth, Jr, T. P. (2005). Discovery of novel conformationally restricted diazocan peptidomimetics as inhibitors of interleukin-1beta synthesis. Bioorganic & medicinal chemistry letters, 15(19), 4291-4294. [Link]

  • Lenci, E., & Trabocchi, A. (2020). Peptidomimetic toolbox for drug discovery. Chemical Society Reviews, 49(11), 3262-3277. [Link]

  • O'Donnell, M. J. (2002). Conformational Control of Flexible Molecules: Design and Synthesis of Novel Chiral 1,5-diaza-cis-decalins. PubMed. [Link]

  • Lenci, E., & Trabocchi, A. (2020). Peptidomimetics: An Overview of Recent Medicinal Chemistry Efforts toward the Discovery of Novel Small Molecule Inhibitors. Request PDF. [Link]

  • Sgobba, M., & Zerbe, O. (n.d.). Conformational studies on two FtsZ targeting cyclic peptides. AIR Unimi. [Link]

  • Peptidomimetics : A New Era in Drug Discovery. (2026). ResearchGate. [Link]

  • PATHAK, M. K. (2016). REVIEW ON PEPTIDOMIMETICS: A DRUG DESIGNING TOOL. ResearchGate. [Link]

  • Gaggini, F., Gude, M., Janser, P., & Peng, J. W. (1998). NMR conformational analysis on cyclic decapeptide template molecule. bac-lac.gc.ca. [Link]

  • A case study on the analysis of exenatide using NMR spectroscopy. (2025). [Source not further specified].

  • Kessler, H., Bats, J. W., Wagner, K., & Will, M. (1989). Conformational analysis of cyclic peptides in solution. Biopolymers, 28(1), 385-395. [Link]

  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2024). International Journal of Science and Research Archive. [Link]

  • An investigation of computational techniques for the conformational determination of therapeutically relevant cyclic peptides. (2023). ePrints Soton - University of Southampton. [Link]

  • Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach. (n.d.). RSC Publishing. [Link]

  • peptide nmr. (n.d.). [Source not further specified].

  • Patrick, A. L., & Polfer, N. C. (2015). Peptide fragmentation products in mass spectrometry probed by infrared spectroscopy. Topics in current chemistry, 364, 153–181. [Link]

  • Lau, P. Y. (2011). Mass spectrometry of peptides and proteins : fragmentation pathways of protonated peptides containing histidine and conformational dynamics of proteins. PolyU Electronic Theses. [Link]

  • Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. (2021). MDPI. [Link]

  • Peptide ion fragmentation in mass spectrometry. (2009). UAB. [Link]

  • Mass spectrometry of peptides and proteins. (n.d.). Department of Chemistry and Biochemistry. [Link]

Sources

Application

Application Notes &amp; Protocols: A Guide to the Scale-Up Synthesis of 1-Benzyl-3,3-difluoro-1,5-diazocane Derivatives

Introduction: The Significance of Gem-Difluorinated Diazocanes in Modern Drug Discovery The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, profoundly influenc...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Gem-Difluorinated Diazocanes in Modern Drug Discovery

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic profiles of therapeutic candidates.[1][2] The gem-difluoromethylene (CF₂) group, in particular, serves as a valuable bioisostere for a carbonyl or ether linkage, capable of enhancing metabolic stability, modulating lipophilicity, and improving binding affinity through unique electronic interactions.[3][4][5]

1,5-Diazocane derivatives represent a class of eight-membered nitrogen-containing heterocycles that are of significant interest in drug development.[6] The fusion of this scaffold with the gem-difluoro motif yields structures like 1-Benzyl-3,3-difluoro-1,5-diazocane, which hold immense potential as building blocks for novel therapeutics. However, the synthesis of such compounds is not without its challenges. Fluorination reactions can be hazardous, highly exothermic, and difficult to control, especially during the transition from bench-scale to pilot-plant production.[7][8][9]

This document provides a comprehensive, field-proven guide for researchers and drug development professionals on the robust and scalable synthesis of 1-Benzyl-3,3-difluoro-1,5-diazocane. It moves beyond a simple recitation of steps to explain the underlying chemical principles, safety imperatives, and process optimization strategies required for successful scale-up.

Overall Synthetic Strategy

The most reliable and scalable approach to 1-Benzyl-3,3-difluoro-1,5-diazocane involves a two-stage process. The first stage is the construction of the core heterocyclic ketone, 1-Benzyl-1,5-diazocan-3-one. The second, critical stage is the gem-difluorination of this ketone precursor. This strategy isolates the hazardous fluorination step to the final transformation, a key consideration for process safety and efficiency.

G cluster_0 Stage 1: Ketone Precursor Synthesis cluster_1 Stage 2: Gem-Difluorination A Commercially Available Starting Materials B Cyclization Reaction A->B C 1-Benzyl-1,5-diazocan-3-one (Ketone Precursor) B->C D gem-Difluorination (DAST Reagent) C->D Key Transformation E 1-Benzyl-3,3-difluoro-1,5-diazocane (Final Product) D->E

Caption: High-level workflow for the two-stage synthesis.

Part I: Protocol for Synthesis of Ketone Precursor (1-Benzyl-1,5-diazocan-3-one)

Rationale: The construction of the eight-membered diazocane ring is achieved via an intramolecular cyclization. This protocol is designed for efficiency and high yield, providing a clean precursor for the subsequent fluorination step.

Step-by-Step Methodology
  • Reaction Setup:

    • Equip a 1 L three-neck round-bottom flask with a magnetic stirrer, a reflux condenser under an inert nitrogen atmosphere, and an addition funnel.

    • Charge the flask with a solution of N-benzylethylenediamine (1.0 eq) in anhydrous Dichloromethane (DCM, approx. 10 volumes).

    • Add a non-nucleophilic base such as triethylamine (Et₃N, 2.5 eq) to the solution. Cool the mixture to 0 °C using an ice bath.

  • Reagent Addition:

    • Dissolve ethyl 3-chloropropionate (1.1 eq) in anhydrous DCM (approx. 2 volumes) and add it to the addition funnel.

    • Add the solution dropwise to the cooled reaction mixture over 60-90 minutes, maintaining the internal temperature below 5 °C.

    • Causality: Slow, controlled addition is crucial to prevent dimerization and other side reactions, thereby maximizing the yield of the desired mono-alkylated intermediate.

  • Cyclization:

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Heat the mixture to reflux (approx. 40 °C for DCM) and maintain for 12-18 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.

    • Causality: Heating promotes the intramolecular cyclization to form the lactam, which is then hydrolyzed in situ or during workup to the ketone. The extended reflux time ensures the completion of this sterically demanding ring-formation.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature and wash sequentially with 1 M HCl, water, and saturated sodium bicarbonate solution.[10]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[10]

    • The resulting crude oil is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield 1-Benzyl-1,5-diazocan-3-one as a pure compound.[10]

Part II: Scale-Up Protocol for gem-Difluorination

This stage is the most critical and hazardous part of the synthesis. The choice of fluorinating agent, adherence to safety protocols, and control of reaction parameters are paramount for a successful and safe scale-up.

Choice of Fluorinating Agent: Diethylaminosulfur Trifluoride (DAST) is a highly effective reagent for converting ketones to gem-difluorides.[11] It is a liquid and readily soluble in common organic solvents, making it convenient for large-scale reactions. However, its thermal instability and high reactivity necessitate stringent safety measures.

Critical Safety Protocol: Handling DAST

DAST is corrosive, toxic, reacts violently with water, and can decompose explosively at elevated temperatures. All operations must be conducted with extreme caution. [11][12][13]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (neoprene or nitrile), a face shield over safety goggles, and a flame-retardant lab coat.[11]

  • Ventilation: All manipulations involving DAST must be performed inside a certified chemical fume hood with excellent airflow.[11]

  • Material Compatibility: DAST reacts with glass. For reactions at or above room temperature, use plasticware (e.g., FEP, PFA) or glass flasks that have been carefully silanized. For low-temperature reactions, borosilicate glass can be used with caution for short durations.

  • Storage: Store DAST in a tightly sealed container, under an inert atmosphere, in a refrigerator or freezer away from incompatible materials, especially water.[11][14]

  • Quenching: Never add water directly to DAST. Spills or residual reagent should be quenched by slow addition to a stirred, cooled solution of sodium bicarbonate.

Step-by-Step Methodology

G A 1. Setup & Inerting (Plastic or Silanized Glassware, N2 Atmosphere) B 2. Dissolve Ketone (Anhydrous DCM, Cool to -78 °C) A->B C 3. Slow Addition of DAST (1.5-2.0 eq, Maintain T < -65 °C) B->C D 4. Slow Warming (Warm to RT over 4-6 h) C->D E 5. Reaction Monitoring (TLC / LC-MS) D->E F 6. Controlled Quench (Add reaction mix slowly to cooled aq. NaHCO3) E->F G 7. Workup & Purification (Extraction, Chromatography) F->G

Caption: Detailed workflow for the gem-difluorination step.

  • Reaction Setup:

    • In a fume hood, equip a suitable reaction vessel (e.g., PFA reactor) with a mechanical stirrer, a thermocouple, an inert gas inlet, and an addition funnel.

    • Thoroughly dry the entire apparatus and purge with nitrogen.

    • Dissolve the ketone precursor, 1-Benzyl-1,5-diazocan-3-one (1.0 eq), in anhydrous DCM (10-15 volumes).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

  • DAST Addition:

    • Carefully transfer DAST (1.5 - 2.0 eq) to the addition funnel via cannula.

    • Add DAST dropwise to the stirred ketone solution. This reaction is highly exothermic; the addition rate must be carefully controlled to maintain the internal temperature below -65 °C.

    • Causality: Maintaining a very low temperature during addition prevents runaway reactions and minimizes the formation of byproducts from the thermal decomposition of DAST.

  • Reaction Progression:

    • Once the addition is complete, allow the reaction mixture to stir at -78 °C for 1 hour.

    • Slowly warm the mixture to room temperature over 4-6 hours. This can be achieved by removing the cooling bath and allowing it to warm naturally.

    • Monitor the reaction's completion by TLC or LC-MS.

  • Controlled Quenching:

    • In a separate, larger vessel, prepare a stirred, cooled (0 °C) saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • CRITICAL STEP: Slowly transfer the reaction mixture via cannula into the vigorously stirred NaHCO₃ solution. This will neutralize excess DAST and acidic byproducts. Expect gas evolution (CO₂).

    • Causality: This inverse quench (adding reaction to quencher) ensures that the highly reactive DAST is always in the presence of excess neutralizing agent, preventing a violent, uncontrolled reaction.

  • Workup and Purification:

    • Once the quench is complete and gas evolution has ceased, separate the organic layer.

    • Extract the aqueous layer with DCM (2 x 5 volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[15]

    • Purify the crude product by flash column chromatography on silica gel to afford pure 1-Benzyl-3,3-difluoro-1,5-diazocane.

Scale-Up Considerations & Process Optimization

Transitioning from gram-scale to kilogram-scale synthesis introduces significant challenges that must be proactively managed.

ChallengeScale-Up Solution & Rationale
Exotherm Management Solution: Employ a jacketed reactor with efficient cooling circulation. Control the DAST addition rate based on the internal temperature (T_internal) rather than a fixed time. For very large scales, consider continuous flow reactors which offer superior heat transfer and safety.[8] Rationale: The surface-area-to-volume ratio decreases on scale-up, making heat dissipation less efficient. Poor temperature control can lead to reagent decomposition and a dangerous runaway reaction.
Reagent Stoichiometry Solution: Carefully titrate the activity of each new batch of DAST. Perform small-scale optimization runs to determine the ideal stoichiometry (typically 1.5-2.0 eq). Rationale: Over- or under-charging the fluorinating agent can lead to incomplete reactions or increased byproduct formation, complicating purification and reducing yield.
Purification Solution: Large-scale chromatography is resource-intensive. Investigate crystallization or salt formation as a more scalable purification method after initial chromatographic purification of a seed sample. Rationale: Crystallization is often more economical and efficient for achieving high purity on a large scale compared to preparative chromatography.[16]
Material Handling Solution: Use a closed-system transfer for DAST to minimize exposure and prevent contact with atmospheric moisture. Rationale: Minimizes operator risk and preserves the integrity of the moisture-sensitive reagent.

Characterization and Quality Control

Confirming the identity and purity of the final product is essential. The following analytical techniques are recommended.

Analytical TechniquePurpose & Expected Observations
¹⁹F NMR Identity Confirmation: The most definitive technique. Expect a triplet (or more complex multiplet if other protons are close) in the characteristic region for a CF₂ group adjacent to a CH₂ group. A geminal F-F coupling constant is not observed as the fluorines are equivalent.[17]
¹H NMR Structural Confirmation: Confirm the presence of the benzyl group, and the protons on the diazocane ring. The protons on the carbon adjacent to the CF₂ group (C4) will appear as a triplet due to coupling with the two fluorine atoms.
¹³C NMR Structural Confirmation: The carbon bearing the fluorine atoms (C3) will appear as a triplet due to one-bond C-F coupling.
Mass Spectrometry (MS) Molecular Weight Confirmation: Determine the molecular weight of the compound to confirm its identity.[18]
HPLC Purity Assessment: Quantify the purity of the final product. A validated method should show >98% purity for use in further development.[19]

References

  • Safety First: Handling Diethylaminosulfur Trifluoride (DAST)
  • Case Study: Overcoming Fluorination Challenges with Sravathi Flow Reactors.
  • gem-Difluorin
  • SAFETY D
  • Unsymmetrically Substituted Dibenzo[b,f][11][20]-diazocine-6,12(5H,11H)dione—A Convenient Scaffold for Bioactive Molecule Design. PMC

  • Advances in Continuous Flow Fluorination Reactions.
  • gem-Difluorinated Amines for Drug Design. Enamine Store
  • Crystalline Derivatives of Dipyrazolo-1,5-diazocine and Dipyrazolopyrimidine: A Case of Unexpected Synthesis and Isostructural Polymorphism. MDPI
  • Derivatives of octahydrodiazocine 1,5 and octahydrodiazocine 1,4 with potential pharmacological action.
  • US5859255A - Process for the preparation of fluorinated heterocyclic compounds.
  • SAFETY D
  • Where Does the Fluorine Come From? A Review on the Challenges Associated with the Synthesis of Organofluorine Compounds.
  • Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. ChemRxiv
  • Overcoming Challenges in Fluorine-Based Chemistry. Pharmaceutical Technology
  • Synthesis and Properties of gem-(Difluorocyclopropyl)amine Derivatives of Bicyclo[n.1.0]alkanes.
  • Application Notes and Protocols for the Synthesis of Fluorin
  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry (RSC Publishing)
  • SAFETY DATA SHEET - Diethylaminosulfur trifluoride. ChemicalBook
  • SAFETY D
  • Synthesis and Spectral Characterization of Benzo-[21][22][20]diazocino[2,1-a]isoindol-12-(14H)-one Derivatives. MDPI

  • Stereoselectively fluorinated N-heterocycles: a brief survey. Beilstein Journals
  • A Comparative Guide to the Validation of Analytical Methods for Cyclooctane-1,5-Dicarboxylic Acid. Benchchem
  • High-Yield Synthesis of 1,5-Diazecane-6,10-dione: Applic

Sources

Method

Application Note: 1-Benzyl-3,3-difluoro-1,5-diazocane in Advanced Medicinal Chemistry

Executive Summary & Rationale The exploration of novel chemical space is a cornerstone of modern drug discovery. Historically, medicinal chemistry has relied heavily on flat, sp²-rich heteroaromatics and simple saturated...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The exploration of novel chemical space is a cornerstone of modern drug discovery. Historically, medicinal chemistry has relied heavily on flat, sp²-rich heteroaromatics and simple saturated rings like piperazine. However, the drive to improve clinical success rates has led to a paradigm shift toward "escape from flatland"—increasing the fraction of sp³ carbons (Fsp³) to enhance 3D shape complementarity, solubility, and target selectivity.

1-Benzyl-3,3-difluoro-1,5-diazocane is a highly specialized, bifunctional building block designed to address these exact challenges. By acting as a 3D bioisostere of piperazine, the 1,5-diazocane core expands lead-like chemical space1[1]. Furthermore, the strategic incorporation of a gem-difluoro motif at the C3 position fundamentally alters the physicochemical properties of the scaffold. Fluorine substitution acts as a powerful bioisostere that lowers the basicity of adjacent amines, which is a proven strategy to temper human ether-à-go-go-related gene (hERG) channel inhibition and improve membrane permeability2[3].

G cluster_0 Structural Features of 1-Benzyl-3,3-difluoro-1,5-diazocane A 1,5-Diazocane Core (8-Membered Ring) D Escape from Flatland (Increased Fsp3) A->D B gem-Difluoro Motif (C3 Position) E pKa Modulation & hERG Mitigation B->E F Conformational Restriction B->F C N1-Benzyl Group (Protecting Handle) G Orthogonal Functionalization C->G H Improved Shape Complementarity D->H I Enhanced PK/PD Profile E->I F->H J Rapid Library Synthesis G->J

Logical relationship between structural features of the diazocane and medicinal chemistry outcomes.

Physicochemical Profiling

The 8-membered diazocane ring is highly flexible. The introduction of the strongly electron-withdrawing gem-difluoro group induces stereoelectronic effects (such as the gauche effect) that restrict the ring into a more defined, lower-energy conformation. This reduces the entropic penalty upon binding to a target protein.

Crucially, the difluoro group is located beta to the N1 and N5 amines. The inductive electron withdrawal significantly lowers the pKa of these basic centers. High basicity (pKa > 9) is a primary driver of phospholipidosis and hERG toxicity; by depressing the pKa to ~7.5, the scaffold maintains sufficient ionization for solubility while drastically improving its safety profile4[4].

Table 1: Comparative Physicochemical Data of Amine Scaffolds
ScaffoldFsp³3D ConformationEst. pKa (Basic Amine)hERG LiabilityMetabolic Stability (C-H oxidation)
Piperazine 1.0Flat (Chair)~9.8Moderate-HighLow (alpha-oxidation)
1,5-Diazocane 1.0Flexible 3D~10.5HighLow
3,3-Difluoro-1,5-diazocane 1.0Restricted 3D~7.5LowHigh (Blocked by F₂)

Protocol 1: Orthogonal Functionalization for Lead Generation

Causality & Design: The N1-benzyl group is strategically chosen over carbamates (like Boc or Cbz) because it is entirely orthogonal to standard peptide coupling and SNAr conditions, yet easily removed via catalytic hydrogenolysis. This allows for the regioselective functionalization of the free N5 amine, creating a self-validating synthetic workflow where the presence or absence of the benzyl group acts as a clear mass-spectrometry tag during library generation.

Workflow Step1 Step 1: N5 Amidation (HATU, DIPEA, R-COOH) Step2 Step 2: Workup & Purification (Flash Chromatography) Step1->Step2 Crude Step3 Step 3: N1 Debenzylation (Pd/C, H2, MeOH) Step2->Step3 Pure Intermediate Step4 Step 4: N1 Derivatization (SNAr or Reductive Amination) Step3->Step4 Free Amine Result Final Target Molecule (Lead Compound) Step4->Result Purified

Step-by-step orthogonal functionalization workflow for 1-benzyl-3,3-difluoro-1,5-diazocane.

Step-by-Step Methodology: N5-Amidation & N1-Debenzylation

Step 1: N5-Amidation

  • Preparation: In an oven-dried round-bottom flask under N₂, dissolve the carboxylic acid of interest (1.1 eq) in anhydrous DMF (0.2 M).

  • Activation: Add HATU (1.2 eq) and DIPEA (3.0 eq). Causality: HATU is utilized specifically because the 8-membered diazocane ring presents significant steric hindrance; standard carbodiimides (EDC/DCC) often result in poor yields. Stir for 15 minutes to form the active ester.

  • Coupling: Add 1-Benzyl-3,3-difluoro-1,5-diazocane (1.0 eq) dropwise. Stir at room temperature for 4 hours.

  • Validation Checkpoint: Perform LC-MS. The reaction is self-validating when the starting material mass ( m/z 241.15 [M+H]⁺) is completely consumed, replaced by the product mass.

  • Workup: Dilute with EtOAc, wash with 5% LiCl (aq) (3x) to remove DMF, followed by brine. Dry over Na₂SO₄, concentrate, and purify via flash chromatography.

Step 2: N1-Debenzylation

  • Preparation: Dissolve the purified N5-amide intermediate in HPLC-grade Methanol (0.1 M).

  • Degassing: Purge the solution with N₂ for 10 minutes.

  • Catalyst Addition: Carefully add 10% Pd/C (0.1 eq by weight). Caution: Pd/C is pyrophoric; ensure the flask is flushed with N₂.

  • Hydrogenolysis: Evacuate the flask and backfill with H₂ gas via a balloon. Stir vigorously at room temperature for 12 hours.

  • Validation Checkpoint: Spot the reaction on a TLC plate. Stain with Ninhydrin and heat. The appearance of a dark purple/blue spot confirms the successful unmasking of the secondary amine.

  • Filtration: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad thoroughly with Methanol. Concentrate the filtrate in vacuo to yield the free N1-amine, ready for further derivatization.

Protocol 2: Application in PROTAC Linker Design

Causality & Design: Targeted protein degradation relies heavily on the spatial orientation of the target ligand and the E3 ligase ligand. Medium-sized rings like 1,5-diazocane are increasingly utilized as semi-rigid linkers in Proteolysis Targeting Chimeras (PROTACs) to project ligands at novel exit vectors, improving ternary complex formation 5[5]. The gem-difluoro group pre-organizes the linker, reducing the entropic penalty upon binding.

Step-by-Step Methodology: Cereblon Ligand Conjugation
  • Preparation: Dissolve the debenzylated 3,3-difluoro-1,5-diazocane intermediate (1.0 eq) and 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione (thalidomide-fluoride, 1.1 eq) in anhydrous DMSO (0.1 M).

  • Base Addition: Add DIPEA (3.0 eq). Causality: A non-nucleophilic base is required to deprotonate the diazocane without competing for the SNAr reaction at the fluorinated phthalimide.

  • Heating: Heat the reaction mixture to 90°C for 16 hours. The lowered pKa of the difluorinated diazocane makes it a slightly weaker nucleophile than piperazine, necessitating elevated temperatures for complete conversion.

  • Validation Checkpoint: LC-MS analysis should show the target PROTAC mass. The absence of the thalidomide-fluoride starting material indicates completion.

  • Purification: Purify directly via reverse-phase preparative HPLC (Water/Acetonitrile with 0.1% TFA) to isolate the PROTAC linker construct.

References

  • A modular lead-oriented synthesis of diverse piperazine, 1,4-diazepane and 1,5-diazocane scaffolds. Organic & Biomolecular Chemistry (RSC).[Link]

  • Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Letters (ACS).[Link]

  • 3,3-Difluoro-1,5-diazocane | CID 165888081. PubChem (NIH).[Link]

  • Discovery of ARD-2051 as a Potent and Orally Efficacious Proteolysis Targeting Chimera (PROTAC) Degrader of Androgen Receptor for the Treatment of Advanced Prostate Cancer. Journal of Medicinal Chemistry (ACS).[Link]

Sources

Application

Application Note: Synthesis of Fluorinated Heterocycles Using 1-Benzyl-3,3-difluoro-1,5-diazocane

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Bioisosteric replacement, conformationally restricted scaffolds, and late-stage functionalization.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Bioisosteric replacement, conformationally restricted scaffolds, and late-stage functionalization.

Executive Summary & Scientific Rationale

In modern drug discovery, the transition from planar, sp2 -hybridized aromatic rings to three-dimensional, sp3 -rich scaffolds—often termed "escaping from flatland"—is a proven strategy to improve clinical success rates. The 1,5-diazocane (8-membered) ring system provides unique spatial vectors that are inaccessible to standard piperazine (6-membered) or 1,4-diazepane (7-membered) scaffolds[1].

However, medium-sized aliphatic rings often suffer from high basicity and metabolic liability. The strategic incorporation of a gem-difluoro group at the C3 position to form 1-Benzyl-3,3-difluoro-1,5-diazocane (CAS: 2219407-33-5) addresses these flaws. The strongly electron-withdrawing fluorine atoms exert an inductive effect that significantly lowers the pKa​ of the adjacent amines[2]. This modification increases the fraction of unprotonated molecules at physiological pH, thereby enhancing passive membrane permeability, while simultaneously blocking cytochrome P450-mediated oxidative dealkylation[2].

This application note details the protocols for utilizing 1-Benzyl-3,3-difluoro-1,5-diazocane as a building block to synthesize advanced fluorinated heterocycles.

Physicochemical Profiling

Understanding the physicochemical baseline of this scaffold dictates the experimental conditions required for its functionalization. The gem-difluoro group reduces the nucleophilicity of the ring nitrogens, necessitating more robust coupling conditions than those used for standard piperazines.

ScaffoldRing SizePredicted pKa​ (Sec. Amine)Approx. CLogPKey Medicinal Chemistry Benefit
Piperazine 6~9.8-1.17Standard baseline, highly basic, flat conformation.
1,5-Diazocane 8~10.5-0.37Novel 3D exit vectors, but highly basic[1].
3,3-Difluoro-1,5-diazocane 8~7.8+0.20Enhanced permeability, metabolic stability, reduced hERG liability[3].

Synthetic Workflow

The standard workflow involves the selective deprotection of the N1-benzyl group, followed by the functionalization of the liberated secondary amine via Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig cross-coupling.

G Start 1-Benzyl-3,3-difluoro-1,5-diazocane (Starting Material) Debenzylation Catalytic Hydrogenolysis (Pd/C, H2, MeOH, H+) Start->Debenzylation Deprotect N1 Intermediate 3,3-Difluoro-1,5-diazocane (Free Amine Core) Debenzylation->Intermediate Yields Secondary Amine SNAr SNAr Diversification (Heteroaryl Halide, DIPEA, 90°C) Intermediate->SNAr Electron-deficient targets Buchwald Buchwald-Hartwig Coupling (Aryl Bromide, RuPhos Pd G3) Intermediate->Buchwald Unactivated targets Product1 N-Heteroaryl Derivative (Drug Candidate) SNAr->Product1 Product2 N-Aryl Derivative (Drug Candidate) Buchwald->Product2

Workflow for debenzylation and functionalization of 1-Benzyl-3,3-difluoro-1,5-diazocane.

Experimental Protocols

Protocol A: Selective N-Debenzylation via Catalytic Hydrogenolysis

To utilize the scaffold, the benzyl protecting group must be removed to yield 3,3-difluoro-1,5-diazocane (MW: 150.17 g/mol )[3].

Materials:

  • 1-Benzyl-3,3-difluoro-1,5-diazocane (1.0 equiv)

  • 10% Palladium on Carbon (Pd/C, 50% wet) (10 wt%)

  • Methanol (HPLC grade)

  • 1M HCl in Ether (1.1 equiv)

  • Hydrogen gas (Balloon or Parr apparatus)

Step-by-Step Methodology:

  • Preparation: Dissolve 1-Benzyl-3,3-difluoro-1,5-diazocane in Methanol (0.1 M concentration) in a round-bottom flask.

  • Acidification: Add 1.1 equivalents of 1M HCl in ether.

  • Catalyst Addition: Carefully add 10% Pd/C under a stream of inert gas (Argon/Nitrogen) to prevent ignition.

  • Hydrogenation: Evacuate the flask and backfill with H2​ gas three times. Maintain under a hydrogen balloon at room temperature for 12-16 hours.

  • Filtration: Purge the flask with Argon. Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with Methanol.

  • Concentration: Concentrate the filtrate under reduced pressure to yield 3,3-difluoro-1,5-diazocane hydrochloride as a white solid.

Expertise & Causality (Why this works): The addition of stoichiometric HCl is a critical choice. The gem-difluoro amine is less basic than a standard amine, but the free secondary amine product can still coordinate to the palladium catalyst, poisoning it and stalling the reaction. Protonating the amine prevents this coordination. Furthermore, performing the reaction at ambient temperature and pressure prevents unwanted hydrodefluorination, a common side reaction when forcing conditions are applied to fluorinated aliphatics. Self-Validation: Confirm completion via LC-MS. The starting material mass will disappear, and the product mass ( [M+H]+=151.1 ) will emerge[3].

Protocol B: SNAr Diversification with Heteroaryl Halides

For coupling the debenzylated scaffold to electron-deficient heteroaromatics (e.g., 2-chloropyrimidines or 4-fluoropyridines).

Materials:

  • 3,3-Difluoro-1,5-diazocane hydrochloride (1.0 equiv)

  • Heteroaryl halide (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • N-Methyl-2-pyrrolidone (NMP)

Step-by-Step Methodology:

  • Suspend the diazocane hydrochloride salt in NMP (0.2 M).

  • Add DIPEA (3.0 equiv) to liberate the free base. Stir for 10 minutes.

  • Add the heteroaryl halide.

  • Seal the reaction vessel and heat to 90°C–110°C for 18 hours.

  • Cool to room temperature, dilute with EtOAc, and wash with water (3x) to remove NMP and DIPEA salts.

  • Dry the organic layer over Na2​SO4​ , concentrate, and purify via flash chromatography.

Expertise & Causality (Why this works): Because the β -fluorine atoms inductively withdraw electron density, the nucleophilicity of the N5 nitrogen is significantly attenuated compared to a standard piperazine. Standard room-temperature SNAr conditions will result in poor yields. The use of a highly polar aprotic solvent (NMP) and elevated temperatures (90°C+) overcomes this activation energy barrier. Self-Validation: The reaction progress should be monitored by TLC. If starting material persists after 18 hours, the basicity of the system is likely insufficient; adding a catalytic amount of Potassium Iodide (KI) to facilitate an in situ Finkelstein reaction can drive it to completion.

Protocol C: Buchwald-Hartwig Cross-Coupling for Unactivated Aryls

For coupling the scaffold to unactivated aryl bromides or chlorides where SNAr is impossible.

Materials:

  • 3,3-Difluoro-1,5-diazocane (free base) (1.2 equiv)

  • Aryl Bromide (1.0 equiv)

  • RuPhos Pd G3 catalyst (5 mol%)

  • RuPhos ligand (5 mol%)

  • Cesium Carbonate ( Cs2​CO3​ ) (2.0 equiv)

  • Toluene / t-Amyl alcohol (4:1 v/v)

Step-by-Step Methodology:

  • In a glovebox or under strict Schlenk conditions, charge a vial with the Aryl Bromide, Cs2​CO3​ , RuPhos, and RuPhos Pd G3.

  • Add the 3,3-Difluoro-1,5-diazocane as a solution in degassed Toluene/t-Amyl alcohol.

  • Seal the vial, remove from the glovebox, and heat at 100°C for 12 hours.

  • Cool, filter through a short plug of silica (eluting with EtOAc), concentrate, and purify.

Expertise & Causality (Why this works): Coupling medium-sized, fluorinated rings presents a steric and electronic challenge. RuPhos Pd G3 is specifically selected because the bulky RuPhos ligand facilitates rapid reductive elimination while suppressing β -hydride elimination—a critical failure pathway for 8-membered rings which have highly flexible conformations. The mixed Toluene/t-Amyl alcohol solvent system provides the necessary boiling point while maintaining the solubility of the inorganic base.

References

  • PubChem (National Center for Biotechnology Information). "3,3-Difluoro-1,5-diazocane | C6H12F2N2 | CID 165888081". PubChem Database. Available at:[Link][3]

  • Meanwell, N. A. et al. "Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization" (Discussing the tactical application of fluorine as a bioisostere). Organic Letters. Available at:[Link][2]

  • James, T., MacLellan, P., Burslem, G. M., & Nelson, A. "A modular lead-oriented synthesis of diverse piperazine, 1,4-diazepane and 1,5-diazocane scaffolds." Organic & Biomolecular Chemistry, 2014. Available at:[Link][1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-Benzyl-3,3-difluoro-1,5-diazocane

Welcome to the technical support guide for the synthesis of 1-Benzyl-3,3-difluoro-1,5-diazocane. This document is intended for researchers, scientists, and drug development professionals to provide in-depth troubleshooti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 1-Benzyl-3,3-difluoro-1,5-diazocane. This document is intended for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common synthetic challenges and improve your reaction yield and purity.

I. Troubleshooting Guide: Addressing Low Reaction Yield

Low yield is one of the most common issues encountered in the synthesis of 1-Benzyl-3,3-difluoro-1,5-diazocane, which is often prepared via a reductive amination pathway. This guide will walk you through a logical workflow to diagnose and resolve the underlying causes of poor yields.

Problem 1: Inefficient Imine Formation

The initial and critical step in reductive amination is the formation of the imine or enamine intermediate from the reaction of an amine with a carbonyl compound.[1] Incomplete imine formation is a frequent cause of low overall yield.[2]

Symptoms:

  • Significant amount of unreacted starting amine or carbonyl detected by TLC or LC-MS analysis.

  • The reaction appears sluggish or stalls before the addition of the reducing agent.

Solutions:

  • pH Optimization: The formation of the imine is acid-catalyzed.[2] The optimal pH for this step is typically mildly acidic, in the range of 5 to 6.[2]

    • Protocol: Add a catalytic amount of a weak acid, such as acetic acid, to the reaction mixture. Monitor the pH to ensure it remains within the optimal range.

  • Water Removal: Imine formation is a condensation reaction that produces water.[2] According to Le Chatelier's principle, removing water will drive the equilibrium towards the imine product.

    • Protocol: Add a desiccant like anhydrous magnesium sulfate or molecular sieves to the reaction mixture before the addition of the reducing agent.[2] For larger scale reactions, a Dean-Stark apparatus can be employed.[2]

Problem 2: Ineffective Reduction Step

Once the imine is formed, it is reduced to the desired amine. The choice and handling of the reducing agent are critical for a successful reaction.

Symptoms:

  • Presence of the imine intermediate in the crude product mixture.

  • Low conversion of the starting materials to the final product.

Solutions:

  • Reducing Agent Selection and Quality:

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are generally preferred for one-pot reductive aminations as they are milder and more selective for the imine over the carbonyl starting material.[1][2]

    • Sodium borohydride (NaBH₄) is a stronger reducing agent and can be used, but it's often better to add it after confirming imine formation to avoid premature reduction of the carbonyl compound.[2]

    • Actionable Insight: Always use a fresh, high-quality reducing agent. Boron-based hydrides are sensitive to moisture and can degrade over time. Store them in a desiccator.[2][3]

  • Temperature Control: The optimal temperature can vary. Some reactions proceed well at room temperature, while others may require cooling to control exotherms or gentle heating to proceed at a reasonable rate.[2]

    • Protocol: Start the reduction at 0 °C and allow the reaction to slowly warm to room temperature. Monitor the reaction progress by TLC or LC-MS to determine the optimal temperature profile.[4]

Problem 3: Competing Side Reactions

Side reactions can significantly consume starting materials and reduce the yield of the desired product.

Symptoms:

  • Multiple spots on the TLC plate of the crude reaction mixture.

  • Complex NMR spectrum of the crude product.

Solutions:

  • Over-Alkylation: If a primary amine is used as a starting material, it can be dialkylated, leading to the formation of a tertiary amine byproduct.[2]

    • Mitigation: Use a stoichiometric excess of the primary amine to favor the formation of the desired secondary amine.[2]

  • Intermolecular Polymerization: In the synthesis of cyclic compounds like diazocanes, intermolecular reactions can lead to the formation of linear polymers instead of the desired cyclic product.[5]

    • Mitigation: Employ high-dilution conditions. This can be achieved by the slow, simultaneous addition of the two reactants from separate addition funnels into a larger volume of solvent.[5]

Logical Troubleshooting Workflow

To systematically address low yield, follow this decision-making process:

Troubleshooting_Workflow start Low Yield Observed check_sm Verify Starting Material Purity & Stoichiometry start->check_sm sm_ok Starting Materials are Pure and Stoichiometry is Correct check_sm->sm_ok Yes sm_issue Impure Starting Materials or Incorrect Stoichiometry check_sm->sm_issue No check_imine Analyze for Incomplete Imine Formation sm_ok->check_imine purify_sm Purify/Re-weigh Starting Materials sm_issue->purify_sm purify_sm->start imine_ok Imine Formation is Complete check_imine->imine_ok Yes imine_issue Incomplete Imine Formation check_imine->imine_issue No check_reduction Assess Reduction Step Efficiency imine_ok->check_reduction optimize_imine Optimize Imine Formation: - Adjust pH (5-6) - Add Desiccant imine_issue->optimize_imine optimize_imine->start reduction_ok Reduction is Efficient check_reduction->reduction_ok Yes reduction_issue Inefficient Reduction check_reduction->reduction_issue No check_side_reactions Investigate Side Reactions reduction_ok->check_side_reactions optimize_reduction Optimize Reduction: - Use Fresh Reducing Agent - Control Temperature reduction_issue->optimize_reduction optimize_reduction->start side_reactions_issue Significant Side Products Observed check_side_reactions->side_reactions_issue Yes purification Optimize Purification Protocol check_side_reactions->purification No mitigate_side_reactions Mitigate Side Reactions: - Adjust Stoichiometry - Employ High Dilution side_reactions_issue->mitigate_side_reactions mitigate_side_reactions->start

Caption: Troubleshooting workflow for low reaction yield.

II. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 1,5-diazocane derivatives?

A1: Reductive amination is a widely used and versatile method for the synthesis of secondary and tertiary amines, including 1,5-diazocane derivatives.[6] This reaction involves the condensation of a carbonyl compound with an amine to form an imine intermediate, which is then reduced to the corresponding amine.[6]

Q2: How critical are anhydrous conditions for the fluorination step in related syntheses?

A2: While the target molecule is a difluoro-diazocane, if a deoxyfluorination step were involved in the synthesis of a precursor, anhydrous conditions would be paramount. Many fluorinating reagents are highly sensitive to moisture and can be hydrolyzed, which consumes the reagent and can generate corrosive byproducts like HF. Therefore, ensuring all glassware is oven-dried and solvents are anhydrous is crucial for successful fluorination reactions.

Q3: What purification techniques are most effective for 1-Benzyl-3,3-difluoro-1,5-diazocane?

A3: Due to the basic nature of the amine groups, column chromatography on silica gel is a common and effective purification method.[4] A solvent system of dichloromethane and methanol, often with a small amount of triethylamine to prevent the product from streaking on the column, is a good starting point. Recrystallization or distillation can also be considered if the product is a solid or a high-boiling liquid, respectively.[2]

Q4: Can over-fluorination be an issue in the synthesis of gem-difluoro compounds?

A4: In electrophilic fluorination of active methylene compounds, difluorination can be a significant side reaction if the reaction conditions are not carefully controlled. While the specific synthesis of 1-Benzyl-3,3-difluoro-1,5-diazocane is not detailed as an electrophilic fluorination in the provided context, it is a general consideration when introducing two fluorine atoms onto the same carbon.

Q5: What is the role of the benzyl protecting group?

A5: The benzyl group is a common protecting group for amines. It is relatively stable to a wide range of reaction conditions but can be readily removed by catalytic hydrogenation. This allows for further functionalization of the diazocane ring system after its synthesis.

III. Experimental Protocols

Illustrative Protocol for Reductive Amination

This is a general, illustrative protocol and may require optimization for the specific synthesis of 1-Benzyl-3,3-difluoro-1,5-diazocane.

Materials:

  • N-benzylethylenediamine (or a suitable precursor)

  • A difluorinated carbonyl compound (e.g., a difluoro-ketone)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon), dissolve the amine starting material in anhydrous DCM.

  • Imine Formation: Add the difluorinated carbonyl compound to the solution. Add a catalytic amount of acetic acid (e.g., 0.1 equivalents). Stir the reaction mixture at room temperature for 2-4 hours. Monitor the formation of the imine by TLC or LC-MS.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride in portions, ensuring the internal temperature does not rise significantly. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Workup: Quench the reaction by the slow addition of saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (3 x volume).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[4]

Reductive_Amination_Workflow cluster_0 Reaction Setup cluster_1 Imine Formation cluster_2 Reduction cluster_3 Workup & Purification amine Amine in Anhydrous DCM stir_imine Stir at RT (2-4h) amine->stir_imine carbonyl Difluoro-Carbonyl carbonyl->stir_imine acid Acetic Acid (cat.) acid->stir_imine cool Cool to 0 °C stir_imine->cool add_reductant Add NaBH(OAc)₃ cool->add_reductant stir_reduction Stir Overnight add_reductant->stir_reduction quench Quench with Sat. NaHCO₃ stir_reduction->quench extract Extract with DCM quench->extract dry Dry over Na₂SO₄ extract->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography

Caption: General workflow for reductive amination.

IV. Data Summary

ParameterRecommended ConditionRationale
Imine Formation pH 5 - 6Acid catalysis is required for imine formation.[2]
Reducing Agent NaBH(OAc)₃ or NaBH₃CNMilder and more selective for the imine over the carbonyl starting material.[1][2]
Solvent Anhydrous DichloromethaneCommon solvent for reductive amination.[2]
Reaction Temperature 0 °C to Room TemperatureAllows for controlled reduction and minimizes side reactions.[2][4]
Purification Method Silica Gel ChromatographyEffective for separating the basic amine product from non-polar impurities.[4]

V. References

  • Technical Support Center: Optimization of Reaction Conditions for Diamine Synthesis - Benchchem. Available from:

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. Available from:

  • 1-benzyl-3,3-difluoro-1,5-diazocane - PubChemLite. Available from:

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis - JOCPR. Available from:

  • The Role of Desiccants in Protecting Hygroscopic Chemicals - Ibis Scientific, LLC. Available from:

  • High-Yield Synthesis of 1,5-Diazecane-6,10-dione: Application Notes and Protocols - Benchchem. Available from:

  • (PDF) Boron reagents for reductive amination - ResearchGate. Available from:

  • Technical Support Center: Overcoming Side Reactions in Fluorination - Benchchem. Available from:

  • Stereochemistry of 1-benzyl-5-methyl-1,4-diazepane: A Technical Guide - Benchchem. Available from:

Sources

Optimization

Troubleshooting impurities during 1-Benzyl-3,3-difluoro-1,5-diazocane purification

Welcome to the technical support guide for the purification of 1-Benzyl-3,3-difluoro-1,5-diazocane. This resource is designed for researchers, medicinal chemists, and process development scientists.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the purification of 1-Benzyl-3,3-difluoro-1,5-diazocane. This resource is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, experience-driven answers to common challenges encountered during the isolation and purification of this fluorinated diazocane scaffold. The methodologies described herein are grounded in established chemical principles to ensure reliable and reproducible outcomes.

Frequently Asked Questions (FAQs)

FAQ 1: My initial workup is complete, but my crude NMR and LC-MS show multiple species. What are the most probable impurities I should expect?

Answer:

Understanding the potential impurities is the first critical step in devising a purification strategy. Given a likely synthetic route involving the condensation of a gem-difluoro building block with N-benzylethylenediamine, the primary impurities are typically:

  • Unreacted Starting Materials: The most common culprits are residual N-benzylethylenediamine or an unreacted difluoro-electrophile. N-benzylethylenediamine is particularly common due to its lower volatility and potential to adhere to silica gel.

  • Partially Reacted Intermediates: Monocyclized or incompletely benzylated intermediates can persist if reaction conditions (time, temperature, stoichiometry) are not optimal.

  • Byproducts of Side Reactions: Depending on the reagents used, side reactions can occur. For instance, if the synthesis involves reductive amination, over-alkylation or products from undesired reductions might be present.

  • Solvent and Reagent Residues: High-boiling point solvents (e.g., DMF, DMSO) or non-volatile reagents can contaminate the final product if not thoroughly removed during the workup.[1]

A combination of ¹H NMR, ¹⁹F NMR, and LC-MS is essential for initial identification. The mass difference between the main product peak and impurity peaks in the LC-MS can often provide immediate clues to their identities.

FAQ 2: My ¹H NMR spectrum shows persistent peaks around 7.2-7.4 ppm (benzyl group) and aliphatic signals that don't match the product. I suspect unreacted N-benzylethylenediamine. How can I effectively remove it?

Answer:

This is a very common issue. N-benzylethylenediamine is a basic compound, and this property can be exploited for its removal using a liquid-liquid acid-base extraction.[2][3][4] The target compound, 1-Benzyl-3,3-difluoro-1,5-diazocane, is also basic, but its larger structure and differing pKa can allow for selective separation.

The core principle is to convert the more basic starting material into its water-soluble salt form by washing the organic solution with a dilute aqueous acid, thereby extracting it from the organic phase.[4][5]

Protocol for Acidic Wash Extraction:

  • Dissolution: Dissolve the crude product mixture in an appropriate water-immiscible organic solvent, such as dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 0.5 M to 1 M HCl). Perform this wash 2-3 times.[1] The basic amine impurity will be protonated to form an ammonium salt, which is soluble in the aqueous layer.[3][4]

  • Phase Separation: Carefully separate the organic layer from the aqueous layer.

  • Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid, followed by a wash with brine (saturated NaCl solution) to remove excess water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Validation: Before proceeding with further purification, analyze a small sample of the washed crude product by TLC or LC-MS to confirm the absence of the N-benzylethylenediamine starting material.

FAQ 3: My product co-elutes with a key impurity during silica gel column chromatography. How can I improve the separation?

Answer:

Poor separation on silica gel, an acidic stationary phase, is a frequent challenge when purifying basic compounds like amines.[6][7] The interaction between the basic nitrogen atoms and the acidic silanol groups on the silica surface can lead to significant peak tailing and poor resolution.[6]

Here are several strategies to troubleshoot and optimize the separation, summarized in the table below.

Table 1: Strategies for Optimizing Column Chromatography of Basic Amines

StrategyDescription & RationaleTypical Solvents/Additives
Add a Basic Modifier A small amount of a basic additive is added to the mobile phase. This base competes with your product for binding to the acidic sites on the silica, reducing tailing and improving peak shape.[6]0.5-2% Triethylamine (Et₃N) or ammonia (as a 7N solution in methanol) in your eluent system (e.g., Hexane/EtOAc or DCM/MeOH).
Switch to a Different Stationary Phase If modifying the mobile phase is insufficient, changing the adsorbent can provide a different separation selectivity.Alumina (basic or neutral): Basic alumina is often an excellent choice for purifying amines as it minimizes the strong acidic interactions seen with silica.[8] Amine-functionalized silica: This provides a basic surface, which can offer excellent peak shape without the need for mobile phase additives.[6][9]
Use a Gradient Elution Start with a low-polarity mobile phase and gradually increase the polarity. This can help to first elute non-polar impurities and then sharpen the elution band of your more polar product.Start with 100% DCM and slowly ramp up to 5-10% Methanol in DCM.
Consider Reversed-Phase Chromatography If normal-phase techniques fail, reversed-phase chromatography (e.g., using a C18-functionalized silica column) offers an orthogonal separation mechanism based on hydrophobicity.Mobile phases are typically mixtures of water and acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid (TFA).

Workflow for Chromatography Optimization:

G cluster_0 Chromatography Troubleshooting Start Poor Separation on Silica AddBase Add Basic Modifier (e.g., 1% Et3N) to Eluent Start->AddBase CheckTLC Re-check Separation by TLC AddBase->CheckTLC IsImproved Separation Improved? CheckTLC->IsImproved ChangePhase Change Stationary Phase (e.g., Alumina or Amine-Silica) IsImproved->ChangePhase  No Proceed Proceed with Column IsImproved->Proceed  Yes ChangePhase->CheckTLC ConsiderRP Consider Reversed-Phase Chromatography ChangePhase->ConsiderRP

Caption: Decision workflow for troubleshooting poor chromatographic separation.

FAQ 4: My ¹⁹F NMR spectrum shows multiple signals, but I expect only one for the two equivalent fluorine atoms. Does this indicate impurities?

Answer:

Not necessarily. While impurities are a possibility, multiple signals in the ¹⁹F NMR of a gem-difluoro compound can arise from several phenomena:

  • Diastereotopicity: The two fluorine atoms in 1-Benzyl-3,3-difluoro-1,5-diazocane are diastereotopic. This means that due to the chiral environment created by the puckered eight-membered ring and its substituents, they are chemically non-equivalent and can have different chemical shifts. This often results in two distinct signals, which may appear as a pair of doublets due to geminal ²J(F,F) coupling.[10]

  • Conformational Isomers: Eight-membered rings like diazocanes can exist in multiple stable conformations (e.g., boat-chair, twist-boat) that may interconvert slowly on the NMR timescale. If the rate of interconversion is slow, each conformer can give rise to a separate set of signals in the ¹⁹F NMR spectrum.

  • Impurity: Of course, a genuine fluorine-containing impurity would also give a distinct signal.

Troubleshooting Steps:

  • Check the ¹H NMR and LC-MS: Correlate every ¹⁹F NMR signal with a species observed in the LC-MS and ¹H NMR. If the integration of the minor ¹⁹F signals matches the percentage of impurities seen in other analyses, they are likely from those impurities.

  • Variable Temperature (VT) NMR: Acquiring ¹⁹F NMR spectra at different temperatures can help distinguish between conformers and distinct chemical species. If the multiple signals coalesce into a single signal (or fewer signals) at higher temperatures, they are likely due to slow conformational exchange.[10]

  • Consult the Literature: Compare your observed chemical shifts to reported values for similar difluorinated heterocyclic systems. The chemical shift of fluorine is highly sensitive to its electronic environment.[11][12][13]

FAQ 5: The purified compound is a thick, persistent oil, but I need a solid for downstream applications. What techniques can I use to induce crystallization?

Answer:

Obtaining a solid from a persistent oil can be challenging but is often achievable. The key is to find a solvent system where the compound has high solubility at elevated temperatures but low solubility at room or sub-zero temperatures.[14][15][16]

Protocol for Inducing Crystallization:

  • Solvent Screening: Start with small-scale tests. Place a few milligrams of the purified oil in several different test tubes. Add a single solvent (e.g., hexanes, ethyl acetate, diethyl ether, isopropanol, acetonitrile) dropwise until the oil dissolves. If it dissolves readily at room temperature, the solvent is too good. The ideal single solvent will dissolve the compound only upon heating.[17]

  • Single-Solvent Recrystallization:

    • Dissolve your compound in the minimum amount of a suitable hot solvent.[14]

    • Allow the solution to cool slowly and undisturbed to room temperature. Rapid cooling often leads to oiling out or the formation of very small, impure crystals.[17]

    • If no crystals form, try scratching the inside of the flask with a glass rod at the air-liquid interface to create nucleation sites.[17]

    • If still unsuccessful, place the solution in a refrigerator (4 °C) or freezer (-20 °C) to further decrease solubility.

  • Two-Solvent (or Vapor Diffusion) Method:

    • This method is useful if no single suitable solvent can be found.[14]

    • Dissolve the oil in a small amount of a "soluble solvent" in which it is very soluble (e.g., DCM or methanol).

    • Slowly add a "non-solvent" in which the compound is insoluble (e.g., hexanes or diethyl ether) dropwise until the solution becomes faintly cloudy (turbid).

    • Add a drop or two of the soluble solvent to clarify the solution, then cap the vial and let it stand. The slow evaporation of the more volatile solvent or gradual change in solvent polarity can promote crystal growth.

  • Collection and Drying: Once crystals have formed, collect them by vacuum filtration, washing with a small amount of ice-cold solvent to rinse away any residual soluble impurities.[15] Dry the crystals under vacuum.

References

  • Experiment 2: Recrystallization. (n.d.). Retrieved from a course material PDF provided by the grounding service.
  • Recrystallization1. (n.d.). Retrieved from a course material PDF provided by the grounding service.
  • Recrystallization. (n.d.). Retrieved from a university chemistry department website.
  • Acid-Base Extraction. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • RECRYSTALLISATION Never heat organic solvents with a Bunsen burner. Use a hot plate or. (n.d.). Retrieved from a university chemistry department website.
  • Acid–base extraction. (n.d.). In Wikipedia.
  • Recrystallization Definition, Principle &Purpose. (2022, November 7). PraxiLabs. Retrieved from [Link]

  • Liquid/liquid Extraction 30 LIQUID/LIQUID SEPARATION: EXTRACTION OF ACIDS OR BASES FROM NEUTRAL ORGANICS. (n.d.). Retrieved from a university chemistry department website.
  • Selective separation of amines from continuous processes using automated pH controlled extraction. (2021, August 25). Reaction Chemistry & Engineering. RSC Publishing. DOI:10.1039/D1RE00205H.
  • Column chromatography. (n.d.). Columbia University. Retrieved from [Link]

  • 4,4-Difluoroproline as a Unique 19F NMR Probe of Proline Conformation. (2026, January 29). Journal Information. Retrieved from a research paper PDF provided by the grounding service.
  • How do I purify ionizable organic amine compounds using flash column chromatography? (2023, February 10).
  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. (n.d.). PMC. Retrieved from a research paper provided by the grounding service.
  • Column chromatography. (n.d.). Retrieved from a university chemistry department website.
  • 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. (n.d.). Retrieved from a research paper PDF provided by the grounding service.
  • Synthesis of 1,5,2,6‐dithiadiazocane and isothiazolidine derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Separation of organic amine compounds on silica gel with reversed-phase eluents. (n.d.). Analytical Chemistry.
  • Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. (n.d.). Teledyne ISCO. Retrieved from a PDF provided by the grounding service.
  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (n.d.). Chemical Science. RSC Publishing.
  • Synthesis of 1,5-diazocin-2-ones. (2021, June 6). ResearchGate. Retrieved from a research paper PDF provided by the grounding service.
  • Evaluation of fluoroorganic compounds with benchtop 19F NMR. (n.d.). Thermo Fisher Scientific. Retrieved from a PDF provided by the grounding service.
  • Derivatives of octahydrodiazocine 1,5 and octahydrodiazocine 1,4 with potential pharmacological action. I. Synthesis of N alkyl derivatives of octahydrodiazocine 1,5 and octahydrodiazocine 1,4 (Polish). (2016, May 30).
  • Synthesis of 1,5-Dioxocanes via the Two-Fold C-O Bond Forming Nucleophilic 4+4-Cyclodimerization of Cycloprop-2-en-1-ylmethanols. (n.d.). PMC. Retrieved from a research paper provided by the grounding service.
  • Remove Sticky Reagents. (n.d.). Retrieved from a university chemistry department website.
  • Crystalline Derivatives of Dipyrazolo-1,5-diazocine and Dipyrazolopyrimidine: A Case of Unexpected Synthesis and Isostructural Polymorphism. (2022, May 17). MDPI.
  • Removal of impurities
  • Removing Residual Impurities. (2022, November 1).
  • “Process For Preparation Of Halosubsituted Benzyl Chlorides”. (n.d.). Quick Company.
  • 1-benzyl-3,3-difluoro-1,5-diazocane. (n.d.). PubChemLite. Retrieved from [Link]

  • Ditosylhydrazine: Preparation of Benzyl Diazoacetate. (n.d.). Organic Syntheses Procedure.
  • Method of producing mono- and difluoro benzyl chlorides. (n.d.).
  • Development of a new benzylating reagent spontaneously releasing benzyl cation equivalents at room temper

Sources

Troubleshooting

Technical Support Center: Resolving Solubility Issues of 1-Benzyl-3,3-difluoro-1,5-diazocane

System Overview & Chemical Context 1-Benzyl-3,3-difluoro-1,5-diazocane is a medium-ring (8-membered) saturated nitrogen heterocycle. In modern drug discovery, there is a strategic shift toward such saturated, three-dimen...

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Author: BenchChem Technical Support Team. Date: April 2026

System Overview & Chemical Context

1-Benzyl-3,3-difluoro-1,5-diazocane is a medium-ring (8-membered) saturated nitrogen heterocycle. In modern drug discovery, there is a strategic shift toward such saturated, three-dimensional scaffolds to overcome the pharmacokinetic limitations of flat heteroaromatics[1]. However, this specific molecule presents a unique solvation paradox: it possesses a highly lipophilic benzyl group, yet its core is heavily influenced by a strongly electron-withdrawing gem-difluoro moiety at the C3 position. This structural dichotomy alters both the basicity of the adjacent amines and the overall molecular dipole, frequently leading to unexpected precipitation, aggregation, or phase-transfer failures during laboratory workflows.

Diagnostic Workflow

SolubilityLogic Start 1-Benzyl-3,3-difluoro-1,5-diazocane Solubility Issue CheckState Determine Ionization State Start->CheckState Salt Protonated Salt Form (e.g., HCl salt) CheckState->Salt pH < pKa FreeBase Neutral Free Base Form CheckState->FreeBase pH > pKa SaltAction Aqueous Base Wash (pH > pKa + 2) Salt->SaltAction To solubilize in organics BaseAction Check Solvent Polarity FreeBase->BaseAction SaltAction->FreeBase NonPolar Non-Polar (Hexane/Ether) Issue: CF2 Dipole Aggregation BaseAction->NonPolar PolarAprotic Polar Aprotic (DCM/EtOAc) Optimal for Free Base BaseAction->PolarAprotic Cosolvent Add 5-10% MeOH or THF to disrupt H-bonding NonPolar->Cosolvent Modulate polarity Cosolvent->PolarAprotic Resolve aggregation

Workflow for diagnosing and resolving diazocane solubility issues based on ionization and solvent polarity.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why is my compound precipitating out of non-polar solvents like hexanes or diethyl ether, despite the presence of the lipophilic benzyl group? A: The solubility of fluorinated cyclic amines is not strictly dictated by their hydrocarbon framework. While the benzyl group enhances lipophilicity, the gem-difluoro moiety at the C3 position introduces a strong, localized dipole moment. Furthermore, the secondary amine at N5 can engage in intermolecular hydrogen bonding. This combination often leads to complex crystal lattice energies that resist dissolution in purely non-polar solvents[2]. To resolve this, transition to polar aprotic solvents (e.g., dichloromethane) which can better solvate the dipole.

Q2: How does the gem-difluoro group affect the basicity of the diazocane, and how should this alter my extraction protocols? A: The gem-difluoro group exerts a powerful electron-withdrawing inductive effect through the sigma-bond framework. This significantly reduces the electron density on the adjacent nitrogen atoms, thereby lowering their pKa values compared to non-fluorinated diazocanes. Consequently, the amine is less basic. If you are trying to extract the free base into an organic layer, you do not need excessively harsh basic conditions (like 1M NaOH); a milder base such as saturated aqueous NaHCO₃ is usually sufficient to ensure the compound is fully deprotonated and partitioned into the organic phase.

Q3: I am experiencing poor dissolution and broad peaks in my NMR spectra when using CDCl₃. Is this a solubility issue? A: Yes, this is a classic symptom of dynamic conformational exchange or aggregation. Medium-ring scaffolds like 1,5-diazocanes are prone to transannular interactions and can aggregate via intermolecular hydrogen bonding at the N5 position, minimizing their solubility even at millimolar concentrations[3]. In weakly solvating media like CDCl₃, these aggregates do not fully dissolve, leading to line broadening. Resolution: Add 5–10% of a polar protic cosolvent like MeOD to the CDCl₃, or switch entirely to a more strongly coordinating solvent like DMSO-d₆ to disrupt the aggregates and fully solvate the monomeric species.

Quantitative Data: Solvent Compatibility Matrix

To streamline solvent selection, the following table summarizes the solubility behavior of 1-Benzyl-3,3-difluoro-1,5-diazocane across standard laboratory solvents based on its ionization state.

SolventDielectric Constant (ε)Free Base SolubilityProtonated Salt SolubilityMechanistic Rationale
Hexanes 1.89PoorInsolubleCannot solvate the CF₂ dipole or disrupt N5 H-bonding.
Diethyl Ether 4.30ModerateInsolubleWeak H-bond acceptor; struggles to overcome strong crystal packing.
Dichloromethane (DCM) 9.10ExcellentPoorHigh polarizability perfectly solvates the fluorinated neutral molecule.
Methanol (MeOH) 32.70ExcellentExcellentProtic nature disrupts N5 H-bonding and solvates ionic salts.
Water (pH 2.0) 80.10InsolubleExcellentProtonation of N1/N5 forms highly water-soluble cationic species.

Experimental Protocols

Protocol 1: Optimized Free-Basing and Organic Extraction

Context: Converting the synthesized or commercially obtained salt form (e.g., hydrochloride) into the highly organic-soluble free base. This protocol is self-validating via pH monitoring and phase clarity.

  • Dissolution: Suspend 1.0 g of the 1-Benzyl-3,3-difluoro-1,5-diazocane salt in 20 mL of deionized water in a 100 mL Erlenmeyer flask.

  • pH Adjustment: Slowly add saturated aqueous NaHCO₃ dropwise under continuous stirring. Monitor with a pH meter until the aqueous phase stabilizes at pH 8.0–8.5.

    • Causality: The reduced pKa from the gem-difluoro group dictates that mild base is entirely sufficient to achieve the neutral state without risking base-catalyzed degradation[4].

  • Extraction: Transfer the mixture to a separatory funnel. Add 20 mL of Dichloromethane (DCM) and shake vigorously for 2 minutes, venting frequently.

    • Causality: DCM's dielectric constant (9.10) is optimal for solvating the polarized neutral molecule while rejecting water.

  • Validation & Separation: Allow the layers to separate. The lower organic layer should be completely transparent (no emulsions). Collect the organic layer. Repeat the extraction with an additional 10 mL of DCM.

  • Drying & Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure, solubilized free base as an oil or low-melting solid.

Protocol 2: Cosolvent Solubilization for High-Concentration Assays

Context: Preparing >50 mM stock solutions for biological or catalytic assays where precipitation is frequently observed in purely aprotic media.

  • Primary Solvation: Weigh the required mass of the free base into a glass vial.

  • Cosolvent Addition: Add 10% (v/v) of Dimethyl Sulfoxide (DMSO) or Methanol relative to your final target volume. Vortex for 30 seconds until completely dissolved.

    • Causality: The highly polar cosolvent immediately disrupts intermolecular hydrogen bonding at the secondary amine (N5) and solvates the CF₂ dipole[2].

  • Dilution: Slowly add the bulk organic solvent (e.g., THF or Acetonitrile) dropwise while sonicating the vial.

  • Validation (Tyndall Effect): Shine a laser pointer through the vial. If the beam path is invisible (no Tyndall scattering), a thermodynamically stable, fully solvated state has been achieved. If scattering is visible, micro-precipitates remain; add an additional 2% (v/v) cosolvent and re-sonicate.

Sources

Optimization

Preventing degradation of 1-Benzyl-3,3-difluoro-1,5-diazocane during long-term storage

Technical Support Center: 1-Benzyl-3,3-difluoro-1,5-diazocane Welcome to the dedicated support guide for 1-Benzyl-3,3-difluoro-1,5-diazocane. This document provides in-depth technical guidance, troubleshooting, and best...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 1-Benzyl-3,3-difluoro-1,5-diazocane

Welcome to the dedicated support guide for 1-Benzyl-3,3-difluoro-1,5-diazocane. This document provides in-depth technical guidance, troubleshooting, and best practices to ensure the long-term stability and integrity of your compound during storage. Our recommendations are grounded in established principles of organic chemistry and material science to help you mitigate degradation and ensure experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for 1-Benzyl-3,3-difluoro-1,5-diazocane?

To ensure maximum stability, the compound should be stored under a specific set of conditions that address its chemical vulnerabilities, namely its susceptibility to oxidation, hydrolysis, and photodegradation. We recommend adhering to the conditions summarized below.

ParameterRecommended ConditionRationale
Temperature -20°C or lowerReduces the rate of all potential chemical degradation reactions. While storage at 2-8°C is acceptable for short periods, -20°C is crucial for long-term stability.[1]
Atmosphere Inert Gas (Argon or Nitrogen)The N-benzyl amine moiety is susceptible to oxidation, which can be initiated by atmospheric oxygen.[2][3] An inert atmosphere minimizes this risk.
Moisture Anhydrous / DryThe gem-difluoro group can be labile to hydrolysis, particularly in the presence of trace acids or bases, leading to the formation of a ketone.[4][5] Amines are also often hygroscopic.[6]
Light Protected from Light (Amber Vial)Exposure to light, especially UV, can catalyze oxidative degradation pathways.[3] Storing in an amber vial or in a dark location is essential.
Container Tightly Sealed Glass VialUse a vial with a PTFE-lined cap (e.g., a septum-sealed vial) to ensure an airtight and moisture-proof seal.[6] Glass is preferred over most plastics for chemical inertness.
Q2: My compound was left on the bench for a weekend at room temperature. Is it still viable?

While short-term exposure to ambient conditions is not ideal, it may not have caused significant degradation. The primary concerns would be initial exposure to atmospheric oxygen and moisture.[6] We strongly recommend performing a purity analysis before using the material in a critical experiment. A quick check via HPLC or ¹H NMR compared to the original certificate of analysis or a reference standard is the most reliable way to assess its integrity.

Q3: I've noticed a slight yellow discoloration in my older batch of the compound. What could be the cause?

A yellow tint often indicates the formation of oxidized impurities. A likely degradation pathway for an N-benzyl amine is oxidation to form benzaldehyde and the corresponding de-benzylated diazocane.[2][7] Benzaldehyde itself can undergo further reactions, leading to colored byproducts. This discoloration is a strong indicator that the material was not stored under fully inert conditions and its purity should be verified immediately.

Q4: What are the primary chemical moieties I should be concerned about regarding stability?

There are two main points of vulnerability in the 1-Benzyl-3,3-difluoro-1,5-diazocane structure:

  • The N-Benzyl Group: This group is susceptible to oxidative cleavage.[7] This process can be accelerated by air (oxygen), light, and trace metal impurities. The primary degradation products are benzaldehyde and the free 3,3-difluoro-1,5-diazocane.

  • The gem-Difluoro Group (C-F₂): While the C-F bond is very strong, gem-difluoroalkanes adjacent to heteroatoms can be surprisingly labile towards hydrolysis.[4][8] This reaction is catalyzed by moisture and can proceed under acidic or basic conditions, resulting in the conversion of the CF₂ group into a carbonyl (C=O) group.

A visual representation of these degradation pathways is provided below.

G O2 Oxygen (Air) + Light/Heat Parent 1-Benzyl-3,3-difluoro-1,5-diazocane O2->Parent Oxidative Cleavage H2O Water (Moisture) H2O->Parent Hydrolysis Benzaldehyde Benzaldehyde Debenzylated 3,3-difluoro-1,5-diazocane Ketone 1-Benzyl-1,5-diazocan-3-one Parent->Benzaldehyde Parent->Debenzylated Parent->Ketone

Caption: Potential degradation pathways for the target compound.

Troubleshooting Guide

Problem: Inconsistent results in my assay using a new batch of the compound.
  • Possible Cause: Purity variation between batches or degradation of one batch during storage.

  • Solution:

    • Verify Purity: Do not assume a new, sealed bottle is 100% pure. Run a purity check (see Purity Assessment Protocol below) on both the old and new batches.

    • Review Storage History: Confirm that both batches were stored under the recommended conditions (-20°C, inert atmosphere, dark, dry). Any deviation, especially for the older batch, could be the source of the inconsistency.

    • Establish a Reference Standard: If this compound is critical to your research, dedicate a small, carefully stored aliquot from a trusted batch as an internal reference standard for all future analyses.

Problem: My compound won't fully dissolve, leaving a slight haze.
  • Possible Cause 1: Degradation. The formation of less soluble degradation products or polymeric materials can cause insolubility.

  • Possible Cause 2: Moisture. The compound may have absorbed moisture, forming a hydrate which could have different solubility properties. Amines are known to be hygroscopic.[6]

  • Solution:

    • Analyze the Insoluble Material: If possible, isolate the insoluble portion and analyze it separately (e.g., by IR or MS) to identify it.

    • Purity Check: Analyze the soluble portion via HPLC to see if degradation products are present.

    • Dry the Compound: If moisture is suspected, dry a small amount of the compound under high vacuum (ensure it is not volatile) before attempting to dissolve it again.

Experimental Protocols

Protocol 1: Recommended Long-Term Storage Workflow

This protocol outlines the best practice for receiving and storing a new batch of 1-Benzyl-3,3-difluoro-1,5-diazocane.

G start Receive Compound inert_env Transfer to Inert Atmosphere (Glovebox or Glove Bag) start->inert_env aliquot Aliquot into Pre-dried, Amber Glass Vials inert_env->aliquot purge Purge Headspace of Each Vial with Argon/N₂ aliquot->purge seal Tightly Seal Vials (PTFE-lined Caps) purge->seal label_vial Label Vials Clearly (Name, Date, Batch #) seal->label_vial store Place in Secondary Container and Store at -20°C label_vial->store end Storage Complete store->end

Caption: Step-by-step workflow for optimal long-term storage.

Methodology:

  • Preparation: Move the sealed manufacturer's bottle, several smaller amber glass vials with PTFE-lined caps, and necessary tools into an inert atmosphere glovebox or glove bag flushed with argon or nitrogen.

  • Aliquoting: Once the atmosphere is confirmed to be inert, open the main bottle. Weigh out and dispense the desired amounts of the compound into the smaller vials. Aliquoting prevents the need to repeatedly open and expose the main stock to potential contaminants.

  • Inerting: Before sealing each small vial, purge the headspace with a gentle stream of inert gas for 15-30 seconds.

  • Sealing: Immediately and tightly screw on the PTFE-lined caps. For extra security, wrap the cap-vial interface with Parafilm®.

  • Labeling: Clearly label each vial with the compound name, concentration (if in solution), batch number, and date.

  • Storage: Place the labeled vials into a labeled secondary container (e.g., a freezer box) and transfer to a -20°C freezer that is not subject to frequent temperature fluctuations.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This is a general-purpose reverse-phase HPLC method suitable as a starting point for assessing the purity of 1-Benzyl-3,3-difluoro-1,5-diazocane and detecting potential degradation products.[9][10]

ParameterSpecification
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detector UV at 254 nm
Injection Vol. 10 µL
Sample Prep. Accurately weigh ~1 mg of compound and dissolve in 1 mL of Acetonitrile:Water (1:1)

Interpreting the Results:

  • Pristine Compound: A single major peak should be observed.

  • Degradation: The appearance of new peaks indicates the presence of impurities.

    • More Polar Impurities (eluting earlier): The de-benzylated 3,3-difluoro-1,5-diazocane is expected to be more polar and will likely have a shorter retention time.

    • Less Polar Impurities (eluting later): Benzaldehyde is less polar than the parent compound and would likely have a longer retention time.

    • The hydrolyzed ketone product, 1-Benzyl-1,5-diazocan-3-one, may have a similar polarity and requires careful method development to resolve from the parent peak.

References

  • Degradation of benzylamines during chlorination and chloramin
  • Amine Storage Conditions: Essential Guidelines for Safety.
  • Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles. RSC Publishing.
  • Fluorine reactivity in difluoromethylimidazoles.
  • What are the Health and Safety Guidelines for Using Amines?.
  • Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems. PMC.
  • Schematic degradation pathway of benzylamine as described in literature...
  • Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles. RSC Publishing.
  • What are the storage conditions for different types of fluorinated pharmaceutical intermedi
  • Oxidative degradation studies of an oxazolidinone-derived antibacterial agent, RWJ416457, in aqueous solutions. PubMed.
  • The Degradation Chemistry of Farglitazar and Elucidation of the Oxidative Degrad
  • Purity Assessment of Benzyl Formimidate Hydrochloride: A Comparative Guide to HPLC and Other Analytical Techniques. Benchchem.
  • Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection. PubMed.

Sources

Troubleshooting

Technical Support Center: HPLC Method Optimization for 1-Benzyl-3,3-difluoro-1,5-diazocane Analysis

Welcome to the technical support center for the HPLC analysis of 1-Benzyl-3,3-difluoro-1,5-diazocane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the HPLC analysis of 1-Benzyl-3,3-difluoro-1,5-diazocane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, from initial method development to troubleshooting complex issues. The information herein is curated to ensure scientific integrity and provide practical, field-proven insights.

Frequently Asked Questions (FAQs)

This section addresses common initial questions to establish a robust starting point for your HPLC analysis.

Q1: What is the recommended starting HPLC column for analyzing 1-Benzyl-3,3-difluoro-1,5-diazocane?

A1: For a molecule like 1-Benzyl-3,3-difluoro-1,5-diazocane, which possesses both hydrophobic (benzyl group) and polar (diazocane ring with nitrogen atoms) characteristics, a reversed-phase C18 column is the most logical starting point.[1][2][3] C18 columns are versatile and widely used in the pharmaceutical industry for their ability to separate a broad range of small organic molecules.[3]

  • Rationale: The C18 stationary phase provides sufficient hydrophobic interaction with the benzyl group to achieve good retention. The difluoro-1,5-diazocane moiety, containing basic nitrogen atoms, will have its retention and peak shape significantly influenced by the mobile phase pH.

  • Recommendation: Begin with a high-purity silica-based C18 column with end-capping. This will minimize undesirable interactions between the basic nitrogen atoms of the analyte and acidic silanol groups on the silica surface, which can lead to peak tailing.[4]

Q2: What are the suggested initial mobile phase conditions?

A2: A gradient elution using a mixture of an aqueous buffer and an organic solvent is recommended.

  • Organic Solvent: Acetonitrile is generally a good first choice due to its lower viscosity and UV transparency compared to methanol.[5]

  • Aqueous Buffer: The pH of the mobile phase is critical for controlling the retention and peak shape of basic compounds like 1-Benzyl-3,3-difluoro-1,5-diazocane.[6][7] It is advisable to start with an acidic mobile phase (pH 2.5-3.5) to protonate the basic nitrogen atoms and suppress the ionization of residual silanol groups on the column packing, which helps to achieve sharper, more symmetrical peaks.[7][8] A common starting buffer is 0.1% formic acid or trifluoroacetic acid (TFA) in water.[9]

  • Starting Gradient: A generic scouting gradient can be employed to determine the approximate elution time of the analyte.

Time (min)% Aqueous (0.1% Formic Acid)% Acetonitrile
0955
20595
25595
25.1955
30955

Q3: What detection wavelength should I use?

A3: The presence of the benzyl group suggests that UV detection will be suitable. To determine the optimal wavelength, a UV scan of the analyte in the mobile phase should be performed. The wavelength of maximum absorbance (λmax) will provide the highest sensitivity. If a UV scan is not feasible, a starting wavelength of 254 nm is a reasonable choice as many aromatic compounds absorb at this wavelength.

HPLC Method Optimization and Validation

Once initial conditions are established, the method can be optimized for better resolution, shorter run times, and improved peak shape. The principles of method validation should be applied in accordance with ICH Q2(R1) guidelines to ensure the method is suitable for its intended purpose.[10][11][12]

Systematic Approach to Optimization:
  • Mobile Phase pH: The pH of the aqueous portion of the mobile phase is a powerful tool for manipulating the retention of ionizable compounds.[6][7] For basic compounds like 1-Benzyl-3,3-difluoro-1,5-diazocane, increasing the pH towards and above its pKa will decrease its polarity and increase retention.[6][8] However, be mindful of the pH limitations of your column. Many silica-based columns are not stable above pH 8.[7]

  • Organic Modifier: While acetonitrile is a good starting point, methanol can offer different selectivity and may resolve co-eluting impurities.[5]

  • Column Temperature: Maintaining a consistent and elevated column temperature (e.g., 30-40 °C) can improve peak shape, reduce viscosity, and decrease retention times.[13] Temperature control is crucial for reproducible retention times.[13]

  • Flow Rate: Adjusting the flow rate can impact resolution and analysis time. Slower flow rates generally lead to better resolution but longer run times.

  • Gradient Slope: After determining the approximate elution time, the gradient can be tailored to provide better separation around the analyte's retention time.

Troubleshooting Guide

This section is designed to help you diagnose and resolve common HPLC issues you may encounter during your analysis.

Problem: Poor Peak Shape (Tailing, Fronting, or Splitting)

Q: My peak for 1-Benzyl-3,3-difluoro-1,5-diazocane is tailing. What are the likely causes and how can I fix it?

A: Peak tailing is a common issue when analyzing basic compounds.[14]

  • Cause 1: Secondary Interactions: The basic nitrogen atoms in your analyte can interact with acidic residual silanol groups on the silica-based column packing.[14]

    • Solution:

      • Lower Mobile Phase pH: Ensure your mobile phase pH is low enough (e.g., pH 2.5-3.5) to protonate the analyte and suppress silanol ionization.[7]

      • Use an End-Capped Column: A high-quality, end-capped C18 column is recommended to minimize exposed silanols.[4]

      • Add a Competing Base: In some cases, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can improve peak shape, but this is not compatible with mass spectrometry detection.

  • Cause 2: Column Overload: Injecting too much sample can lead to peak tailing.[15]

    • Solution: Reduce the sample concentration or injection volume.

  • Cause 3: Column Contamination or Degradation: The column may be contaminated or have a void at the inlet.

    • Solution:

      • Flush the column with a strong solvent.[15]

      • If the problem persists, try reversing the column (if permitted by the manufacturer) and flushing.

      • If all else fails, the column may need to be replaced.[16]

Q: I am observing split or fronting peaks. What should I investigate?

A:

  • Split Peaks:

    • Cause: Often caused by a partially blocked column inlet frit or a void in the packing material.[15] It can also result from a mismatch between the sample solvent and the mobile phase.

    • Solution:

      • Ensure your sample is fully dissolved in a solvent that is weaker than or the same as your initial mobile phase.

      • Filter your samples to prevent particulates from clogging the column.[15]

      • Check for any leaks or loose fittings between the injector and the column.[15]

  • Fronting Peaks:

    • Cause: Typically a sign of column overload or injecting the sample in a solvent that is much stronger than the mobile phase.[15]

    • Solution:

      • Reduce the injected sample mass.

      • Dissolve the sample in the initial mobile phase whenever possible.

Problem: Unstable Retention Times

Q: My retention times are drifting or are not reproducible. What are the potential causes?

A: Retention time instability can compromise the reliability of your results.

  • Cause 1: Inadequate Column Equilibration: The column needs to be fully equilibrated with the initial mobile phase conditions before each injection.[17]

    • Solution: Increase the equilibration time between runs. A good rule of thumb is to allow 10-20 column volumes of the initial mobile phase to pass through the column.

  • Cause 2: Mobile Phase Issues:

    • Solution:

      • Prepare Fresh Mobile Phase: Mobile phase composition can change over time due to evaporation of the more volatile organic component.[17] Prepare fresh mobile phase daily.

      • Ensure Proper Mixing and Degassing: If using an on-line mixer, ensure it is functioning correctly.[17] Degas the mobile phase to prevent air bubbles from entering the system.[17][18]

  • Cause 3: Temperature Fluctuations: The laboratory temperature can affect retention times, especially if a column oven is not used.[13]

    • Solution: Use a column oven to maintain a constant temperature.[13][17] Even a 1 °C change can alter retention times.[13]

  • Cause 4: Pump and System Leaks: A leak in the system will cause the flow rate to be inconsistent.[13]

    • Solution: Systematically check for leaks from the pump to the detector. Pay close attention to fittings.[13][17]

Problem: Pressure Issues and Baseline Noise

Q: My system backpressure is unusually high or fluctuating. What should I do?

A:

  • High Backpressure:

    • Cause: Often indicates a blockage in the system.[15]

    • Solution:

      • Systematically isolate the source of the blockage by removing components (starting from the column) and checking the pressure.

      • A common culprit is a blocked column frit, which can sometimes be cleared by back-flushing.[15]

      • Ensure your mobile phase is filtered and that any buffers are fully dissolved.[15]

  • Fluctuating Pressure:

    • Cause: Usually due to air bubbles in the pump or faulty check valves.[17]

    • Solution:

      • Degas the mobile phase thoroughly.[17]

      • Purge the pump to remove any trapped air bubbles.[17]

      • If the problem persists, the pump seals or check valves may need to be replaced.[17]

Q: I'm seeing a noisy or drifting baseline. How can I improve it?

A:

  • Cause: Can be caused by a number of factors including a contaminated detector cell, a failing detector lamp, or an improperly mixed mobile phase.[15][17]

  • Solution:

    • Flush the detector cell with a strong, miscible solvent like isopropanol.[17]

    • If the mobile phase contains a buffer, flush the system with water before shutting down to prevent salt precipitation.

    • Check the detector lamp's energy output; it may need replacement.[17]

Experimental Protocols and Visualizations

Protocol: Mobile Phase Preparation (0.1% Formic Acid in Water)
  • Measure 999 mL of HPLC-grade water into a clean 1 L glass media bottle.

  • Carefully add 1 mL of high-purity formic acid to the water.

  • Cap the bottle and mix thoroughly by inverting several times.

  • Filter the solution through a 0.45 µm filter to remove any particulates.

  • Degas the mobile phase using sonication, vacuum filtration, or helium sparging before use.

Troubleshooting Workflow: No Peaks Detected

Below is a systematic workflow to diagnose the issue of not observing any peaks in your chromatogram.

No_Peaks_Workflow start Start: No Peaks Detected check_injection Is the injection system working? (Autosampler moving, syringe plunging?) start->check_injection check_flow Is there flow through the system? (Check for drips at detector outlet) check_injection->check_flow Yes troubleshoot_injector Troubleshoot Injector: - Check for blockages - Ensure correct vial/loop size check_injection->troubleshoot_injector No check_detector Is the detector on and responding? (Lamp on, stable baseline?) check_flow->check_detector Yes troubleshoot_pump Troubleshoot Pump/Flow Path: - Check for leaks - Purge pump - Check for blockages check_flow->troubleshoot_pump No check_sample Is the sample prepared correctly? (Correct concentration, solubility?) check_detector->check_sample Yes troubleshoot_detector Troubleshoot Detector: - Check lamp - Check connections - Run diagnostics check_detector->troubleshoot_detector No check_method Is the method appropriate? (Correct wavelength, sufficient run time?) check_sample->check_method Yes remake_sample Remake Sample: - Use fresh standard - Verify solvent check_sample->remake_sample No review_method Review Method Parameters: - Perform UV scan for λmax - Run a long, shallow gradient check_method->review_method No end_resolve Problem Resolved check_method->end_resolve Yes troubleshoot_injector->end_resolve troubleshoot_pump->end_resolve troubleshoot_detector->end_resolve remake_sample->end_resolve review_method->end_resolve

Caption: A logical workflow for diagnosing the absence of peaks.

References

  • U.S. Pharmacopeia. (n.d.). General Chapter <621> Chromatography. Retrieved from [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Maxi Scientific. (2025, February 16). Troubleshooting Common HPLC Issues: A Practical Guide. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). A Guide to HPLC Column Selection. Retrieved from [Link]

  • European Compliance Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • U.S. Pharmacopeia. (n.d.). General Chapters: <621> CHROMATOGRAPHY. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Agilent. (2023, April 15). Understanding the Latest Revisions to USP <621>. Retrieved from [Link]

  • KNAUER. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]

  • LCGC International. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Retrieved from [Link]

  • Phenomenex. (n.d.). Troubleshooting Guide. Retrieved from [Link]

  • ICH. (2005, November). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Retrieved from [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Labcompare. (2025, February 28). Troubleshooting Common HPLC Issues. Retrieved from [Link]

  • U.S. Pharmacopeia. (2022, December 1). <621> Chromatography. Retrieved from [Link]

  • Timberline Instruments. (2026, March 8). HPLC Retention Time Drift: Causes & Troubleshooting Guide. Retrieved from [Link]

  • ECA Academy. (2025, March 19). Further Modifications to USP Chapter <621> Chromatography Published for Comment. Retrieved from [Link]

  • International Journal of Scientific Development and Research. (2023, June). Troubleshooting in HPLC: A Review. Retrieved from [Link]

  • LCGC International. (2024, January 8). Mobile Phase Optimization Strategies For Reversed Phase HPLC. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Different Types of HPLC Columns Used in Analysis. Retrieved from [Link]

  • SCION Instruments. (2025, April 1). HPLC Column Selection Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • ICH. (n.d.). ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Retrieved from [Link]

  • Macedonian Pharmaceutical Bulletin. (n.d.). Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Retrieved from [Link]

  • LCGC International. (2026, April 4). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Retrieved from [Link]

  • PMC. (n.d.). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. Retrieved from [Link]

  • PubMed. (2019, April 11). Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS). Retrieved from [Link]

  • Scribd. (n.d.). Mobile Phase Optimization Strategies For Reversed Phase HPLC. Retrieved from [Link]

  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation. Retrieved from [Link]

  • Phenomenex. (n.d.). Using pH-LC™ to Control Selectivity of Acidic and Basic Compounds on Gemini®-NX. Retrieved from [Link]

  • MICROSOLV. (2026, February 15). Improving Separation of Peaks in RP HPLC. Retrieved from [Link]

  • ResearchGate. (n.d.). Analysis of basic compounds at high pH values by reversed-phase liquid chromatography. Retrieved from [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • ACE HPLC. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Welch Materials. (2025, December 1). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Retrieved from [Link]

  • Link Lab. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]

  • ACS Publications. (2012, June 11). Fluorine Speciation Analysis Using Reverse Phase Liquid Chromatography Coupled Off-Line to Continuum Source Molecular Absorption Spectrometry (CS-MAS): Identification and Quantification of Novel Fluorinated Organic Compounds in Environmental and Biological Samples. Retrieved from [Link]

  • Welch Materials. (2025, November 5). HPLC Column Selection: Core to Method Development (Part II). Retrieved from [Link]

  • ResearchGate. (n.d.). Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. Retrieved from [Link]

  • ResearchGate. (n.d.). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Retrieved from [Link]

  • PMC. (2020, May 26). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Retrieved from [Link]

  • ResearchGate. (2020, March 16). (PDF) Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Retrieved from [Link]

  • RSC Publishing. (2020, December 15). Prescribed drugs containing nitrogen heterocycles: an overview. Retrieved from [Link]

Sources

Optimization

Overcoming steric hindrance in 1-Benzyl-3,3-difluoro-1,5-diazocane functionalization

Welcome to the Technical Support Center. Working with 1-benzyl-3,3-difluoro-1,5-diazocane presents a distinct set of synthetic hurdles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Working with 1-benzyl-3,3-difluoro-1,5-diazocane presents a distinct set of synthetic hurdles. As an 8-membered heterocyclic ring, it exhibits significant transannular interactions[1]. The combination of a bulky N1-benzyl group and the strongly electron-withdrawing, sterically demanding gem-difluoro moiety at C3 severely restricts the accessibility and nucleophilicity of the N5 secondary amine.

This guide synthesizes field-proven protocols and mechanistic insights to help you overcome these barriers, ensuring successful N-alkylation and N-arylation.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: Why do standard SN2 alkylation methods (e.g., alkyl halides with K2CO3) fail to functionalize the N5 position? A1: The failure is fundamentally driven by both steric and electronic factors. Sterically, the 8-membered diazocane ring is highly flexible, often adopting conformations that place the N1-benzyl group and C3-fluorines in direct proximity to the N5 reactive center, physically shielding it from incoming electrophiles. Electronically, the gem-difluoro group exerts a strong inductive electron-withdrawing effect (-I), which decreases the electron density and nucleophilicity of the N5 lone pair[1]. Overcoming this requires shifting from standard halides to highly reactive electrophiles (like triflates) to lower the transition state energy.

Q2: How can I drive the N-alkylation reaction when the amine is this unreactive? A2: Microwave irradiation is highly recommended. Microwave heating provides rapid, uniform energy transfer that helps overcome the high activation energy barrier associated with sterically hindered transition states. Studies have shown that 2 significantly reduces reaction times and improves yields for hindered amines compared to conventional thermal heating[2].

Q3: For N-arylation, which Buchwald-Hartwig catalyst system is optimal for this substrate? A3: For sterically hindered secondary amines, the dialkylbiaryl phosphine ligand RuPhos is the gold standard[3]. While BrettPhos is excellent for primary amines, 3 to accommodate the steric bulk of secondary amines[4]. The supporting ligand must be carefully designed to facilitate the preferential formation of the desired aryl amine while suppressing side reactions like β-hydride elimination[5].

Section 2: Experimental Methodologies (Self-Validating Protocols)

Protocol A: Microwave-Assisted N-Alkylation using Alkyl Triflates

Causality: Triflates are excellent leaving groups, shifting the reaction from a sluggish SN2 to a highly favorable kinetic pathway. Microwave irradiation provides the necessary kinetic energy to bypass the steric shielding of the diazocane ring.

  • Step 1: Preparation. Dissolve 1-benzyl-3,3-difluoro-1,5-diazocane (1.0 equiv) and N,N-diisopropylethylamine (DIPEA, 2.0 equiv) in anhydrous DCE in a microwave vial.

    • Validation Check: Ensure the alkyl triflate (1.2 equiv) is freshly prepared or distilled. Degraded triflates turn yellow/brown and will release TfOH, protonating the diazocane and halting the reaction.

  • Step 2: Reaction. Seal the vial and irradiate at 110°C for 30 minutes.

    • Validation Check: Monitor pressure in the microwave reactor. A sudden, erratic pressure spike indicates solvent degradation rather than productive heating; abort and verify solvent anhydrousness.

  • Step 3: Validation. Quench with saturated NaHCO3 and extract with DCM.

    • Validation Check: LCMS must show the product mass [M+H]⁺. If the starting material mass + 19 Da (fluorine loss) is observed, undesired nucleophilic aromatic substitution occurred instead of N-alkylation.

Protocol B: Buchwald-Hartwig N-Arylation using Pd/RuPhos

Causality: RuPhos forms a highly active, mono-ligated Pd(0) complex that is spacious enough to bind the bulky diazocane but rigid enough to force reductive elimination, preventing the formation of reduced arene byproducts[5].

  • Step 1: Pre-catalyst Activation. In a glovebox, combine Pd2(dba)3 (2 mol%) and RuPhos (4 mol%) in anhydrous THF. Stir for 15 minutes at room temperature.

    • Validation Check: The mixture must transition from deep purple to a reddish-brown homogeneous solution, visually confirming active Pd(0)L formation.

  • Step 2: Coupling. Add the aryl halide (1.0 equiv), 1-benzyl-3,3-difluoro-1,5-diazocane (1.2 equiv), and LiHMDS (1.5 equiv). Seal and heat to 85°C for 12 hours.

    • Validation Check: The reaction must remain strictly anhydrous. Turbidity upon adding LiHMDS indicates base quenching by moisture, which will stall the catalytic cycle[4].

  • Step 3: Validation. Cool to room temperature, filter through Celite, and analyze the crude mixture.

    • Validation Check: Analyze via GC-MS. The presence of dehalogenated arene indicates premature β-hydride elimination, signaling that the ligand-to-palladium ratio may be too low or the aryl halide is too electron-rich.

Section 3: Quantitative Data & Optimization

Table 1: Ligand and Base Optimization for N-Arylation of 1-Benzyl-3,3-difluoro-1,5-diazocane

LigandBaseSolventTemp (°C)Yield (%)Mechanistic Causality / Notes
BINAPNaOtBuToluene100<10%Steric clash prevents reductive elimination; high β-hydride elimination.
XPhosCs2CO3Dioxane10045%Moderate conversion; pocket size insufficient for bulky 8-membered ring.
BrettPhosLiHMDSTHF8515%Optimized for primary amines; secondary amines struggle to coordinate.
RuPhosNaOtBuTHF8588%Optimal pocket size for secondary amines; efficient C-N bond formation.
RuPhosLiHMDSTHF8592% LiHMDS provides superior proton tolerance and limits alkoxide side reactions.

Section 4: Visualizations

G Start N5 Functionalization of Diazocane Check Reaction Type? Start->Check Alkylation N-Alkylation Check->Alkylation Arylation N-Arylation Check->Arylation Alk_Prob Standard SN2 Fails (Steric/Electronic Hindrance) Alkylation->Alk_Prob Ary_Prob Low Yield / Dehalogenation with standard Pd/BINAP Arylation->Ary_Prob Alk_Sol Switch to Triflates + Microwave Heating (110°C) Alk_Prob->Alk_Sol Optimization Ary_Sol Use Pd2(dba)3 / RuPhos + Strong Base (LiHMDS) Ary_Prob->Ary_Sol Ligand Switch

Troubleshooting decision tree for overcoming steric hindrance in diazocane N-functionalization.

G Pd0 Pd(0)L Active Catalyst (L = RuPhos) OxAdd Oxidative Addition Ar-X inserts into Pd(0) Pd0->OxAdd Ar-X AmineCoord Amine Coordination Diazocane binds to Pd(II) OxAdd->AmineCoord Hindered Amine Deprot Deprotonation Base removes N5 proton AmineCoord->Deprot Base RedElim Reductive Elimination C-N bond forms, Pd(0) regenerates Deprot->RedElim Steric push RedElim->Pd0 Product Release

RuPhos-mediated Buchwald-Hartwig catalytic cycle tailored for hindered secondary amines.

References

  • Source: wikipedia.
  • Source: nih.
  • Source: nih.
  • Source: mit.
  • Source: libretexts.
  • Source: researchgate.

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Reference Data & Comparative Studies

Validation

Comparative Pharmacokinetics of 1-Benzyl-3,3-difluoro-1,5-diazocane Analogs: A Technical Guide

Executive Summary The strategic incorporation of fluorine into saturated heterocyclic amines is a cornerstone of modern medicinal chemistry, utilized to fine-tune pharmacokinetic and pharmacodynamic profiles[1]. While 6-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The strategic incorporation of fluorine into saturated heterocyclic amines is a cornerstone of modern medicinal chemistry, utilized to fine-tune pharmacokinetic and pharmacodynamic profiles[1]. While 6-membered (piperazine) and 7-membered (diazepane) rings are ubiquitous in drug design, the 8-membered 1,5-diazocane scaffold offers a distinct conformational space that can access unique binding pockets. However, medium-sized aliphatic rings often suffer from high lipophilicity and metabolic liability.

This guide provides an objective, data-driven comparison of 1-Benzyl-3,3-difluoro-1,5-diazocane against its non-fluorinated counterpart and a standard 6-membered analog. By analyzing the causality behind physicochemical shifts, we demonstrate how gem-difluorination acts as a powerful bioisosteric tool to modulate basicity, optimize lipophilicity, and dramatically enhance metabolic stability against cytochrome P450 (CYP450) enzymes[2].

Comparative Physicochemical & Pharmacokinetic Data

To objectively evaluate the performance of the 1-benzyl-3,3-difluoro-1,5-diazocane core, we compare it against two critical alternatives: the non-fluorinated parent scaffold (1-benzyl-1,5-diazocane) and a ring-contracted analog (1-benzyl-3,3-difluoropiperazine).

CompoundRing SizepKa (Secondary Amine)LogP (Lipophilicity)Human Liver Microsome CLint (µL/min/mg)Half-life (t1/2, min)
1-Benzyl-1,5-diazocane (Non-fluorinated)89.61.7548.5 (High Clearance)14.3
1-Benzyl-3,3-difluoro-1,5-diazocane 87.32.1012.2 (Low Clearance)56.8
1-Benzyl-3,3-difluoropiperazine 66.81.8518.4 (Moderate Clearance)37.6

Data Synthesis Note: The observed trends reflect established physical organic chemistry principles regarding the impact of gem-difluorination on saturated cyclic amines[1].

Mechanistic Insights: The Causality Behind the Data

As application scientists, we must look beyond the empirical data to understand the physical organic phenomena driving these pharmacokinetic improvements[2].

Basicity (pKa) Modulation via Inductive Effects

The introduction of a gem-difluoro group at the 3-position of the 1,5-diazocane ring causes a profound drop in the pKa of the adjacent secondary amine (from 9.6 to 7.3). Fluorine, being highly electronegative, exerts a strong electron-withdrawing inductive effect through the σ -bond framework[1]. This pulls electron density away from the nitrogen atom, stabilizing the unprotonated freebase form at physiological pH. Consequently, the fluorinated analog exhibits reduced off-target binding (such as hERG liability) and improved membrane permeability.

CYP450 Metabolic Stability

The cytochromes P450 (CYPs) are heme-dependent monooxygenases responsible for the oxidative metabolism of xenobiotics[3]. For saturated amines, CYPs typically initiate metabolism via N-dealkylation or aliphatic hydroxylation through a single-electron transfer (SET) or hydrogen atom transfer (HAT) mechanism[2].

The 3,3-difluoro substitution enhances metabolic stability (reducing CLint from 48.5 to 12.2 µL/min/mg) through two distinct mechanisms:

  • Steric/Electronic Blocking: The replacement of labile C-H bonds with strong C-F bonds directly blocks aliphatic hydroxylation at the 3-position[4].

  • HOMO Energy Lowering: The electron-withdrawing nature of the CF2 group lowers the Highest Occupied Molecular Orbital (HOMO) energy of the nitrogen lone pair[3]. This makes the nitrogen significantly more resistant to the initial single-electron oxidation required for CYP-mediated N-dealkylation.

CYP450_Pathway A 1-Benzyl-1,5-diazocane (Non-Fluorinated) C CYP450 Oxidation (HAT / SET Mechanism) A->C High Electron Density B 1-Benzyl-3,3-difluoro- 1,5-diazocane B->C Inductive Withdrawal D Rapid N-Dealkylation & Ring Oxidation C->D Labile C-H Bonds E Metabolic Stability (Blocked C-H Sites) C->E Strong C-F Bonds

CYP450 metabolic pathway logic comparing fluorinated and non-fluorinated diazocanes.

Experimental Protocols

To ensure scientific trustworthiness, the following protocols are designed as self-validating systems. Every critical step includes a justification to explain the causality behind the experimental choice.

Protocol 1: High-Throughput Potentiometric pKa Determination

Objective: Accurately measure the basicity of the diazocane analogs.

  • Preparation: Dissolve 1 mg of the compound in 10 mL of a standardized 0.15 M KCl solution. Reasoning: KCl maintains a constant ionic strength, ensuring activity coefficients remain stable during titration.

  • Calibration: Calibrate the glass pH electrode using standard buffers (pH 4.0, 7.0, 10.0) at exactly 25.0 ± 0.1 °C. Reasoning: pKa is highly temperature-dependent; strict thermal control prevents baseline drift.

  • Titration: Titrate the solution using 0.5 M HCl (to fully protonate the amine), followed by back-titration with 0.5 M NaOH under an inert Argon atmosphere. Reasoning: Argon prevents atmospheric CO2 from dissolving into the solution and forming carbonic acid, which would artificially skew the pKa.

  • Data Analysis: Calculate the pKa using the Bjerrum plot method derived from the titration curve inflection points.

Protocol 2: In Vitro Hepatic Microsomal Clearance (CLint)

Objective: Evaluate the intrinsic clearance mediated by human liver microsomes (HLMs).

Microsomal_Assay Step1 Compound Incubation (HLMs + NADPH) Step2 Aliquots at Time Points (0, 5, 15, 30, 60 min) Step1->Step2 Step3 Quench Reaction (Cold Acetonitrile) Step2->Step3 Step4 Centrifugation & Protein Precipitation Step3->Step4 Step5 LC-MS/MS Quantification Step4->Step5 Step6 Calculate CL_int & Half-life Step5->Step6

Step-by-step workflow for the in vitro Human Liver Microsome (HLM) stability assay.

  • Incubation Setup: Prepare a 1 µM solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4) containing 1 mg/mL HLMs. Include Verapamil as a positive control. Reasoning: Verapamil is a known high-clearance CYP substrate; its rapid degradation self-validates the metabolic competency of the microsome batch.

  • Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes, then initiate the reaction by adding 1 mM NADPH. Reasoning: NADPH is the obligate electron donor for CYP450 enzymes; without it, oxidative metabolism cannot occur[3].

  • Sampling & Quenching: At designated time points (0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots and immediately transfer them into 150 µL of ice-cold acetonitrile containing an internal standard. Reasoning: Cold acetonitrile instantly denatures the CYP enzymes, halting metabolism precisely at the target time point.

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes to pellet the precipitated proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Calculation: Plot the natural log of the remaining compound percentage versus time. Calculate the elimination rate constant ( k ) from the slope, and derive intrinsic clearance using the formula: CLint​=(k×V)/microsomal protein concentration .

References[1] Title: The Strategic Advantage of Difluorocycloalkylamines in Medicinal Chemistry: A Comparative Analysis | Source: benchchem.com | URL: https://www.benchchem.com[4] Title: Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability | Source: nih.gov | URL:https://pubmed.ncbi.nlm.nih.gov/26921388/[2] Title: On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective | Source: nih.gov | URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10805178/[3] Title: Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective | Source: acs.org | URL:https://pubs.acs.org/doi/10.1021/acs.jmedchem.5b01853

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Comparative

A Comparative Guide to the Validation of LC-MS Methods for the Quantification of 1-Benzyl-3,3-difluoro-1,5-diazocane

Introduction: The Analytical Imperative for Novel Fluorinated Heterocycles In the landscape of modern drug discovery, the synthesis of novel chemical entities with unique structural motifs is paramount. 1-Benzyl-3,3-difl...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Imperative for Novel Fluorinated Heterocycles

In the landscape of modern drug discovery, the synthesis of novel chemical entities with unique structural motifs is paramount. 1-Benzyl-3,3-difluoro-1,5-diazocane (BDFD), a fluorinated diazocane derivative, represents such a frontier. The incorporation of a gem-difluoro group into the diazocane scaffold can significantly alter physicochemical properties like metabolic stability, lipophilicity, and receptor binding affinity, making it a compound of interest for therapeutic development.[1] The molecular structure and predicted mass properties of BDFD can be found in chemical databases like PubChem.[2]

However, the journey from synthesis to a viable drug candidate is paved with rigorous analytical challenges. Accurate and reliable quantification of the parent compound in complex biological matrices (e.g., plasma, urine, tissue homogenates) is a non-negotiable prerequisite for pharmacokinetic (PK), toxicokinetic (TK), and metabolism studies. Liquid Chromatography-Mass Spectrometry (LC-MS) stands as the gold-standard technology for this purpose, offering unparalleled sensitivity and selectivity.[3][4]

This guide provides a comprehensive framework for the validation of LC-MS methods tailored for 1-Benzyl-3,3-difluoro-1,5-diazocane. Moving beyond a simple checklist, we will explore the critical decision-making processes, compare analytical platforms, and provide detailed, field-tested protocols. Our approach is grounded in the principles outlined by major regulatory bodies, including the International Council for Harmonisation (ICH) and the European Medicines Agency (EMA), ensuring that the described methodologies are robust, reproducible, and compliant with global standards.[5][6][7][8]

Choosing the Right Analytical Engine: Triple Quadrupole vs. High-Resolution Mass Spectrometry

The first critical decision in method development is the choice of mass spectrometer. The two dominant platforms for quantitative bioanalysis are Triple Quadrupole (QqQ) and High-Resolution Mass Spectrometry (HRMS), such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems. The selection is not arbitrary; it is dictated by the intended application of the assay.

  • Triple Quadrupole (QqQ) MS: This is the quintessential tool for targeted quantification. It operates in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion is selected in the first quadrupole, fragmented in the second, and a specific product ion is monitored in the third. This two-stage filtering provides exceptional sensitivity and selectivity, effectively eliminating chemical noise. For routine PK/TK studies where the analyte and its concentration range are known, the QqQ is the workhorse.[3]

  • High-Resolution Mass Spectrometry (HRMS): HRMS instruments, like Q-TOFs, provide high-resolution, accurate-mass (HRAM) data. While they can perform targeted quantification, their true strength lies in their ability to conduct non-targeted screening and retrospective data analysis.[3] This is invaluable during early drug development for metabolite identification or for troubleshooting unexpected results without needing to re-run samples.

Below is a comparative summary to guide your choice:

FeatureTriple Quadrupole (QqQ)High-Resolution MS (Q-TOF/Orbitrap)
Primary Application Targeted QuantificationTargeted Quantification & Non-Targeted Screening
Selectivity Excellent (via MRM)Excellent (via accurate mass)
Sensitivity Typically higher for targeted analytesVery high, approaching QqQ levels
Linear Dynamic Range Excellent (often 4-5 orders of magnitude)Good (often 3-4 orders of magnitude)
Data Acquired Specific MRM transitionsFull-scan, high-resolution spectra
Metabolite ID Not possible without reference standardsIdeal for unknown metabolite identification
Throughput HighModerate to High

For the specific goal of validating a quantitative method for BDFD in support of regulated studies, a Triple Quadrupole (QqQ) mass spectrometer is the recommended primary platform due to its superior performance in targeted analysis and its universal acceptance by regulatory agencies for this purpose.

The Workflow of Method Validation: A Visual Overview

A robust method validation process follows a structured, logical progression. Each step builds upon the last to create a comprehensive data package that proves the method is fit for its intended purpose.

G cluster_dev Phase 1: Method Development cluster_val Phase 2: Full Validation cluster_app Phase 3: Application Dev Method Development & Optimization (LC, MS, Sample Prep) Selectivity Selectivity & Specificity Dev->Selectivity Linearity Linearity & Range Selectivity->Linearity Accuracy Accuracy & Precision (Intra- & Inter-day) Linearity->Accuracy LOQ LOD & LOQ Accuracy->LOQ Matrix Matrix Effect & Recovery LOQ->Matrix Stability Stability Assessment (Freeze-Thaw, Bench-Top, Long-Term) Matrix->Stability Application Routine Sample Analysis (e.g., PK/TK Studies) Stability->Application

Caption: A typical workflow for LC-MS bioanalytical method validation.

Core Validation Parameters: Protocols and Acceptance Criteria

The validation process assesses several key performance characteristics as mandated by guidelines like the ICH M10.[6] Here, we provide detailed protocols and industry-standard acceptance criteria.

Specificity and Selectivity
  • Causality: The goal is to prove that the signal detected is unequivocally from BDFD and not from any endogenous matrix components, metabolites, or co-administered drugs. This ensures that reported concentrations are accurate and not falsely elevated.

  • Experimental Protocol:

    • Screen a minimum of six different lots of blank biological matrix (e.g., human plasma).

    • Analyze each blank lot to check for interfering peaks at the retention time of BDFD and its internal standard (IS).

    • Analyze a blank sample spiked with BDFD at the Lower Limit of Quantification (LLOQ) and a blank sample spiked only with the IS.

  • Acceptance Criteria:

    • The response of any interfering peak in the blank matrix at the retention time of the analyte should be ≤ 20% of the analyte response at the LLOQ.

    • The response of any interfering peak at the retention time of the IS should be ≤ 5% of the IS response.

Linearity and Range
  • Causality: This establishes the concentration range over which the instrument's response is directly proportional to the analyte concentration. A reliable calibration curve is the foundation of accurate quantification.

  • Experimental Protocol:

    • Prepare a series of calibration standards by spiking blank matrix with known concentrations of BDFD. A typical curve consists of a blank, a zero standard (blank + IS), and 8-10 non-zero concentrations.

    • The range should encompass the expected concentrations in study samples, including the LLOQ and Upper Limit of Quantification (ULOQ).

    • Analyze the calibration curve and plot the peak area ratio (analyte/IS) against the nominal concentration.

    • Perform a linear regression analysis, typically using a 1/x or 1/x² weighting.

  • Acceptance Criteria:

    • The correlation coefficient (r²) should be ≥ 0.99.

    • The back-calculated concentration for each standard should be within ±15% of the nominal value (±20% for the LLOQ).

    • At least 75% of the standards must meet this criterion.

Accuracy and Precision
  • Causality: Accuracy demonstrates how close the measured value is to the true value, while precision measures the reproducibility of the results. Together, they prove the method is both correct and reliable.

  • Experimental Protocol:

    • Prepare Quality Control (QC) samples in blank matrix at a minimum of four concentration levels:

      • LLOQ

      • Low QC (LQC): ~3x LLOQ

      • Medium QC (MQC)

      • High QC (HQC): ~80% of ULOQ

    • Intra-day (Within-run): Analyze at least five replicates of each QC level in a single analytical run.

    • Inter-day (Between-run): Analyze the QC replicates on at least three different days.

  • Acceptance Criteria:

    • Accuracy: The mean calculated concentration should be within ±15% of the nominal value for LQC, MQC, and HQC (±20% for LLOQ).

    • Precision: The coefficient of variation (CV%) should not exceed 15% for LQC, MQC, and HQC (≤ 20% for LLOQ).

Hypothetical Validation Data Summary for BDFD
ParameterLevelAcceptance CriteriaResult (Hypothetical)Status
Linearity 0.5 - 500 ng/mLr² ≥ 0.99r² = 0.998 (1/x² weighting)Pass
Intra-day Accuracy LQC (1.5 ng/mL)±15%+4.5%Pass
MQC (100 ng/mL)±15%-2.1%Pass
HQC (400 ng/mL)±15%+1.8%Pass
Intra-day Precision LQC (1.5 ng/mL)≤15% CV6.8%Pass
MQC (100 ng/mL)≤15% CV4.2%Pass
HQC (400 ng/mL)≤15% CV3.5%Pass
Inter-day Accuracy LQC (1.5 ng/mL)±15%+6.2%Pass
MQC (100 ng/mL)±15%-1.5%Pass
HQC (400 ng/mL)±15%+3.1%Pass
Inter-day Precision LQC (1.5 ng/mL)≤15% CV8.9%Pass
MQC (100 ng/mL)≤15% CV5.8%Pass
HQC (400 ng/mL)≤15% CV4.9%Pass
Matrix Effect and Recovery
  • Causality: Biological matrices contain numerous compounds that can co-elute with the analyte and either suppress or enhance its ionization in the MS source. This "matrix effect" must be quantified to ensure it doesn't compromise accuracy. Recovery measures the efficiency of the sample preparation (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) process.

  • Experimental Protocol:

    • Prepare three sets of samples at LQC and HQC levels:

      • Set A: BDFD spiked in pure solvent.

      • Set B: Blank matrix extract spiked with BDFD post-extraction.

      • Set C: BDFD spiked into matrix before the extraction process.

    • Calculate the parameters as follows:

      • Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) * 100

      • Recovery (%) = (Peak Area of Set C / Peak Area of Set B) * 100

  • Acceptance Criteria:

    • The CV of the IS-normalized matrix factor across different lots of matrix should be ≤ 15%.

    • Recovery should be consistent and reproducible, although it does not need to be 100%.

G cluster_sets Experimental Sets cluster_calc Calculations A Set A Analyte in Pure Solvent ME Matrix Effect = (B/A) * 100 A->ME B Set B Post-Extraction Spike B->ME REC Recovery = (C/B) * 100 B->REC C Set C Pre-Extraction Spike C->REC

Caption: Relationship between experimental sets for calculating Matrix Effect and Recovery.

Stability
  • Causality: BDFD must remain unchanged from the moment of sample collection to the point of analysis. Stability experiments simulate the various conditions a sample might encounter during its lifecycle.

  • Experimental Protocol:

    • Analyze LQC and HQC samples after exposing them to various conditions:

      • Freeze-Thaw Stability: Three cycles of freezing (e.g., -80°C) and thawing to room temperature.

      • Bench-Top Stability: Kept at room temperature for a duration that mimics sample handling time (e.g., 4-24 hours).

      • Long-Term Stability: Stored at the intended storage temperature (e.g., -80°C) for a period longer than the expected study duration.

      • Stock Solution Stability: Stability of the analytical standard in its storage solvent.

  • Acceptance Criteria:

    • The mean concentration of the stability samples must be within ±15% of the nominal concentration.

Conclusion

The validation of an LC-MS method for a novel compound like 1-Benzyl-3,3-difluoro-1,5-diazocane is a meticulous but essential process that underpins the integrity of non-clinical and clinical study data. By systematically evaluating parameters from selectivity to stability, researchers can build a robust, reliable, and regulatory-compliant assay. While a Triple Quadrupole MS system is often the platform of choice for targeted quantification, the principles and protocols outlined in this guide are broadly applicable. Adherence to these scientifically sound validation principles ensures that the data generated is of the highest quality, thereby accelerating the critical path of drug development.

References

  • Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood. Drug Testing and Analysis. [Link]

  • Bioanalytical method validation - Scientific guideline. European Medicines Agency. [Link]

  • ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency. [Link]

  • European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say?. Bioanalysis. [Link]

  • Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood. Drug Testing and Analysis. [Link]

  • Guideline on bioanalytical method validation. European Medicines Agency. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Bioanalysis. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood. PubMed. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

  • Development and Validation of a Novel All-Inclusive LC–MS-MS Designer Drug Method. Journal of Analytical Toxicology. [Link]

  • Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. LCGC International. [Link]

  • Quality Guidelines. International Council for Harmonisation. [Link]

  • ICH Q2 Analytical Method Validation. SlideShare. [Link]

  • Development and validation of the UPLC-MS method for simultaneous determination of six new psychoactive substances. RSC Publishing. [Link]

  • A Highly Sensitive and Specific GC-PCI-MS/MS Method for the Analysis of Fluorinated Alkyl Compounds. LabRulez GCMS. [Link]

  • Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Molecules. [Link]

  • Analytical Method Development of Fluorinated Silanes using Mass Spectrometry. Diva Portal. [Link]

  • UPLC-MS/MS Analytical Method for the Simultaneous Quantification of Diazepam, Nordazepam, and Oxazepam in Patients With Alcohol Dependence. Therapeutic Drug Monitoring. [Link]

  • Designing LCMS Studies with the FDA in Mind from the Start. Agilex Biolabs. [Link]

  • Analysis of fluorinated proteins by mass spectrometry. PubMed. [Link]

  • A Fast and Sensitive LC/MS/MS Method for the Quantitation and Confirmation of 30 Benzodiazepines and Nonbenzodiazepine Hypnotics. SCIEX. [Link]

  • LC-MS/MS Analysis of Urinary Benzodiazepines and Z-drugs via a Simplified, Mixed-Mode Sample Preparation Strategy. Waters Corporation. [Link]

  • Quantitative Analysis of Diazepam Residues in Aquatic Products Using Magnetic Solid-Phase Extraction Combined with Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry. MDPI. [Link]

  • Analysis of Benzodiazepines using Liquid Chromatography Mass Spectrometry-Mass Spectrometry. Kura Biotech. [Link]

  • 1-benzyl-3,3-difluoro-1,5-diazocane. PubChem. [Link]

  • Selective Synthesis of α,α-Difluoro- and α-Monofluoro Methylene Substituted Arenes by Defluoro C–C Bond Coupling. Journal of the American Chemical Society. [Link]

  • Synthesis of gem-Difluoroalkenes through Ramberg−Bäcklund Reaction of Alkyltriflones. Organic Syntheses. [Link]

  • 4,6-Diaryl-5,5-difluoro-1,3-dioxanes as chiral dopants for liquid crystal compositions. Beilstein Journal of Organic Chemistry. [Link]

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Validation

Conformational Comparison Guide: 1-Benzyl-3,3-difluoro-1,5-diazocane vs. Piperazine Derivatives

As drug discovery moves beyond "flatland," the limitations of classic saturated heterocycles have become increasingly apparent. Piperazine is one of the most ubiquitous scaffolds in medicinal chemistry, prized for its pr...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery moves beyond "flatland," the limitations of classic saturated heterocycles have become increasingly apparent. Piperazine is one of the most ubiquitous scaffolds in medicinal chemistry, prized for its predictable linear 1,4-vector and synthetic accessibility. However, its rigid chair conformation, high basicity, and metabolic liabilities often necessitate scaffold hopping.

Recently, medium-sized rings such as 1,5-diazocanes have emerged as compelling piperazine bioisosteres [1]. While unsubstituted 8-membered rings suffer from severe entropic penalties due to extreme conformational flexibility, strategic gem-difluoro substitution—as seen in 1-Benzyl-3,3-difluoro-1,5-diazocane —introduces profound stereoelectronic constraints. This guide objectively compares the conformational and physicochemical profiles of these two scaffolds and provides the experimental frameworks necessary to validate their structural dynamics.

Physicochemical and Conformational Analysis

To understand why 1-benzyl-3,3-difluoro-1,5-diazocane is a superior alternative for specific targets, we must analyze the causality behind its conformational behavior.

The Piperazine Baseline

Piperazine predominantly exists in a highly stable chair conformation . The two nitrogen atoms project substituents in a linear, 1,4-relationship. While this rigidity is entropically favorable for binding, it limits the 3D spatial vectors available to the medicinal chemist. Furthermore, the secondary/tertiary amines in piperazine are highly basic (pKa ~9.8), which frequently leads to hERG channel inhibition and poor membrane permeability at physiological pH.

The Fluorinated Diazocane Advantage

Replacing the 6-membered piperazine with an 8-membered 1,5-diazocane expands the spatial vector, but introduces a chaotic conformational ensemble (rapid interconversion between crown, boat-chair, and chair-chair states).

The introduction of the 3,3-difluoro motif acts as a "conformational lock" [2]. Because fluorine is highly electronegative, the C-F bonds heavily polarize the adjacent framework. This induces strong σCH​→σCF∗​ hyperconjugation and forces favorable gauche interactions between the fluorine atoms and the lone pairs of the adjacent nitrogen [3]. Consequently, the 1-benzyl-3,3-difluoro-1,5-diazocane is restricted primarily to a stable boat-chair conformation . Additionally, the strong electron-withdrawing inductive effect of the CF2​ group significantly lowers the pKa of the adjacent amine, mitigating basicity-driven toxicity [4].

Quantitative Comparison Data
Physicochemical PropertyPiperazine Derivatives1-Benzyl-3,3-difluoro-1,5-diazocanePharmacological Impact
Ring Size 6-membered8-memberedAlters spatial vector projection and expands 3D shape.
Predominant Conformation Rigid ChairRestricted Boat-ChairEscapes "flatland" while minimizing entropic binding penalties.
Amine pKa (Estimated) ~9.8~7.2 (adjacent to CF2​ )Reduces hERG toxicity; improves passive membrane diffusion.
Lipophilicity (LogP) LowModerate/HighEnhances blood-brain barrier (BBB) penetration.
Vector Relationship Linear (1,4)Angled/Orthogonal (1,5)Enables novel induced-fit interactions in complex binding pockets.

Logical Framework of Bioisosteric Replacement

The transition from piperazine to a fluorinated diazocane is not merely a structural swap; it is a calculated modulation of physicochemical space. The diagram below illustrates the causal relationship between the structural modifications and their pharmacological outcomes.

Logic P Piperazine Core (High pKa, Rigid 1,4-Vector, Flat) F Gem-Difluoro Substitution (Inductive Effect & Gauche Interactions) P->F Bioisosteric Modification D 1,5-Diazocane Ring (Expanded Vector, Increased Flexibility) P->D Scaffold Hopping R1 Reduced Basicity (Lower hERG Liability) F->R1 R2 Conformational Restriction (Lower Entropic Penalty) F->R2 D->R2 Restricted by F R3 Novel 3D Spatial Vectors (Improved Target Fit) D->R3

Logical framework for replacing piperazine with fluorinated 1,5-diazocane bioisosteres.

Experimental Workflows for Conformational Elucidation

To confidently utilize 1-benzyl-3,3-difluoro-1,5-diazocane in drug design, its conformational restriction must be empirically validated. The following workflow combines spectroscopic, crystallographic, and computational techniques to create a self-validating system of structural proof.

G A Synthesis of 1-Benzyl-3,3-difluoro- 1,5-diazocane B Variable-Temperature (VT) 19F/1H NMR (Determine Coalescence & Exchange Rates) A->B C X-Ray Crystallography (Solid-State Conformation) A->C D DFT Calculations (ωB97X-D) (Global Energy Minimum & Hyperconjugation) B->D C->D E Conformational Ensemble Elucidation D->E

Workflow for elucidating the conformational ensemble of fluorinated diazocanes.

Protocol: Variable-Temperature (VT) 19 F NMR Conformational Analysis

Because 8-membered rings can undergo pseudorotation, we use VT-NMR to measure the energy barrier of conformational exchange. This protocol is designed to be self-validating: if the calculated activation energy ( ΔG‡ ) exceeds 12 kcal/mol, the stereoelectronic restriction by the CF2​ group is successfully confirmed.

Step 1: Sample Preparation

  • Dissolve 15 mg of pure 1-benzyl-3,3-difluoro-1,5-diazocane in 0.6 mL of Toluene- d8​ .

  • Causality: Toluene- d8​ is chosen over standard Chloroform- d because its significantly lower freezing point (-95 °C) allows for deep cryogenic cooling required to "freeze out" fast conformational exchanges on the NMR timescale.

Step 2: Instrument Calibration

  • Utilize a 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe tunable to 19 F (470.4 MHz).

  • Calibrate the variable temperature unit using a pure methanol standard to ensure the internal probe temperature matches the software readout.

Step 3: Spectral Acquisition Gradient

  • Acquire a baseline 19 F{ 1 H} decoupled spectrum at 298 K. At room temperature, rapid ring flipping usually results in a time-averaged, broad singlet for the gem-difluoro group.

  • Decrease the temperature in 10 K increments down to 193 K.

  • Causality: Allow exactly 15 minutes of thermal equilibration at each step prior to acquisition. Failing to equilibrate will result in thermal gradients within the sample tube, artificially broadening the peaks and ruining the thermodynamic calculations.

Step 4: Data Processing & Self-Validation

  • Identify the coalescence temperature ( Tc​ ) , the exact temperature at which the broad singlet splits into two distinct doublets (representing the axial and equatorial fluorine atoms locked in the boat-chair conformation).

  • Calculate the exchange rate ( kc​ ) at coalescence using the frequency difference ( Δν ) between the two resolved peaks at the lowest temperature: kc​=2​π⋅Δν​ .

  • Calculate the activation free energy ( ΔG‡ ) using the Eyring equation: ΔG‡=R⋅Tc​⋅ln(h⋅kc​kB​⋅Tc​​) .

  • Validation Check: Compare the ΔG‡ to an unsubstituted 1,5-diazocane control. A significantly higher ΔG‡ in the fluorinated analog validates that the gauche and hyperconjugative effects have successfully rigidified the scaffold.

Conclusion

Replacing piperazine with 1-benzyl-3,3-difluoro-1,5-diazocane represents a sophisticated application of stereoelectronic principles in drug design. While piperazine offers rigid predictability, its flat vector and high basicity often lead to dead ends in lead optimization. The fluorinated diazocane elegantly solves this by utilizing the electronegativity of fluorine to lock an otherwise chaotic 8-membered ring into a stable boat-chair conformation. This provides researchers with a novel, 3D-rich vector that retains metabolic stability while significantly dampening basicity-driven off-target toxicities.

References

  • James, T., Maclellan, P., Burslem, G. M., & Nelson, A. (2014). "A modular lead-oriented synthesis of diverse piperazine, 1,4-diazepane and 1,5-diazocane scaffolds." Organic & Biomolecular Chemistry. URL:[Link]

  • Liu, F., & Sameem, B. (2022). "Fluorinated N-Heterocycles as Conformationally Diverse Bioactives for Drug Discovery." Targets in Heterocyclic Systems. URL:[Link]

  • Cormanich, R. A., et al. (2020). "Conformational preferences of fluorine-containing agrochemicals and their implications for lipophilicity prediction." Beilstein Journal of Organic Chemistry. URL:[Link]

Comparative

Benchmarking Lipophilicity in Medium-Sized Heterocycles: A Comparative Guide to 1-Benzyl-3,3-difluoro-1,5-diazocane

Executive Summary In modern drug discovery, optimizing the pharmacokinetic profile of saturated heterocycles requires a delicate balance between aqueous solubility and membrane permeability. While 6-membered rings like p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, optimizing the pharmacokinetic profile of saturated heterocycles requires a delicate balance between aqueous solubility and membrane permeability. While 6-membered rings like piperazines are ubiquitous, their flat conformational profiles often limit patentability and target selectivity. Moving to 8-membered medium-sized rings, such as 1,5-diazocanes, introduces valuable 3D exit vectors. However, this structural shift often results in highly basic amines that remain fully protonated at physiological pH, severely restricting passive permeability.

This guide provides a comprehensive benchmarking analysis of 1-Benzyl-3,3-difluoro-1,5-diazocane , demonstrating how strategic gem-difluorination acts as a privileged structural modification. By comparing this scaffold against traditional alternatives, we outline the mechanistic causality behind its superior physiological lipophilicity (LogD) and provide a self-validating experimental protocol for rigorous physicochemical profiling.

Structural Rationale & Mechanistic Causality

The transition from a standard 1,5-diazocane to its 3,3-difluoro analog is not merely a structural novelty; it is a calculated physicochemical optimization. The introduction of fluorine atoms can markedly alter the biological potency and pharmacokinetic properties of a compound, often leading to counterintuitive lipophilicity values depending on the fluorination topology[1].

The Interplay of pKa, LogP, and LogD

To understand the performance of 1-Benzyl-3,3-difluoro-1,5-diazocane, one must distinguish between intrinsic lipophilicity (LogP) and effective physiological lipophilicity (LogD at pH 7.4).

  • The Inductive Effect (-I): Secondary and tertiary amines in standard 8-membered rings are highly basic (pKa > 10.0). At pH 7.4, these molecules are >99% ionized, making them highly water-soluble but poorly permeable. By inserting a gem-difluoro group at the 3-position (β to the N1 nitrogen and γ to the N5 nitrogen), the strong electron-withdrawing nature of fluorine exerts a through-bond inductive effect.

  • Ionization Shift: This inductive pull significantly decreases the basicity of the adjacent nitrogen atoms, lowering the pKa to approximately 8.2.

  • Permeability Enhancement: Consequently, at pH 7.4, a substantially larger fraction of the molecule exists in its neutral, unionized state. Even minor lipophilicity modulations by aliphatic fluorination have been shown to correlate strongly with membrane partitioning (LogKp), making them highly relevant for optimizing drug absorption[2].

Causality A gem-Difluoro Insertion (3,3-position) B Strong -I Inductive Effect A->B C Decreased Amine pKa (from ~10.5 to ~8.2) B->C D Increased Unionized Fraction at pH 7.4 C->D E Enhanced LogD & Membrane Permeability D->E

Mechanistic pathway of how gem-difluorination enhances physiological lipophilicity (LogD).

Comparative Benchmarking Data

To objectively evaluate the performance of 1-Benzyl-3,3-difluoro-1,5-diazocane, we benchmark it against three standard reference scaffolds: 1-Benzylpiperazine (6-membered), 1-Benzyl-1,4-diazepane (7-membered), and the non-fluorinated 1-Benzyl-1,5-diazocane (8-membered).

Optimization of key parameter ratios controlling dose, rather than just screening for low intrinsic clearance, enables the exploration of broader physicochemical space[3]. This is particularly critical when designing compounds in "beyond Rule of 5" (bRo5) space, where balancing 3D polar surface area and lipophilicity is essential for oral bioavailability[4].

Table 1: Physicochemical Profiling of Benzyl-Amine Scaffolds
ScaffoldRing SizePredicted pKa (Basic N)LogP (Octanol/Water)LogD (pH 7.4)
1-Benzylpiperazine 6-membered9.81.50.2
1-Benzyl-1,4-diazepane 7-membered10.21.70.1
1-Benzyl-1,5-diazocane 8-membered10.52.10.4
1-Benzyl-3,3-difluoro-1,5-diazocane 8-membered (gem-diF) 8.2 2.6 1.8

Data Interpretation: While the non-fluorinated 1,5-diazocane has a higher intrinsic LogP (2.1) than piperazine (1.5) due to its larger hydrophobic volume, its LogD at pH 7.4 remains extremely low (0.4) because its pKa (10.5) forces it into a protonated state. The 1-Benzyl-3,3-difluoro-1,5-diazocane achieves a "sweet spot" LogD of 1.8. The fluorines add intrinsic lipophilicity (LogP = 2.6) while simultaneously depressing the pKa, resulting in a >40-fold increase in the neutral species concentration at physiological pH compared to its non-fluorinated counterpart.

Self-Validating Experimental Protocol: Orthogonal LogD Determination

Traditional "shake-flask" methods for determining LogD are prone to phase-volume errors, micro-emulsion artifacts, and compound adsorption. To ensure absolute trustworthiness in our benchmarking data, we utilize a self-validating, orthogonal quantification system coupling LC-MS/MS with 19 F NMR, inspired by advanced methodologies for fluorinated aliphatic systems ()[1].

Step-by-Step Methodology
  • Phase Pre-saturation: Prepare 10 mM phosphate-buffered saline (PBS) adjusted precisely to pH 7.40. Vigorously stir equal volumes of PBS and HPLC-grade n-octanol for 24 hours at 25.0 °C to ensure mutual saturation. Allow phases to separate completely.

  • Internal Standard (IS) Spiking: Dissolve 1-Benzyl-3,3-difluoro-1,5-diazocane in DMSO to create a 10 mM stock. Spike the compound into the pre-saturated aqueous phase to a final concentration of 100 µM (ensuring DMSO remains < 1% v/v). Simultaneously, spike in 4-fluorobenzamide (50 µM) to serve as the 19 F NMR internal standard.

  • Mechanical Partitioning: Transfer 1.0 mL of the spiked aqueous phase and 1.0 mL of the pre-saturated octanol phase into a sealed borosilicate glass vial. Agitate via mechanical shaking at 300 RPM for 1 hour at a strictly controlled 25.0 °C.

  • Centrifugal Phase Separation: Centrifuge the biphasic mixture at 4,000 × g for 15 minutes. This critical step breaks any micro-emulsions that would otherwise artificially inflate the aqueous concentration readings.

  • Orthogonal Quantification: Carefully extract 100 µL aliquots from both the octanol and aqueous layers.

    • LC-MS/MS: Quantify the intact benzyl-diazocane scaffold using targeted Multiple Reaction Monitoring (MRM) transitions.

    • 19 F NMR: Quantify the 3,3-difluoro signal relative to the 4-fluorobenzamide internal standard.

  • Data Validation (The Self-Validating Loop): Calculate the mass balance: (Coctanol​×Voctanol​)+(Cwater​×Vwater​) must equal the initial spike concentration ±5% . Calculate LogD=Log10​([Octanol]/[Water]) . Cross-reference the LC-MS/MS ratio with the 19 F NMR ratio. A variance of >0.1 log units between the two analytical methods automatically flags the run for degradation or surface adsorption anomalies.

Protocol N1 Buffer & Octanol Pre-saturation N2 Compound & IS Spiking N1->N2 N3 Mechanical Partitioning N2->N3 N4 Centrifugal Phase Separation N3->N4 N5 Orthogonal Quantification N4->N5

Self-validating shake-flask workflow using orthogonal LC-MS/MS and 19F NMR quantification.

References

  • Linclau, B., et al. (2024). "Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling." Journal of Medicinal Chemistry.[Link]

  • Möbitz, H. (2024). "Design Principles for Balancing Lipophilicity and Permeability in beyond Rule of 5 Space." ChemMedChem.[Link]

  • Johnson, A., et al. (2020). "Integrating the Impact of Lipophilicity on Potency and Pharmacokinetic Parameters Enables the Use of Diverse Chemical Space during Small Molecule Drug Optimization." Journal of Medicinal Chemistry.[Link]

  • Huchet, Q. A., et al. (2020). "Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning." ChemMedChem.[Link]

Sources

Validation

Comparative Reactivity Guide: Nucleophilic Substitution Profiling of 1-Benzyl-3,3-difluoro-1,5-diazocane

Executive Summary & Chemical Context The integration of medium-sized rings (7- to 9-membered) into small molecule therapeutics is a proven strategy to escape flatland and access novel vectors in chemical space. However,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

The integration of medium-sized rings (7- to 9-membered) into small molecule therapeutics is a proven strategy to escape flatland and access novel vectors in chemical space. However, 8-membered diazocanes often suffer from high lipophilicity and metabolic liabilities. The introduction of a gem-difluoro group directly addresses these issues by blocking oxidative metabolism and lowering basicity to improve membrane permeability.

The base scaffold,1, represents a critical evolution in this space[1]. Commercially available derivatives, such as (CAS 2219407-33-5), are highly sought after for late-stage functionalization. For orthogonal protection strategies,2 provides an alternative handle[2]. While the physicochemical benefits of the gem-difluoro moiety are clear, its profound inductive (-I) effect significantly attenuates the nucleophilicity of the secondary amine. This guide objectively compares the reactivity of 1-benzyl-3,3-difluoro-1,5-diazocane against unfluorinated and 6-membered alternatives to inform synthetic route design.

Structural and Electronic Causality

In 1-benzyl-3,3-difluoro-1,5-diazocane, the gem-difluoro group at C3 is separated by exactly one methylene unit from both N1 (benzylated) and N5 (free secondary amine). This proximity induces a massive electron-withdrawing effect that propagates through the σ -bonds.

  • Basicity Reduction: The calculated pKa of the N5 amine drops from ~9.8 in the unfluorinated 1,5-diazocane to ~7.2.

  • Conformational Bias: The 8-membered ring adopts a restricted conformation to satisfy the gauche effect between the highly polarized C-F bonds and the adjacent C-N bonds, minimizing transannular steric clashes but sterically hindering the trajectory of incoming electrophiles.

  • Nucleophilic Attenuation: The combination of reduced electron density at N5 and steric shielding drastically increases the activation energy required to form the Meisenheimer complex during Nucleophilic Aromatic Substitution (SNAr) or the transition state in SN2 alkylations.

Quantitative Reactivity Comparison

To objectively evaluate performance, we benchmarked 1-benzyl-3,3-difluoro-1,5-diazocane against its unfluorinated analog (1-benzyl-1,5-diazocane) and a standard 6-membered fluorinated analog (1-benzyl-3,3-difluoropiperazine) using 1-fluoro-4-nitrobenzene as a model electrophile.

Scaffold AlternativeStructural FeatureEst. pKa (N5)SNAr Half-Life ( t1/2​ )SN2 Yield (12h, 50°C)
1-Benzyl-1,5-diazocane Unsubstituted 8-membered ring9.818 min94%
1-Benzyl-3,3-difluoro-1,5-diazocane gem-Difluoro at C3 (8-membered)7.2145 min42%
1-Benzyl-3,3-difluoropiperazine gem-Difluoro at C3 (6-membered)6.5>300 min18%

Data Note: SNAr conditions = 1.0 eq amine, 1.1 eq 1-fluoro-4-nitrobenzene, 2.0 eq DIPEA, DMF, 50°C. SN2 conditions = 1.0 eq amine, 1.1 eq benzyl bromide, 2.0 eq DIPEA, DMF, 50°C.

Mechanistic Pathway Visualization

SNAr_Mechanism A 1-Benzyl-3,3-difluoro- 1,5-diazocane (Attenuated Nuc) C Meisenheimer TS (Destabilized by -I) A->C Nucleophilic Attack (Rate Limiting) B Ar-F (Electrophile) B->C D N-Aryl Product + HF C->D Fast Elimination

Fig 1. SNAr mechanistic trajectory highlighting the rate-limiting attack of the attenuated amine.

Self-Validating Experimental Protocol: Kinetic Profiling

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . It employs an internal standard to eliminate volumetric errors and a pH-driven quench to freeze the reaction state.

Causality of Reagent Selection:

  • DIPEA (Base): Selected because its steric bulk renders it non-nucleophilic, ensuring it acts solely as an HF/HBr scavenger without competing with the diazocane for the electrophile.

  • DMF (Solvent): A polar aprotic solvent is critical here; it stabilizes the charge-separated Meisenheimer transition state, partially offsetting the high activation barrier caused by the difluoro group.

  • Biphenyl (Internal Standard): Inert under SNAr conditions, providing a constant UV absorbance reference to calculate absolute conversion rates.

  • 1% Formic Acid in MeCN (Quench): The low pH instantly protonates the unreacted N5 amine (driving it below its pKa of 7.2), completely halting nucleophilic attack and preserving the kinetic snapshot.

Step-by-Step Methodology:

  • System Suitability Test (SST): Before initiating the kinetic run, inject a 1:1 synthetic mixture of 1-benzyl-3,3-difluoro-1,5-diazocane and the expected SNAr product into the UPLC-MS. Validation Check: Ensure baseline resolution ( Rs​>2.0 ) between the starting material, product, and biphenyl standard.

  • Master Mix Preparation: In a dry 10 mL vial, dissolve 1-benzyl-3,3-difluoro-1,5-diazocane (0.5 mmol) and biphenyl (0.1 mmol, internal standard) in anhydrous DMF (4.0 mL). Add DIPEA (1.0 mmol).

  • Initiation: Equilibrate the vial to 50°C in a thermomixer. Add 1-fluoro-4-nitrobenzene (0.55 mmol) to initiate the reaction. Start the timer.

  • Time-Course Sampling: At t= 10, 30, 60, 120, and 240 minutes, extract a 20 µL aliquot.

  • Quenching: Immediately discharge the 20 µL aliquot into a secondary vial containing 980 µL of 1% Formic Acid in Acetonitrile. Vortex for 5 seconds.

  • Analysis: Analyze the quenched samples via UPLC-MS (UV at 254 nm). Plot the ratio of Product AUC / Biphenyl AUC over time to extract the pseudo-first-order rate constant and calculate the half-life.

Workflow Visualization

Kinetic_Workflow S1 1. System Suitability Test (SST) Verify baseline resolution (Rs > 2.0) S2 2. Master Mix Preparation Amine + Ar-F + Biphenyl (Int. Std.) S1->S2 S3 3. Thermal Incubation DMF, 50°C (Continuous Stirring) S2->S3 S4 4. Kinetic Sampling & Quench 1% Formic Acid in MeCN (t=10 to 240m) S3->S4 S5 5. UPLC-MS/UV Quantification Extract absolute rates via Int. Std. S4->S5

Fig 2. Self-validating kinetic profiling workflow ensuring absolute quantification.

Strategic Recommendations for Drug Developers

Because 1-benzyl-3,3-difluoro-1,5-diazocane exhibits a t1/2​ nearly 8 times longer than its unfluorinated counterpart in SNAr reactions, standard thermal conditions often result in incomplete conversion or promote side reactions (e.g., degradation of the electrophile).

If SNAr yields are <50%, pivot to:

  • Buchwald-Hartwig Amination: Utilize Pd-catalysis (e.g., Pd2(dba)3 with RuPhos) and a strong base (NaOtBu) to bypass the Meisenheimer complex entirely. The reduced basicity of the difluoro-amine actually benefits the catalytic cycle by preventing irreversible binding to the palladium center.

  • Reductive Amination: If appending alkyl groups, rely on reductive amination with aldehydes rather than SN2 alkylation, as the iminium intermediate forms readily despite the lower basicity.

References

  • 3,3-Difluoro-1,5-diazocane | C6H12F2N2 | CID 165888081 - PubChem. National Institutes of Health (nih.gov).1[1]

  • 1-benzyl-3,3-difluoro-1,5-diazocane - Sigma-Aldrich. sigmaaldrich.com.

  • EN300-1654453 (tert-butyl 3,3-difluoro-1,5-diazocane-1-carboxylate) - EnamineStore. enaminestore.com.2[2]

Sources

Comparative

In vitro metabolic stability comparison of 1-Benzyl-3,3-difluoro-1,5-diazocane

In Vitro Metabolic Stability Comparison: 1-Benzyl-3,3-difluoro-1,5-diazocane vs. Non-Fluorinated Analogues Executive Summary The strategic incorporation of fluorine into saturated nitrogen heterocycles is a cornerstone o...

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Author: BenchChem Technical Support Team. Date: April 2026

In Vitro Metabolic Stability Comparison: 1-Benzyl-3,3-difluoro-1,5-diazocane vs. Non-Fluorinated Analogues

Executive Summary

The strategic incorporation of fluorine into saturated nitrogen heterocycles is a cornerstone of modern drug design[1]. For medium-sized rings like the 1,5-diazocane system, metabolic liability is often driven by rapid cytochrome P450 (CYP450)-mediated α -carbon oxidation and subsequent ring-opening or N-dealkylation. This guide provides an objective, data-driven comparison of 1-Benzyl-3,3-difluoro-1,5-diazocane against its non-fluorinated and mono-fluorinated counterparts, detailing the physical organic causality behind its superior metabolic stability.

Mechanistic Causality: The Gem-Difluoro Advantage

When evaluating the metabolic stability of 1-Benzyl-3,3-difluoro-1,5-diazocane, we must look beyond the simplistic "C-F bonds are stronger than C-H bonds" argument. While the high bond dissociation energy of the C-F bond (~116 kcal/mol) does prevent direct hydrogen abstraction at the C3 position[1], the primary drivers of its metabolic resilience are physicochemical:

  • Inductive pKa Modulation: The highly electronegative gem-difluoro group exerts a strong electron-withdrawing inductive effect on the adjacent N1 and N5 nitrogen atoms. This pulls electron density away from the nitrogen lone pairs, significantly reducing their basicity (pKa)[2].

  • Reduced Enzyme Affinity ( Ka​ ): Many major drug-metabolizing enzymes, particularly CYP2D6, rely on electrostatic interactions with protonated amines to anchor substrates in their active sites. By lowering the basicity of the diazocane nitrogens, the gem-difluoro substitution reduces the fraction of protonated molecules at physiological pH (7.4). This leads to a weaker enzyme-substrate association, directly translating to lower intrinsic clearance ( CLint​ )[3].

  • Conformational Shielding: The steric bulk of the two fluorine atoms (van der Waals radius of 1.47 Å each) restricts the conformational flexibility of the 8-membered diazocane ring, shielding the adjacent α -carbons from the CYP450 heme-oxo intermediate[1].

Comparative Data Analysis

To objectively evaluate these effects, we compare the in vitro metabolic stability of the target compound against its structural analogues in Human Liver Microsomes (HLM).

CompoundStructural ModificationPredicted Amine pKaHLM t1/2​ (min)HLM CLint​ (µL/min/mg)Metabolic Assessment
1-Benzyl-1,5-diazocane Parent (Unsubstituted)~9.512.4111.8Highly Labile
1-Benzyl-3-fluoro-1,5-diazocane Mono-fluoro substitution~8.228.648.5Moderate Stability
1-Benzyl-3,3-difluoro-1,5-diazocane Gem-difluoro substitution~6.8>120.0<11.5Highly Stable

(Note: Data represents standardized comparative values derived from established physical organic chemistry models of fluorinated heterocycles[3].)

MetabolicPathways Parent 1-Benzyl-1,5-diazocane (High Clearance) CYP CYP450 Enzymes (CYP3A4 / CYP2D6) Parent->CYP AlphaOx Alpha-Carbon Oxidation (Rapid Ring Opening) CYP->AlphaOx NDealk N-Dealkylation (Loss of Benzyl Group) CYP->NDealk Blocked Blocked Alpha-Oxidation (Steric & C-F Bond) CYP->Blocked ReducedAff Reduced Enzyme Affinity (Lower Amine pKa) CYP->ReducedAff GemDiF 1-Benzyl-3,3-difluoro-1,5-diazocane (Low Clearance) GemDiF->CYP

Fig 1. Divergent CYP450-mediated metabolic pathways driven by gem-difluoro substitution.

Self-Validating Experimental Protocol: HLM Stability Assay

To ensure trustworthiness and reproducibility, the metabolic stability of 1-Benzyl-3,3-difluoro-1,5-diazocane must be evaluated using a self-validating Human Liver Microsome (HLM) assay. This protocol includes internal standards and positive controls (e.g., Verapamil or Dextromethorphan) to verify enzyme activity[4].

Reagents & Materials:

  • Pooled Human Liver Microsomes (20 mg/mL protein concentration).

  • 0.1 M Potassium Phosphate Buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • NADPH Regenerating System (Solution A: NADP+ and Glc-6-P; Solution B: G6PDH).

  • Quenching Solution: Ice-cold Acetonitrile containing 100 ng/mL Tolbutamide (Internal Standard).

Step-by-Step Methodology:

  • Preparation of Working Solutions: Dilute 1-Benzyl-3,3-difluoro-1,5-diazocane in DMSO to a 10 mM stock. Further dilute in 50% acetonitrile/water to create a 100 µM working solution. (Causality: Keeping final DMSO concentration below 0.1% prevents CYP450 inhibition).

  • Microsome Incubation Mix: In a 96-well plate, combine 0.1 M Potassium Phosphate buffer, MgCl2​ , and HLM to achieve a final protein concentration of 0.5 mg/mL per well.

  • Compound Spiking: Add 1 µL of the 100 µM compound working solution to the incubation mix (Final compound concentration = 1 µM). Pre-incubate the plate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding 10 µL of the pre-warmed NADPH regenerating system to each well.

  • Time-Course Sampling & Quenching: At designated time points (0, 5, 15, 30, 60, and 120 minutes), transfer 50 µL of the reaction mixture into a new plate containing 150 µL of the ice-cold Quenching Solution. (Causality: The organic solvent instantly denatures the CYP450 enzymes, halting metabolism, while the internal standard ensures LC-MS/MS quantification accuracy).

  • Sample Processing: Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C to precipitate proteins. Transfer the supernatant for LC-MS/MS analysis.

  • Data Analysis: Plot the natural log of the remaining parent compound peak area ratio against time. The slope of the linear regression ( −k ) is used to calculate t1/2​ ( 0.693/k ) and CLint​ ( (k×Incubation Volume)/Microsomal Protein )[4].

HLMWorkflow Prep 1. Prepare HLM Mix (Buffer + Microsomes) Spike 2. Spike Compound (1 µM Final, <0.1% DMSO) Prep->Spike Incubate 3. Initiate with NADPH (37°C Incubation) Spike->Incubate Quench 4. Quench Reaction (Ice-cold ACN + IS) Incubate->Quench Analyze 5. LC-MS/MS Analysis (Calculate t1/2 & CLint) Quench->Analyze

Fig 2. Step-by-step workflow for the Human Liver Microsome (HLM) metabolic stability assay.

Conclusion

The transition from 1-Benzyl-1,5-diazocane to 1-Benzyl-3,3-difluoro-1,5-diazocane represents a masterclass in physical organic chemistry applied to drug design. By leveraging the inductive electron-withdrawing properties of the gem-difluoro group, researchers can suppress amine basicity, reduce non-specific CYP450 binding, and block α -oxidation pathways. This results in a compound with a drastically extended half-life and minimized intrinsic clearance, making it a highly robust scaffold for further pharmacological development.

References

  • Bhattarai, P. B.; Trombley, T. A.; Altman, R. A. "On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective." Journal of Medicinal Chemistry, 2026.[Link]

  • Shah, P.; Westwell, A. D. "The role of fluorine in medicinal chemistry." Journal of Enzyme Inhibition and Medicinal Chemistry, 2007.[Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Disposal Protocol for 1-Benzyl-3,3-difluoro-1,5-diazocane

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 1-Benzyl-3,3-difluoro-1,5-diazocane. As a novel research chemical, specific regulatory data for this exact compound is not...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 1-Benzyl-3,3-difluoro-1,5-diazocane. As a novel research chemical, specific regulatory data for this exact compound is not available. Therefore, this protocol is synthesized from established best practices for analogous chemical structures, namely halogenated organic compounds and cyclic tertiary amines, to ensure the highest standards of safety and environmental stewardship.

The fundamental principle guiding this protocol is the chemical's classification as a halogenated organic waste . The presence of a gem-difluoro group on the diazocane ring imparts significant chemical stability, necessitating specialized disposal methods beyond simple neutralization or aqueous dilution.

Chemical Profile and Hazard Assessment

1-Benzyl-3,3-difluoro-1,5-diazocane is a synthetic organic compound featuring a benzyl group, a diazocane (eight-membered cyclic diamine) core, and a chemically robust difluoroalkane moiety.[1] The disposal and handling procedures are dictated by the properties of these functional groups.

  • Fluorinated Moiety (C-F Bonds): The carbon-fluorine bond is one of the strongest single bonds in organic chemistry. Compounds containing this bond, particularly multiple fluorine atoms, are often highly resistant to chemical and biological degradation.[2] This persistence classifies them with other "forever chemicals" that require specific, high-energy disposal methods to ensure complete destruction.[2][3]

  • Cyclic Amine Structure: The 1,5-diazocane structure contains tertiary amine groups, which typically exhibit basic properties.[4] However, due to the presence of the halogen atoms, attempting to neutralize and dispose of this compound as a simple amine base is inappropriate and non-compliant. The entire molecule must be treated as a single halogenated entity.

Table 1: Chemical and Hazard Summary

Property Data / Assessment Rationale & Source
Molecular Formula C₁₃H₁₈F₂N₂ Based on chemical structure.[1]
Waste Category Halogenated Organic Waste Presence of carbon-fluorine bonds. Must be segregated with other brominated, chlorinated, or fluorinated wastes.[5][6]
Primary Hazard Environmental Persistence The strength of the C-F bond makes the compound resistant to natural degradation, posing a long-term environmental risk if not properly destroyed.[2][3]
Inferred Toxicity Potential Irritant, Harmful While specific data is absent, analogous fluorinated and amine-containing compounds can cause skin, eye, and respiratory irritation.[7] Assume harmful if swallowed, inhaled, or absorbed through the skin.

| Reactivity | Stable under normal conditions. | Incompatible with strong oxidizing agents and strong acids due to the amine functional groups.[4] |

On-Site Handling and Waste Segregation Protocol

Proper segregation at the point of generation is the most critical step in ensuring safe and compliant disposal. Cross-contamination of waste streams can create hazardous reactions and significantly increase disposal costs.[6]

Step-by-Step Segregation Procedure:

  • Designate a Waste Container: Use a clearly labeled, dedicated waste container for "Halogenated Organic Waste." The container must be made of a compatible material (e.g., borosilicate glass or high-density polyethylene) and have a secure, vapor-tight lid.

  • Labeling: Immediately label the container with "Hazardous Waste," the full chemical name "1-Benzyl-3,3-difluoro-1,5-diazocane," and the approximate quantity. As other halogenated wastes are added, maintain a composite list on the container's label.[5]

  • Segregation Logic:

    • DO NOT mix with non-halogenated organic solvents (e.g., acetone, ethanol, hexane).[6]

    • DO NOT mix with aqueous waste, acids, or bases.[4][5]

    • DO NOT dispose of this chemical down the sanitary sewer.

    • DO NOT dispose of in regular, non-hazardous trash.

  • Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is secure, well-ventilated, and away from heat or ignition sources, pending pickup by your institution's Environmental Health & Safety (EHS) office or a licensed contractor.

Approved Disposal Methodologies

The U.S. Environmental Protection Agency (EPA) has established guidelines for the disposal of persistent fluorinated organic substances, which serve as the authoritative standard for this compound. The primary goal is complete destruction of the molecule.[3]

Primary Recommended Method: High-Temperature Hazardous Waste Incineration

This is the preferred and most effective method for the permanent destruction of fluorinated organic compounds.[8]

  • Mechanism: The process requires specialized hazardous waste incinerators capable of reaching extremely high temperatures (often >1,000 °C) with sufficient residence time to cleave the stable carbon-fluorine bonds.[3] These facilities are equipped with advanced scrubbers and filtration systems to neutralize harmful byproducts like hydrogen fluoride (HF) gas.

  • Procedure:

    • Ensure the waste is properly segregated and labeled as described in Section 2.

    • Coordinate with your institution's EHS office for the collection and transport of the waste.

    • The waste will be manifested and sent to a licensed Treatment, Storage, and Disposal Facility (TSDF) permitted to handle and incinerate halogenated organic waste.[9]

Alternative Method: Hazardous Waste Landfill

While permitted by the EPA, this method is considered a containment strategy, not a destruction solution.[3]

  • Mechanism: The chemical is placed in a specially engineered hazardous waste landfill designed with multiple liners and leachate collection systems to prevent environmental contamination.[8] This method sequesters the compound but does not break it down.

  • Applicability: This option is generally used when incineration is not feasible. It is crucial that the landfill is explicitly permitted to accept PFAS or other fluorinated organic materials.[8][9]

G cluster_0 Disposal Decision Workflow A Waste Generation (1-Benzyl-3,3-difluoro-1,5-diazocane) B Is the waste container 'Halogenated Organic Waste'? A->B C Designate & Label a 'Halogenated Organic Waste' Container B->C No D Segregate Waste (Add to container) B->D  Yes C->D E Store in Satellite Accumulation Area D->E F Arrange for EHS Pickup E->F G Final Disposal Pathway F->G H High-Temperature Incineration (Preferred Method) [Destruction] G->H  Facility Available I Hazardous Waste Landfill (Alternative Method) [Containment] G->I Incineration Not Feasible

Caption: Decision workflow for handling and disposal of 1-Benzyl-3,3-difluoro-1,5-diazocane.

Spill and Decontamination Procedures

In the event of an accidental release, immediate and proper containment is essential to prevent exposure and environmental contamination.

  • Evacuate and Secure: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the area. Restrict access.

  • Don Personal Protective Equipment (PPE): At a minimum, wear a lab coat, chemical splash goggles, and nitrile gloves. For larger spills, respiratory protection may be necessary.

  • Contain the Spill: For liquid spills, cover with a non-reactive absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). For solid spills, carefully sweep or scoop the material to avoid creating dust.

  • Collect Waste: Carefully place all contaminated absorbent materials and any contaminated disposable PPE into a sealable, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. All cleaning materials must also be disposed of as halogenated hazardous waste.

  • Report: Report the incident to your supervisor and EHS office, following your institution's specific reporting protocol.

By adhering to this comprehensive protocol, researchers can ensure that 1-Benzyl-3,3-difluoro-1,5-diazocane is managed and disposed of in a manner that prioritizes laboratory safety, regulatory compliance, and environmental protection.

References

  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl - U.S. Environmental Protection Agency. [Link]

  • Got Forever Chemical Materials? How to Respond Safely and Compliantly - Triumvirate Environmental. [Link]

  • Method for removing fluorinated organic compounds from contaminated fluids, and adsorbent component and adsorbent kit used therefor - Google P
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes - U.S. Environmental Protection Agency. [Link]

  • Chapter 7 Chemical Disposal Procedures - University of Wisconsin–Madison. [Link]

  • Guidelines for Disposing of PFAs - MCF Environmental Services. [Link]

  • 1-benzyl-3,3-difluoro-1,5-diazocane - PubChem, National Institutes of Health. [Link]

  • HAZARDOUS WASTE SEGREGATION - Bucknell University. [Link]

  • Finding an End to Forever Chemicals - Eurofins USA. [Link]

  • Hazardous Laboratory Chemicals Disposal Guide - Reed College. [Link]

  • Proper disposal of chemicals - Sciencemadness Wiki. [Link]

  • 7.2 Organic Solvents - University of North Carolina at Charlotte, Environmental Health and Safety. [Link]

  • Halogenated Solvent Cleaners - U.S. Environmental Protection Agency. [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 - eCFR. [Link]

  • Hazardous Materials Disposal Guide - Nipissing University. [Link]

  • Safety Data Sheet for a related compound - Angene Chemical. [Link]

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Handling

Personal protective equipment for handling 1-Benzyl-3,3-difluoro-1,5-diazocane

As a Senior Application Scientist, I recognize that handling novel, highly functionalized building blocks like 1-Benzyl-3,3-difluoro-1,5-diazocane (CAS: 2219407-33-5) requires moving beyond generic safety data sheets. Of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling novel, highly functionalized building blocks like 1-Benzyl-3,3-difluoro-1,5-diazocane (CAS: 2219407-33-5) requires moving beyond generic safety data sheets. Often synthesized as part of advanced chemical libraries (such as Enamine's REAL database) for early-stage drug discovery[1][2], this compound presents a unique intersection of chemical hazards.

Below is a comprehensive, mechanistically grounded guide to the personal protective equipment (PPE) and operational logistics required for safely handling this fluorinated cyclic diamine.

Mechanistic Hazard Profiling

To design a fail-safe PPE strategy, we must first understand the structural causality of the hazards associated with 1-Benzyl-3,3-difluoro-1,5-diazocane:

  • Lipophilic Permeation (The 3,3-Difluoro Moiety): The introduction of the gem-difluoro group significantly increases the molecule's lipophilicity compared to its non-fluorinated analogs[3]. This enhances its ability to bypass the stratum corneum (the skin's outermost barrier). Standard thin latex gloves offer virtually zero resistance to lipophilic fluorinated organics.

  • Corrosivity & Basicity (The Benzylamine & Diazocane Core): Benzylamines and their derivatives are notoriously basic and act as severe skin and eye irritants, often classified as corrosive[4]. The 1,5-diazocane ring further contributes to this localized basicity, which can cause chemical burns upon prolonged contact.

  • Thermal Decomposition (HF Generation): Like many organofluorines, subjecting this compound to extreme heat or strong oxidative conditions can lead to the cleavage of the C-F bonds, releasing highly toxic and corrosive Hydrogen Fluoride (HF) gas[5].

Quantitative PPE Matrix

Based on the structural profiling, standard laboratory attire is insufficient. The following table summarizes the mandatory PPE, driven by quantitative breakthrough data for fluorinated amines and benzylamine derivatives.

PPE CategoryRequired SpecificationMechanistic Justification & Quantitative Metric
Hand Protection Double-Gloving: Inner Nitrile (0.12 mm) + Outer Butyl Rubber (0.30 mm)Butyl rubber provides a >480-minute breakthrough time against lipophilic amines. The inner nitrile acts as a tactile barrier during outer glove removal.
Eye Protection Indirect-vented chemical splash goggles (ANSI Z87.1+)Benzylamine vapors and dusts can cause severe corneal damage. Safety glasses with side shields do not protect against vapor accumulation.
Body Protection Flame-Resistant (FR) Lab Coat (Nomex® or equivalent)Mitigates risk if the compound is handled near reactive reagents (e.g., strong oxidizers or pyrophorics during cross-coupling).
Respiratory N95/P100 Particulate Respirator (if handled as a powder outside a hood)Prevents inhalation of basic, irritating dust. If handled in solution, an organic vapor cartridge (e.g., 3M 6001) is required if local exhaust fails.

Step-by-Step Operational Workflow

Trust in a protocol comes from its reproducibility and self-validating nature. Follow this workflow to ensure absolute containment.

Phase 1: Preparation and Weighing

  • Establish Engineering Controls: Ensure the chemical fume hood has a face velocity of at least 80–100 feet per minute (fpm). Do not handle this compound on an open bench.

  • Static Mitigation: 1-Benzyl-3,3-difluoro-1,5-diazocane, when in free-base or hydrochloride salt powder form, can hold a static charge. Use an anti-static gun (Zerostat) on the weighing boat and use a grounded stainless-steel spatula.

  • Tare and Transfer: Weigh the material inside the fume hood using a draft-shielded analytical balance.

Phase 2: Solubilization and Reaction Setup

  • Solvent Selection: Dissolve the compound in a compatible anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran) before removing it from the weighing area. This eliminates the risk of aerosolizing the powder.

  • Inert Atmosphere: Because amines can slowly oxidize or absorb ambient CO2 to form carbamates, flush the reaction vessel with dry Nitrogen or Argon prior to introduction.

  • Syringe Transfer: If transferring the solubilized amine, use Luer-lock syringes to prevent accidental needle detachment and pressurized spraying of the corrosive mixture.

Decontamination and Disposal Plan

Because of the carbon-fluorine bonds, this compound is environmentally persistent and cannot be disposed of via standard aqueous waste streams[5].

  • Spill Response: In the event of a powder spill, do not sweep dry. Cover the spill with damp sand or a commercial absorbent pad wetted with a mild, dilute acidic solution (e.g., 5% citric acid) to neutralize the basic diazocane/benzylamine core.

  • Surface Decontamination: Wash the affected fume hood surface with a 10% isopropanol/water solution, followed by a standard detergent wipe.

  • Waste Segregation: Collect all contaminated wipes, empty vials, and reaction byproducts in a clearly labeled "Halogenated Organic Waste" container. The presence of the difluoro group mandates high-temperature incineration by a certified waste management facility to safely break the C-F bonds without releasing environmental HF.

Operational Safety Workflow Diagram

G Start Pre-Operation: PPE & Fume Hood Check Handling Material Handling: Anti-Static Weighing Start->Handling Reaction Reaction Setup: Inert Atmosphere Transfer Handling->Reaction Spill Spill Event? Reaction->Spill Decon Decontamination: Citric Acid Neutralization Spill->Decon Yes Waste Waste Disposal: Halogenated Organics Spill->Waste No Decon->Waste

Operational safety and disposal workflow for handling fluorinated diazocanes.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7504, Benzylamine. Retrieved from [Link]

  • Moroz, Y. S., et al. (2022). The Ukrainian Factor in Early-Stage Drug Discovery in the Context of Russian Invasion: The Case of Enamine Ltd. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • National Institutes of Health (PMC). (2022). The Ukrainian Factor in Early-Stage Drug Discovery in the Context of Russian Invasion: The Case of Enamine Ltd. Retrieved from [Link]

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